molecular formula C5H7NO4 B1331167 Methyl 2-oxooxazolidine-4-carboxylate CAS No. 96751-61-0

Methyl 2-oxooxazolidine-4-carboxylate

Cat. No.: B1331167
CAS No.: 96751-61-0
M. Wt: 145.11 g/mol
InChI Key: PZIWTVKXOORXAZ-UHFFFAOYSA-N
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Description

Methyl 2-oxooxazolidine-4-carboxylate is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIWTVKXOORXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxooxazolidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-oxooxazolidine-4-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its rigid, chiral scaffold makes it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in the development of novel therapeutics. The content herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Physicochemical and Structural Properties

Methyl 2-oxooxazolidine-4-carboxylate is a chiral molecule that can exist as (R) and (S) enantiomers, or as a racemic mixture. The specific stereoisomer used is often critical for the desired biological activity of the final product.

Core Structure and Identification

The fundamental structure consists of a five-membered oxazolidinone ring with a methyl carboxylate group at the 4-position.

PropertyValueReferences
Chemical Formula C5H7NO4[1][2][3]
Molecular Weight 145.11 g/mol [1][2]
(S)-Enantiomer CAS 132682-22-5[1][4]
(R)-Enantiomer CAS 144542-43-8[3]
Racemate CAS 96751-61-0[2]
Appearance Colorless to light yellow liquid or white crystal[1][4]
Storage Conditions 0-8 °C, protect from light[1][3][4]
Spectroscopic Data

Structural confirmation is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The following data for the carboxylic acid form (hydrolyzed ester) provides a reference for the core scaffold.[5]

Table 1: Representative ¹H and ¹³C NMR Data for 2-oxooxazolidine-4-carboxylic acid in D₂O [5]

Nucleus(S)-Enantiomer Chemical Shift (ppm)(R)-Enantiomer Chemical Shift (ppm)Racemic Mixture Chemical Shift (ppm)
¹H NMR 4.22 (m, 2H), 4.16 (m, 1H)4.28 (ddd, 1H), 4.18 (m, 2H)4.30 (m, 1H), 4.19 (m, 2H)
¹³C NMR 173.90, 158.90, 68.43, 55.32173.90, 158.90, 68.43, 55.32174.09, 158.87, 67.52, 55.85

Note: The methyl ester will exhibit an additional singlet in the ¹H NMR spectrum around 3.7-3.8 ppm and a corresponding signal in the ¹³C NMR spectrum around 52-53 ppm.

Synthesis Methodologies: A Comparative Analysis

The synthesis of Methyl 2-oxooxazolidine-4-carboxylate is a critical step in its utilization. Various methods have been developed, each with distinct advantages and disadvantages regarding yield, safety, and environmental impact.

Traditional Synthesis Route

Historically, the synthesis involved the reaction of serine (or its ester) with phosgene derivatives like bis(trichloromethyl) carbonate (triphosgene) or methyl chloroformate in the presence of an organic solvent.[5]

Causality Behind the Method: This approach leverages the nucleophilic character of the amino and hydroxyl groups of serine to react with the electrophilic carbonyl source, leading to cyclization. The use of organic solvents is necessary to solubilize the reactants.

Limitations:

  • Low Yields: Reported yields can be as low as 8.5% to 62%.[5]

  • Harsh Reagents: Triphosgene is highly toxic and moisture-sensitive.

  • Environmental Concerns: The use of organic solvents like dioxane and dichloromethane is not environmentally friendly.[5]

Environmentally Benign Synthesis

A more modern and preferred method utilizes S,S'-dimethyl dithiocarbonate as the carbonyl source and water as the solvent. This approach significantly improves the safety and environmental profile of the synthesis.[5]

Causality Behind the Method: This process still relies on the nucleophilicity of the serine derivative but employs a less hazardous carbonylating agent. The reaction proceeds efficiently in water, eliminating the need for organic solvents and simplifying the workup. This "green chemistry" approach is highly desirable in industrial applications.

Workflow for Environmentally Benign Synthesis:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis (if starting from ester) cluster_2 Step 3: Purification A Serine Methyl Ester HCl D Reaction at 10°C then RT A->D B S,S'-Dimethyl Dithiocarbonate B->D C Water (Solvent) C->D E Intermediate Product D->E G Hydrolysis Reaction E->G F NaOH Solution (pH 13) F->G H 2-oxooxazolidine-4-carboxylic acid G->H I Silica Gel Chromatography H->I J Final Product (>86% Yield) I->J

Caption: Workflow for the synthesis of 2-oxooxazolidine-4-carboxylic acid.

  • Reaction Setup: Under Argon protection, add L-serine methyl ester hydrochloride (15 mmol) and S,S'-dimethyl dithiocarbonate (10 mmol) to water (10 mL).

  • Cyclization: Stir the mixture in an ice bath at 10°C for 3 hours, followed by stirring at room temperature for 6 hours.

  • Extraction: Treat the reaction mixture with a 2:1 solution of dichloromethane (DCM) and water. Separate the aqueous layer and extract it twice with DCM.

  • Hydrolysis: Combine the organic extracts and add a 4:1 solution of water and ethanol. Adjust the pH to 13 with a 1N NaOH solution to hydrolyze the methyl ester.

  • Purification: Dry the solution over anhydrous magnesium sulfate, remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography using a dichloromethane/methanol eluent. This process yields the final product with a yield of approximately 88%.[5]

Applications in Drug Development

The primary application of Methyl 2-oxooxazolidine-4-carboxylate is as a chiral intermediate in the synthesis of pharmaceuticals, most notably oxazolidinone antibiotics.

Keystone in Linezolid Synthesis

Linezolid is a crucial antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6][7] The (S)-enantiomer of the oxazolidinone scaffold is essential for its antibacterial activity.

The synthesis of Linezolid involves several key steps where the oxazolidinone ring, derived from precursors like Methyl 2-oxooxazolidine-4-carboxylate, is functionalized.[7][8][9]

Logical Relationship in Linezolid Synthesis:

G A (S)-Methyl 2-oxooxazolidine-4-carboxylate (or related precursor) B Functional Group Transformations A->B C Coupling with 3-fluoro-4-morpholinobenzenamine B->C D Final Modifications C->D E Linezolid D->E

Caption: Role of the oxazolidinone core in the synthesis of Linezolid.

Broader Therapeutic Potential

Beyond Linezolid, the oxazolidinone ring system is a "privileged scaffold" in medicinal chemistry. It is being investigated for a range of other therapeutic applications, including:

  • Other Antibacterial Agents: The core structure can be modified to develop new antibiotics to combat emerging resistance.[6]

  • Matrix Metalloproteinase (MMP) Inhibitors: Derivatives of 2-oxo-imidazolidine-4-carboxylic acid, a related structure, have shown potent inhibition of MMP-13, an enzyme implicated in osteoarthritis.[10]

Safety and Handling

While the environmentally benign synthesis reduces risks, the compound and its parent structure, 2-oxazolidinone, have associated hazards.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation and may be harmful if swallowed.[1][3][11] An allergic skin reaction is also possible.[11]

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3][11] Handle in a well-ventilated area.[12]

Conclusion

Methyl 2-oxooxazolidine-4-carboxylate is a fundamentally important building block in modern pharmaceutical synthesis. The evolution of its synthetic routes towards greener, more efficient processes underscores the ongoing innovation in drug development. For researchers and scientists, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its potential in creating the next generation of therapeutics, particularly in the critical area of infectious diseases.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Link]

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. PMC - NIH. [Link]

  • Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

  • Scheme (1). Synthesis of Linezolid. ResearchGate. [Link]

  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. [Link]

  • Novel process for preparation of linezolid and its novel intermediates.
  • Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.
  • Methyl4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate. PubChemLite. [Link]

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. [Link]

Sources

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-Methyl 2-oxooxazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Its rigid, stereodefined structure, derived from the natural amino acid L-serine, makes it an invaluable precursor for constructing complex molecular architectures with high enantiomeric purity. This guide provides an in-depth analysis of its core physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, its critical applications in drug development—notably in the synthesis of oxazolidinone antibiotics—and robust analytical methods for quality control. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical research and manufacturing.

Introduction: The Significance of a Versatile Chiral Precursor

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single enantiomer, with its mirror image potentially being inactive or even harmful. This necessitates the use of chiral building blocks—well-defined, stereochemically pure molecules that serve as reliable starting points for complex syntheses.

(S)-Methyl 2-oxooxazolidine-4-carboxylate, a derivative of L-serine, has emerged as a cornerstone in this field. The oxazolidinone ring system is a key pharmacophore found in a range of therapeutics, most notably the oxazolidinone class of antibiotics, which are crucial for combating multi-drug resistant Gram-positive infections.[1] This guide elucidates the synthesis, properties, and application of this vital synthetic intermediate.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.

Core Data

The fundamental identifiers and properties for (S)-Methyl 2-oxooxazolidine-4-carboxylate are summarized below.

PropertyValueSource(s)
Chemical Formula C₅H₇NO₄[2][3]
Molecular Weight 145.11 g/mol [2][3]
CAS Number 132682-22-5[3][4]
IUPAC Name methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate[4]
Appearance White crystalline solid to colorless/light yellow liquid[2][4]
Solubility Soluble in DMSO, Methanol, Dichloromethane[2]

Note: The physical state can vary based on purity and ambient temperature.

Chemical Structure

The structure features a five-membered oxazolidinone ring with a methyl carboxylate group at the C4 position. The stereochemistry, derived from natural L-serine, is fixed in the (S) configuration.

Caption: Chemical structure of the target molecule.

Synthesis and Mechanistic Considerations

The most reliable and scalable synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate begins with the readily available and optically pure amino acid, L-serine. The synthesis involves two key transformations: esterification of the carboxylic acid and cyclization to form the oxazolidinone ring.

Synthetic Workflow

The overall process can be visualized as a straightforward, two-step sequence.

synthesis_workflow start L-Serine step1 L-Serine Methyl Ester Hydrochloride start->step1  Esterification  (SOCl₂ / MeOH)   step2 Free L-Serine Methyl Ester step1->step2  Neutralization  (Base)   step3 (S)-Methyl 2-oxooxazolidine-4-carboxylate step2->step3  Cyclization  (Carbonyl Source)  

Caption: High-level workflow for synthesis.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for the esterification of amino acids and subsequent cyclization.[1][5]

Step 1: Preparation of L-Serine Methyl Ester Hydrochloride

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add anhydrous methanol (500 mL).

  • Cooling: Cool the methanol to 0 °C in an ice bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq.) to the stirred methanol.

    • Causality: This reaction forms methanolic HCl in situ. Thionyl chloride is an excellent choice as it is a liquid reagent and the byproducts (SO₂ and HCl gas) are volatile. This method avoids the direct handling of corrosive HCl gas.

  • L-Serine Addition: Add L-serine (1.0 eq.) portion-wise to the cold solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 3-4 hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-serine methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate

  • Setup: Suspend the L-serine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the suspension to 0 °C.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq.), dropwise to neutralize the hydrochloride salt and liberate the free amine.

    • Causality: Two equivalents of base are required: one to neutralize the HCl salt and a second to scavenge the HCl produced during the cyclization step. Using a tertiary amine like TEA prevents unwanted side reactions.

  • Carbonyl Source Addition: Dissolve a carbonylating agent, such as triphosgene (bis(trichloromethyl) carbonate, ~0.4 eq.), in DCM and add it dropwise to the reaction mixture at 0 °C.

    • Mechanistic Insight: Triphosgene is a safe, solid substitute for gaseous phosgene. In the presence of a base, it slowly decomposes to generate phosgene in situ. The free amine and hydroxyl groups of the serine ester then attack the electrophilic carbonyl carbon in a stepwise or concerted manner to form the five-membered ring, releasing HCl.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours until completion (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Development

The primary value of (S)-Methyl 2-oxooxazolidine-4-carboxylate lies in its role as a precursor to the core scaffold of oxazolidinone antibiotics. This class of drugs inhibits bacterial protein synthesis by a unique mechanism, making them effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

While many synthetic routes to drugs like Linezolid and Tedizolid exist, they often rely on intermediates that can be derived from or are structurally analogous to (S)-Methyl 2-oxooxazolidine-4-carboxylate.[6][7][8] The molecule provides the C4-stereocenter and the foundational oxazolidinone ring, which is later elaborated with the required aryl substituents.

application_workflow start (S)-Methyl 2-oxooxazolidine-4-carboxylate step1 Functional Group Interconversion (e.g., Reduction, Amidation) start->step1  Modify C4 substituent step2 N-Arylation step1->step2  Introduce aryl group step3 Advanced Oxazolidinone Intermediate step2->step3 final API (e.g., Linezolid, Tedizolid Analogues) step3->final  Final synthetic steps

Caption: Generalized role in pharmaceutical synthesis.

Quality Control and Analytical Procedures

Ensuring the chemical and stereochemical purity of (S)-Methyl 2-oxooxazolidine-4-carboxylate is critical for its use in GMP (Good Manufacturing Practice) environments.

Spectroscopic Characterization

The identity and purity of the compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the methoxy group (singlet, ~3.8 ppm), and the diastereotopic protons of the CH₂ group and the single proton at the C4 stereocenter on the oxazolidinone ring (multiplets, ~4.2-4.6 ppm).

  • ¹³C NMR (Carbon NMR): Expected signals include the ester carbonyl (~170 ppm), the urethane carbonyl (~158 ppm), the methoxy carbon (~53 ppm), the C4 carbon (~55 ppm), and the C5 carbon (~68 ppm).

  • Infrared (IR) Spectroscopy: Key stretches include a strong absorption for the urethane carbonyl (~1750 cm⁻¹) and the ester carbonyl (~1740 cm⁻¹), as well as N-H stretching (~3300 cm⁻¹).

Enantiomeric Purity Analysis

The most critical quality attribute is the enantiomeric excess (e.e.). This must be determined using a chiral analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of amylose or cellulose, are highly effective for separating oxazolidinone enantiomers.

    • Typical Method: A mobile phase consisting of a mixture of polar organic solvents like hexane/isopropanol or neat alcohols can be employed on a column such as a Chiralpak AD-H or similar. Detection is typically performed using a UV detector at a low wavelength (~210 nm). The method must be validated to show baseline separation of the (S) and (R) enantiomers.

Conclusion

(S)-Methyl 2-oxooxazolidine-4-carboxylate is more than a simple chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex, life-saving pharmaceuticals. Its preparation from an inexpensive, natural chiral pool source and its versatile chemical handles make it a highly valuable asset in the drug development pipeline. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to reliably synthesize, analyze, and apply this cornerstone of modern medicinal chemistry.

References

  • Chinese Patent CN111808040A. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.
  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(M1835). Retrieved from [Link]

  • Chinese Patent CN104327119A. (2015). Preparation method of tedizolid phosphate. Google Patents.
  • ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. Retrieved from [Link]

  • Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 157–184. Retrieved from [Link]

  • Werbovetz, K. A., et al. (2018). Exploring the pharmacodynamic interactions between tedizolid and other orally bioavailable antimicrobials against Staphylococcus aureus and Staphylococcus epidermidis. PLOS ONE, 13(1), e0191252. Retrieved from [Link]

  • World Intellectual Property Organization Patent WO2016009401A2. (2016). Preparation of tedizolid phosphate. Google Patents.
  • Rybak, M. J., & Roberts, K. (2015). Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. Expert Opinion on Pharmacotherapy, 16(1), 1-12. Retrieved from [Link]

  • Lee, H., et al. (2007). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5899-5903. Retrieved from [Link]

Sources

A Technical Guide to (R)-Methyl 2-oxooxazolidine-4-carboxylate: Synthesis, Application, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Serine-Derived Chiral Building Block

(R)-Methyl 2-oxooxazolidine-4-carboxylate, systematically named methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate , is a versatile chiral building block derived from the unnatural amino acid D-serine. Its rigid heterocyclic structure and defined stereochemistry at the C4 position make it an invaluable tool in asymmetric synthesis. This guide provides a comprehensive overview of its synthesis, key applications in constructing complex molecular architectures, and the analytical methods required to ensure its stereochemical integrity. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles and strategic considerations that enable researchers to leverage this molecule's full potential in drug discovery and development.

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid.[1] The utility of molecules like (R)-methyl 2-oxooxazolidine-4-carboxylate extends beyond being a mere fragment of a final active pharmaceutical ingredient (API). When N-acylated, it becomes a powerful chiral auxiliary, capable of directing the stereochemical outcome of reactions at the α-carbon of the acyl group with a high degree of precision. This control is paramount in the synthesis of enantiomerically pure compounds, where biological activity is often confined to a single stereoisomer.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use.

PropertyValueSource(s)
IUPAC Name methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate[2]
CAS Number 144542-43-8[2]
Molecular Formula C₅H₇NO₄[2]
Molecular Weight 145.11 g/mol [2]
Appearance White to off-white solid/crystals[3]
Storage Store at 0-8 °C, sealed in dry conditions[2]

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O) for the corresponding (R)-acid: δ 4.28 (ddd, 1H), 4.18 (m, 2H).[4]

  • ¹³C NMR (125 MHz, D₂O) for the corresponding (R)-acid: δ 173.90 (dd), 158.90, 68.43 (dd), 55.32 (dd).[4]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) and specific rotation [α]D for the methyl ester are not consistently reported across primary literature and should be determined empirically upon synthesis.

Synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate

The most common and economically viable route to this chiral building block begins with D-serine. The key transformation is the cyclization of the amino alcohol functionality with a carbonyl equivalent.

Causality Behind the Synthetic Strategy

The synthesis leverages the bifunctional nature of D-serine methyl ester. The amino and hydroxyl groups are positioned to undergo a facile intramolecular cyclization with a C1 electrophile to form the stable five-membered oxazolidinone ring. Using the methyl ester of D-serine is advantageous as it protects the carboxylic acid, preventing it from participating in side reactions, and increases solubility in organic solvents. The choice of cyclizing agent is critical for safety and efficiency. While hazardous reagents like phosgene can be used, safer alternatives such as carbonyldiimidazole (CDI) or dimethyl carbonate are preferred in modern synthesis.

The following protocol is a representative method adapted from procedures for similar oxazolidinone formations.[4]

Experimental Protocol: Synthesis from D-Serine Methyl Ester Hydrochloride

This two-step process involves the neutralization of the starting material followed by cyclization.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Cyclization A D-Serine Methyl Ester HCl C Free D-Serine Methyl Ester A->C in aq. solvent B Base (e.g., NaHCO₃) B->C D Free D-Serine Methyl Ester F (R)-Methyl 2-oxooxazolidine-4-carboxylate D->F in aprotic solvent (e.g., THF, DCM) E Phosgene Equivalent (e.g., Triphosgene, CDI) E->F G A (R)-Methyl 2-oxo- oxazolidine-4-carboxylate C N-Acylated Oxazolidinone A->C N-Acylation B Acyl Chloride (R'COCl) or Anhydride B->C E Chelated Z-Enolate C->E Enolization D Base (e.g., LDA, NaHMDS) Lewis Acid (e.g., Bu₂BOTf) D->E G Diastereomerically Enriched Product E->G Alkylation / Aldol Rxn F Electrophile (E⁺) F->G I Enantiomerically Pure Product G->I Hydrolysis / Reduction H Cleavage of Auxiliary H->I

Sources

Introduction: Unveiling a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-oxooxazolidine-4-carboxylate

Methyl 2-oxooxazolidine-4-carboxylate, identified by its CAS number 96751-61-0, represents more than just a chemical entity; it is a pivotal chiral building block in the landscape of contemporary drug discovery and asymmetric synthesis. As a member of the oxazolidinone class of heterocyclic compounds, its rigid, stereodefined structure provides a valuable scaffold for constructing complex, biologically active molecules. The presence of a chiral center at the C4 position makes it an indispensable precursor for enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, characterization, and application. We will explore its core properties, dissect state-of-the-art synthetic protocols, and illuminate its role as a key intermediate in the synthesis of vital medicines, including the oxazolidinone class of antibiotics.

I. Core Chemical & Physical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in a laboratory setting. These parameters dictate storage conditions, solvent choices, and handling procedures. The properties of Methyl 2-oxooxazolidine-4-carboxylate are summarized below.

PropertyValueSource(s)
CAS Number 96751-61-0[1][2]
Molecular Formula C₅H₇NO₄[1][3]
Molecular Weight 145.11 g/mol [1][2]
IUPAC Name methyl 2-oxo-1,3-oxazolidine-4-carboxylate[1][2]
Synonyms 4-methoxycarbonyloxazolidin-2-one, Methyl (S)-2-Oxooxazolidine-4-carboxylate, methyl (R)-2-oxooxazolidine-4-carboxylate[1]
Appearance White crystal / solid[2][3]
Purity Typically ≥95-97%[2][3]
Storage Conditions Store at 0-8°C or 2-8°C, sealed in a dry environment[2][3]
Topological Polar Surface Area 64.6 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

II. Synthesis and Mechanistic Insights: A Tale of Green Chemistry

The synthesis of oxazolidinone rings is a well-established field, yet historical methods often relied on hazardous reagents and environmentally taxing solvents.[4] For instance, early syntheses of the parent 2-oxooxazolidine-4-carboxylic acid involved reactants like bis(trichloromethyl) carbonate (a phosgene equivalent) in organic solvents, resulting in low yields (as low as 8.5-62%) and significant safety concerns.[4]

A significant advancement in this area is a modern, environmentally friendly process that utilizes water as the primary solvent and avoids harsh reagents. This method, detailed in patent CN111808040A, starts from readily available serine methyl ester hydrochloride.[4] The choice of water as a solvent is a critical aspect of this protocol's design, not only for its environmental benefits and high safety profile but also for its ability to facilitate the reaction, leading to high yields of over 86%.[4]

The overall transformation can be visualized as a two-step process:

  • Ring Formation: The starting material, a serine methyl ester hydrochloride (which can be the DL-racemic mixture, or the pure L- or D-enantiomer), is reacted with S,S'-dimethyl dithiocarbonate in water.[4] This step forms the core oxazolidinone ring structure.

  • Hydrolysis: The resulting methyl ester intermediate is then hydrolyzed under basic conditions (pH 12-14) to yield the final 2-oxooxazolidine-4-carboxylic acid product.[4]

This approach is not only efficient but also versatile, allowing for the synthesis of various stereoisomers ((S), (R), or racemic) simply by selecting the corresponding stereoisomer of the starting serine derivative.[4]

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product Serine Serine Methyl Ester HCl (L-, D-, or DL-) Step1 Step 1: Ring Formation Solvent: Water Temp: 5-35°C Serine->Step1 Dithiocarbonate S,S'-Dimethyl Dithiocarbonate Dithiocarbonate->Step1 Step2 Step 2: Hydrolysis Solvent: EtOH/Water Condition: 1N NaOH (pH 13) Step1->Step2 Intermediate (Not Isolated) FinalProduct 2-Oxooxazolidine-4-carboxylic Acid (High Yield >86%) Step2->FinalProduct

Caption: High-yield, environmentally friendly synthesis workflow.[4]

III. Analytical Characterization: A Spectroscopic Fingerprint

Confirming the identity and purity of Methyl 2-oxooxazolidine-4-carboxylate is achieved through a combination of standard analytical techniques. Each method provides a unique piece of structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure.

    • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. For the parent acid, key signals include multiplets around 4.30 ppm (for the C4 proton) and 4.19 ppm (for the C5 methylene protons) in D₂O.[4]

    • ¹³C NMR: Reveals the carbon skeleton. Characteristic peaks for the acid include the carboxylic carbon (~174 ppm), the carbamate carbonyl (~159 ppm), the C5 carbon (~68 ppm), and the C4 carbon (~56 ppm).[4] Slight variations in chemical shifts are observed between the (R) and (S) enantiomers, allowing for stereochemical assignment.[4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the methyl ester, the expected monoisotopic mass is 145.0375 g/mol , which would be observed as the molecular ion peak (M⁺) or a protonated species ([M+H]⁺) depending on the ionization method.[1][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[5] While a specific spectrum is not provided in the search results, the expected characteristic absorption bands would include:

    • A strong, broad peak around 3300 cm⁻¹ for the N-H stretch.

    • A strong absorption band around 1750-1780 cm⁻¹ for the cyclic carbamate carbonyl (C=O) group.

    • Another strong carbonyl peak around 1735-1750 cm⁻¹ for the methyl ester group.

IV. Core Applications in Drug Development: The Linezolid Story

The primary value of Methyl 2-oxooxazolidine-4-carboxylate lies in its application as a chiral precursor in pharmaceutical synthesis.[4][6][7] The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably as the core of a class of potent antibiotics.

Linezolid , the first clinically approved oxazolidinone antibiotic, is a prime example. It is used to treat serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8][9]

The synthesis of Linezolid and its analogues relies on the stereochemically defined oxazolidinone core.[9][10][11] The (S)-enantiomer of a derivative of 2-oxooxazolidine-4-carboxylic acid is a crucial intermediate. The synthetic logic involves building the rest of the complex drug molecule onto this pre-formed, chirally pure scaffold. This strategy is highly efficient because it establishes the critical stereocenter early in the process, avoiding costly and difficult chiral separations in later stages.

DrugDevelopment Start Methyl 2-oxooxazolidine-4-carboxylate (Chiral Precursor) Intermediate Functional Group Transformation Start->Intermediate Provides stereocenter KeyIntermediate Key Chiral Intermediate (e.g., (S)-N-[[3-[3-Fluoro-4- [4-morpholinyl]phenyl]-2-oxo-5- oxazolidinyl]methyl]amine) Intermediate->KeyIntermediate Builds complexity FinalDrug Oxazolidinone Antibiotics (e.g., Linezolid) KeyIntermediate->FinalDrug Final synthetic steps

Caption: Role as a chiral building block in antibiotic synthesis.

V. Validated Experimental Protocol: Synthesis of (S)-2-Oxooxazolidine-4-carboxylic Acid

This protocol is adapted from the high-yield, environmentally conscious method described in patent CN111808040A.[4] It serves as a self-validating system due to its high reported efficiency and safety profile.

Objective: To synthesize (S)-2-oxooxazolidine-4-carboxylic acid from L-serine methyl ester hydrochloride.

Materials:

  • L-serine methyl ester hydrochloride (1 equivalent)

  • S,S'-dimethyl dithiocarbonate (0.67 equivalents)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM)

  • 5N Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • 1N Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (200-300 mesh) for column chromatography

  • Dichloromethane/Methanol (10:1 v/v) elution solvent

Procedure:

Part 1: Ring Formation

  • Under an inert atmosphere (Argon), add L-serine methyl ester hydrochloride (e.g., 2.3 g, 15 mmol) and S,S'-dimethyl dithiocarbonate (e.g., 1.2 g, 10 mmol) to deionized water (10 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath to 10°C and stir for 3 hours.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 6 hours.

  • After the reaction is complete, add a mixture of DCM:H₂O (2:1, 150 mL) to the flask for extraction.

  • Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it twice more with DCM (2 x 50 mL).

  • Combine the organic extracts and wash them sequentially with 5N HCl (50 mL) and H₂O (50 mL). The resulting organic solution containing the intermediate is used directly in the next step without isolation.

Part 2: Hydrolysis and Purification 7. To the combined organic solution from Part 1, add a solution of H₂O:EtOH (4:1, 30 mL). 8. Carefully adjust the pH of the system to 13 using a 1N NaOH solution while stirring to initiate the hydrolysis of the methyl ester. 9. Monitor the reaction by TLC until the starting material is consumed. 10. Once the hydrolysis is complete, separate the layers and extract the aqueous layer with DCM to remove organic impurities. 11. Acidify the aqueous layer to pH ~2-3 with concentrated HCl and extract the product into a suitable organic solvent like ethyl acetate. 12. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. 13. Purify the crude product by silica gel column chromatography, eluting with a DCM/Methanol (10:1) solvent system to yield the pure (S)-2-oxooxazolidine-4-carboxylic acid. The reported yield for this procedure is 88%.[4]

VI. Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

  • Hazard Identification: Methyl 2-oxooxazolidine-4-carboxylate is classified with the GHS07 pictogram ("Exclamation mark").[2][3]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] A related statement, H302 (Harmful if swallowed), is also listed by some suppliers.[2]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

    • Handle in a well-ventilated area or a chemical fume hood.[13]

    • Wash hands thoroughly after handling.[12]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[2][3]

    • The recommended storage temperature is between 0°C and 8°C.[3]

Conclusion

Methyl 2-oxooxazolidine-4-carboxylate (CAS 96751-61-0) is a cornerstone chiral synthon that provides a direct and efficient entry into the stereochemically rich world of oxazolidinone-based pharmaceuticals. Its value is underscored by the evolution of its synthesis from hazardous, low-yield methods to elegant, high-yield, and environmentally benign processes. For the medicinal chemist and drug development professional, a deep, mechanistic understanding of this building block—from its synthesis and characterization to its strategic application—is essential for the innovation of next-generation therapeutics. As the challenge of antimicrobial resistance continues to grow, the importance of this and related chiral scaffolds in the development of novel antibiotics cannot be overstated.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Current Updates on Oxazolidinone and Its Significance. National Center for Biotechnology Information (PMC). [Link]

  • A novel process for the preparation of linezolid and related compounds. WIPO Patentscope. [Link]

  • Novel process for preparation of linezolid and its novel intermediates.
  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

  • Enantiopure 4‐oxazolin‐2‐ones and 4‐methylene‐2‐oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. ResearchGate. [Link]

  • Enantiopure 4-oxazolin-2-ones and 4-methylene-2-oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. PubMed. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH & Co.KG. [Link]

Sources

(S)-enantiomer Methyl 2-oxooxazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Methyl 2-oxooxazolidine-4-carboxylate

Executive Summary: (S)-Methyl 2-oxooxazolidine-4-carboxylate is a versatile chiral building block derived from the natural amino acid L-serine. Its rigid heterocyclic scaffold, containing a carbamate within a five-membered ring, offers a stereochemically defined platform for asymmetric synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, anticipated spectroscopic signature, and practical laboratory protocols. It is intended for researchers, medicinal chemists, and process development scientists who leverage chiral intermediates to construct complex molecular architectures for drug discovery and development.

The oxazolidinone ring is a privileged scaffold in modern medicinal and synthetic chemistry. Its significance is twofold:

  • As a Pharmacophore: The 2-oxazolidinone motif is the cornerstone of a major class of antibiotics, most notably Linezolid, the first of its kind approved for clinical use against multidrug-resistant Gram-positive bacteria. This has spurred extensive research into new derivatives with enhanced therapeutic profiles.

  • As a Chiral Auxiliary: Chiral oxazolidinones are powerful tools in asymmetric synthesis.[1] By temporarily attaching them to a substrate, chemists can direct reactions to occur with high stereoselectivity, a critical requirement in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

(S)-Methyl 2-oxooxazolidine-4-carboxylate, derived directly from L-serine, provides a synthetically accessible entry point into this chemical space, retaining the crucial (S)-stereochemistry at the C4 position for subsequent transformations.

Physicochemical & Safety Profile

This molecule is a key intermediate whose properties are essential for its effective use in synthesis.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 132682-22-5 [2][3]
Molecular Formula C₅H₇NO₄ [2][3]
Molecular Weight 145.11 g/mol [2]
IUPAC Name methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate [3]
Appearance White crystal or Colorless to light yellow liquid [2][3]

| Storage | Store at 0-8 °C for neat material. In solvent, store at -20°C (1 month) or -80°C (6 months). |[2][3] |

Note on Appearance: Commercial suppliers have described this compound as both a white crystal and a colorless to light yellow liquid. This may be due to differences in purity or the presence of trace solvent. Researchers should verify the physical state upon receipt.

Table 2: Safety Information

Hazard Class Statement Precautionary Measures
Skin Irritation Causes skin irritation Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/clothing/eye protection.
Eye Irritation Causes serious eye irritation IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Respiratory Irritation | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |

Synthesis and Mechanistic Considerations

Overview of Synthetic Strategies

The most direct and atom-economical route to (S)-Methyl 2-oxooxazolidine-4-carboxylate is the intramolecular cyclization of its precursor, L-serine methyl ester. The core transformation involves the formation of a carbamate from the amino and hydroxyl groups. This is typically achieved using a carbonylating agent.

  • Causality in Reagent Selection: The choice of a carbonylating agent is critical. Phosgene (COCl₂) and its safer solid equivalent, triphosgene ((Cl₃CO)₂CO), are highly effective but toxic.[4][5] Milder reagents like 1,1'-Carbonyldiimidazole (CDI) can also be used. A common industrial approach involves reacting the starting amino acid ester hydrochloride with a phosgene equivalent in the presence of a base to neutralize the generated HCl and drive the reaction to completion.

Representative Synthesis Workflow

The following workflow illustrates a robust and scalable approach adapted from established procedures for synthesizing related oxazolidinone compounds.[6] It involves the cyclization of L-serine methyl ester hydrochloride using a carbonylating agent like phosgene or triphosgene, followed by a non-hydrolytic workup to isolate the desired methyl ester product.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation Start L-Serine Methyl Ester HCl in an inert solvent (e.g., DCM) Base Add non-nucleophilic base (e.g., Triethylamine) Start->Base Carbonyl Slowly add Carbonylating Agent (e.g., Triphosgene) at low temp (0°C) Base->Carbonyl React Stir at room temperature until reaction completion (TLC) Carbonyl->React Quench Quench with aqueous solution (e.g., sat. NH4Cl) React->Quench Extract Extract with organic solvent (e.g., DCM or EtOAc) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via column chromatography (e.g., Silica gel, EtOAc/Hexanes) Concentrate->Purify Product (S)-Methyl 2-oxooxazolidine-4-carboxylate Purify->Product G cluster_invitro In Vitro / Cell-Based Assays cluster_invivo In Vivo Formulations (Select One) start Start with (S)-Methyl 2-oxooxazolidine-4-carboxylate stock Prepare concentrated stock in DMSO (e.g., 100 mg/mL) start->stock invitro_dilute Dilute stock solution directly into aqueous buffer or cell media stock->invitro_dilute For In Vitro protocol1 Protocol 1 (General Use): 1. Add 10% DMSO Stock to 40% PEG300 2. Add 5% Tween-80 3. Add 45% Saline stock->protocol1 For In Vivo protocol2 Protocol 2 (Improved Aqueous Solubility): 1. Add 10% DMSO Stock to 90% of (20% SBE-β-CD in Saline) stock->protocol2 protocol3 Protocol 3 (Lipid Vehicle): 1. Add 10% DMSO Stock to 90% Corn Oil stock->protocol3

Sources

Chiral properties of 2-oxooxazolidine-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Properties of 2-Oxooxazolidine-4-carboxylates

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-oxooxazolidine core is a privileged heterocyclic scaffold, prominently featured in a range of pharmaceuticals, most notably in the oxazolidinone class of antibiotics like Linezolid.[1][2] The stereochemistry of this scaffold, particularly when functionalized with a carboxylate at the 4-position, is of paramount importance, as it profoundly dictates biological activity and target engagement. This guide provides an in-depth exploration of the chiral properties of 2-oxooxazolidine-4-carboxylates, intended for researchers, chemists, and professionals in drug development. We will delve into stereoselective synthesis strategies, robust analytical methods for chiral validation, techniques for enantiomeric resolution, and the critical role of these chiral building blocks in modern medicinal chemistry.

The Strategic Importance of Chirality in the 2-Oxooxazolidine Scaffold

Chirality is a fundamental principle in pharmacology. Since biological targets such as enzymes and receptors are inherently chiral, they often exhibit stereospecific interactions with drug molecules. One enantiomer of a chiral drug (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.[3]

The 2-oxooxazolidine-4-carboxylate moiety serves as a constrained amino acid analogue. The rigid five-membered ring locks the relative orientation of the substituents, presenting a well-defined three-dimensional pharmacophore. The stereocenter at the C4 position, which originates from an α-amino acid, is critical. Controlling this stereocenter allows for the precise spatial positioning of the carboxylic acid (or its derivatives) and any substituents on the heterocyclic ring, which is essential for optimizing interactions with biological targets. Furthermore, these compounds are not only targets themselves but also versatile chiral auxiliaries and intermediates in the asymmetric synthesis of complex natural products and pharmaceuticals.[1][4][5]

Stereoselective Synthesis: Crafting the Chiral Core

The primary goal in synthesizing chiral 2-oxooxazolidine-4-carboxylates is to achieve high enantiomeric or diastereomeric purity. The most reliable strategies leverage the existing chirality of readily available starting materials, such as amino acids.

Synthesis from Chiral α-Amino Acids

The most direct and common method for preparing enantiomerically pure 2-oxooxazolidine-4-carboxylates is through the cyclization of α-amino acids containing a β-hydroxyl group, such as serine or threonine. This approach directly translates the inherent chirality of the amino acid to the final product.

Causality of the Experimental Design: The synthesis involves two key transformations: N-carbamoylation and intramolecular cyclization.

  • Carbonyl Source: A phosgene equivalent (e.g., bis(trichloromethyl) carbonate (triphosgene), dimethyl carbonate, or S,S'-dimethyl dithiocarbonate) is used to introduce the carbonyl group of the oxazolidinone ring.[6][7] The choice of reagent is often dictated by safety and yield considerations; for instance, using S,S'-dimethyl dithiocarbonate in water presents a greener and safer alternative to hazardous reagents like phosgene or triphosgene in organic solvents.[6][8]

  • Cyclization: The cyclization is an intramolecular nucleophilic substitution. The hydroxyl group attacks the activated carbonyl of the intermediate carbamate, displacing a leaving group to form the five-membered ring. This step is often promoted by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity.

Experimental Protocol: Synthesis of (S)-2-Oxooxazolidine-4-carboxylic Acid from L-Serine

This protocol is adapted from a high-yield, environmentally conscious method.[6]

Step 1: Intermediate Formation

  • Under an inert atmosphere (Argon or Nitrogen), add L-serine methyl ester hydrochloride (1.0 eq, e.g., 15 mmol) and S,S'-dimethyl dithiocarbonate (0.67 eq, e.g., 10 mmol) to deionized water.

  • Cool the mixture in an ice bath to 10°C and stir for 3 hours.

  • Allow the reaction to warm to room temperature and continue stirring for 6 hours.

  • Perform a workup by adding a mixture of Dichloromethane (DCM) and water. Separate the aqueous layer and extract it with DCM. The combined organic extracts contain the intermediate and are used directly in the next step.

Step 2: Hydrolysis and Cyclization

  • To the organic solution from Step 1, add an ethanol/water solution.

  • Adjust the pH of the system to 13 using a 1N NaOH solution. This saponifies the methyl ester and drives the cyclization.

  • Stir until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the mixture to pH ~2 with HCl, and extract the product into an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a DCM/Methanol gradient) to yield (S)-2-oxooxazolidine-4-carboxylic acid.[6]

G cluster_synthesis Stereoselective Synthesis Workflow start Chiral Pool (L-Serine Methyl Ester HCl) reagent1 S,S'-Dimethyl Dithiocarbonate in Water intermediate Formation of Thio-carbamate Intermediate reagent1->intermediate Step 1: N-Acylation reagent2 NaOH (aq) Hydrolysis & Cyclization purification Acidification, Extraction & Chromatography reagent2->purification Step 2: Saponification & Ring Closure product Purified Product ((S)-2-Oxooxazolidine-4-carboxylate) purification->product

Caption: Stereoselective synthesis from a chiral amino acid.
Asymmetric Synthesis via Chiral Auxiliaries

Chiral Analysis and Structural Confirmation

Synthesizing a chiral molecule is only half the battle; verifying its absolute configuration and enantiomeric purity is crucial. A multi-technique approach ensures a self-validating and trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the chemical structure of the synthesized compound.

  • ¹H and ¹³C NMR: These spectra confirm the successful formation of the oxazolidinone ring and the presence of the carboxylate. The chemical shifts and coupling constants provide structural proof.[6]

  • Chiral Discrimination by NMR: Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, a chiral environment is created using either:

    • Chiral Derivatizing Agents (CDAs): The racemic carboxylate is reacted with a single enantiomer of a chiral alcohol or amine to form diastereomeric esters or amides. These diastereomers have distinct NMR spectra, and the relative integration of their unique signals allows for the determination of enantiomeric excess (ee).[10]

    • Chiral Solvating Agents (CSAs): The analyte is dissolved with a chiral solvating agent. The transient diastereomeric complexes that form have slightly different chemical shifts for the enantiomers, allowing for their differentiation and quantification directly in the NMR tube.[11][12]

Table 1: Representative ¹H and ¹³C NMR Data for 2-Oxooxazolidine-4-carboxylic Acid Stereoisomers (in D₂O) [6]

CompoundConfiguration¹H NMR (400 MHz), δ (ppm)¹³C NMR (125 MHz), δ (ppm)
1 Racemic4.30 (m, 1H), 4.19 (m, 2H)174.09, 158.87, 67.52, 55.85
2 (S)4.22 (m, 2H), 4.16 (m, 1H)173.90, 158.90, 68.43, 55.32
3 (R)4.28 (ddd, 1H), 4.18 (m, 2H)173.90, 158.90, 68.43, 55.32
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a compound. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Principle of Separation: The CSP creates a transient diastereomeric interaction with the enantiomers of the analyte. The difference in the stability of these two diastereomeric complexes leads to different retention times on the column, allowing for their separation and quantification. Polysaccharide-based columns are widely used for this purpose.

Experimental Workflow: Chiral HPLC Analysis

  • Column Selection: Choose an appropriate chiral column (e.g., amylose- or cellulose-based CSP).

  • Method Development: Optimize the mobile phase (a mixture of solvents like hexane/isopropanol or a polar organic mobile phase) to achieve baseline separation of the enantiomeric peaks.

  • Sample Analysis: Inject a solution of the synthesized compound.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.

  • Validation: Inject a sample of the racemic mixture to confirm the retention times of both enantiomers.

X-ray Crystallography

For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the definitive method.[13] By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule. This technique is particularly valuable when the stereochemical outcome of a reaction is uncertain or when establishing a reference standard.[14][15]

Chiral Resolution of Racemic Mixtures

In cases where a stereoselective synthesis is not employed, a racemic mixture can be separated into its constituent enantiomers through chiral resolution.

Diastereomeric Salt Formation

This classical method is one of the most common resolution techniques used in industry.[16]

Principle: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (the resolving agent, e.g., a chiral amine like brucine or (R)-1-phenylethylamine). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. This solubility difference allows one diastereomer to be selectively crystallized, isolated by filtration, and then treated with acid to liberate the desired enantiomerically pure carboxylic acid.[17]

G cluster_resolution Chiral Resolution via Diastereomeric Salt Formation racemate Racemic Mixture (R)-Acid + (S)-Acid resolving_agent Chiral Base (e.g., (R)-Amine) salts Diastereomeric Salts (R,R)-Salt + (S,R)-Salt resolving_agent->salts Salt Formation crystallization Selective Crystallization (based on solubility) salts->crystallization salt_solid Insoluble Salt (e.g., (S,R)-Salt) crystallization->salt_solid salt_solution Soluble Salt (e.g., (R,R)-Salt) crystallization->salt_solution acidification1 Acidification salt_solid->acidification1 acidification2 Acidification salt_solution->acidification2 enantiomer1 Pure Enantiomer (S)-Acid acidification1->enantiomer1 enantiomer2 Other Enantiomer (R)-Acid acidification2->enantiomer2

Caption: Principle of separating enantiomers by forming diastereomeric salts.
Enzymatic Resolution

Enzymes are highly stereoselective catalysts. Lipases and esterases are commonly used to resolve racemic esters of carboxylic acids.[18]

Principle: In the presence of water, a lipase can selectively hydrolyze one enantiomer of a racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.[19] The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated based on their different chemical properties (e.g., by acid-base extraction). This method offers high selectivity under mild, environmentally friendly conditions.[20]

Conclusion

The chiral integrity of 2-oxooxazolidine-4-carboxylates is a cornerstone of their utility in pharmaceutical and synthetic chemistry. An effective research and development program must integrate robust stereoselective synthesis, typically leveraging the chiral pool of amino acids, with a comprehensive suite of analytical techniques to validate stereochemical purity and absolute configuration. Mastery of these principles enables the rational design and synthesis of novel therapeutics and complex molecules, where the precise three-dimensional arrangement of atoms is the key to function. The continued development of greener synthetic methods and more efficient resolution and analytical techniques will further enhance the value of this critical chiral scaffold.

References

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The Oxazolidinone Scaffold: A Cornerstone of Modern Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) bacteria represents a critical global health threat, necessitating the urgent development of novel antimicrobial agents. The oxazolidinones, a class of synthetic antibiotics, have proven to be a vital component in the arsenal against serious Gram-positive infections. This guide provides a comprehensive technical overview of the oxazolidinone scaffold, delving into its unique mechanism of action, intricate structure-activity relationships (SAR), prevalent synthetic methodologies, and clinical significance. From the pioneering introduction of linezolid to the development of second-generation agents like tedizolid, this document will explore the evolution of the scaffold, address the challenges of emerging resistance, and highlight its enduring potential in medicinal chemistry.

Introduction: A Novel Class to Combat a Growing Threat

The oxazolidinone class of antibiotics emerged as a significant breakthrough in the fight against resistant bacterial pathogens.[1] As the first truly new class of antibiotics to be introduced in several decades, they offered a novel mechanism of action with no cross-resistance to existing drug classes.[2] Their primary value lies in their potent activity against a wide spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][3]

Linezolid, the first member of this class approved by the FDA in 2000, established the clinical importance of the oxazolidinone scaffold.[4][5] It is indicated for the treatment of various infections, including nosocomial and community-acquired pneumonia, as well as complicated skin and skin structure infections.[3] The success of linezolid spurred further research, leading to the development of second-generation oxazolidinones with improved properties.[5] This guide will dissect the core chemical features and biological activities that make the oxazolidinone scaffold a privileged structure in medicinal chemistry.[6][7]

Caption: General chemical structure of the 2-oxazolidinone pharmacophore.

Mechanism of Action: A Unique Inhibition of Bacterial Protein Synthesis

The antibacterial efficacy of oxazolidinones stems from their unique ability to inhibit bacterial protein synthesis at a very early stage.[8][9] Unlike many other protein synthesis inhibitors, they do not block the peptidyl transferase center directly or cause misreading of mRNA.[5] Instead, they interfere with the formation of the initiation complex, a crucial first step in translation.[10][11]

Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) on the 23S rRNA.[4][12] This binding site is distinct from those of other antibiotic classes, which explains the lack of cross-resistance.[9] By occupying this site, oxazolidinones prevent the proper positioning of the initiator fMet-tRNA in the P-site, thereby blocking the formation of the 70S initiation complex.[10][11] This ultimately halts the entire process of protein synthesis, leading to a bacteriostatic effect against most susceptible organisms.[10]

MOA cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_Subunit->Initiation_Complex forms 50S_Subunit 50S Subunit 50S_Subunit->Initiation_Complex joins Inhibition INHIBITION 50S_Subunit->Inhibition mRNA mRNA mRNA->30S_Subunit binds fMet_tRNA fMet-tRNA (Initiator) fMet_tRNA->30S_Subunit binds Oxazolidinone Oxazolidinone Oxazolidinone->50S_Subunit Binds to A-site on 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to Inhibition->Initiation_Complex Prevents Formation

Caption: Mechanism of action of oxazolidinone antibiotics.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Safety

Extensive research has elucidated the key structural features of the oxazolidinone scaffold that are critical for its antibacterial activity.[13] Modifications at various positions of the core structure have been explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic and safety profiles.[14]

Key SAR Insights:

  • C5 Position: The (S)-configuration at the C5 position of the oxazolidinone ring is essential for antibacterial activity.[15] The acetamidomethyl side chain at this position is a crucial pharmacophore, with the acetamide nitrogen participating in hydrogen bonding with the ribosome.[16]

  • N-Aryl Ring: The N-aryl substituent is another critical component. A fluorine atom at the meta-position of the phenyl ring generally enhances activity.[15]

  • C-Ring Modifications: The nature of the heterocyclic ring attached to the N-phenyl group significantly influences the drug's properties. For instance, the morpholine ring in linezolid can be replaced with other heterocycles to modulate activity and safety.[9]

Structural Moiety Modification Impact on Activity/Properties Reference
Oxazolidinone Core (R)-configuration at C5Loss of antibacterial activity.[15]
C5 Side Chain Replacement of acetamideGenerally reduces potency, but some modifications can improve activity against resistant strains.[6]
N-Aryl Ring Absence of meta-fluoro groupDecreased potency.[15]
N-Aryl Ring Addition of substituents at the 4-positionCan enhance potency, especially aryl or heteroaryl groups.[13]
"C-Ring" (e.g., Morpholine in Linezolid) Replacement with other heterocyclesCan improve potency, safety profile, and activity against resistant strains.[9]

Synthetic Strategies: Constructing the Core

The synthesis of the oxazolidinone core is a well-established area of organic chemistry, with several efficient methods available. A common and versatile approach involves the cycloaddition of epoxides with isocyanates.[3] Another widely used method starts from ethanolamine derivatives.[17] The choice of synthetic route often depends on the desired substituents and the scale of production.

Representative Experimental Protocol: Synthesis of a 3-Aryl-2-Oxazolidinone

  • Step 1: Epoxide Formation: An appropriate substituted aniline is reacted with epichlorohydrin in the presence of a base to form the corresponding N-arylglycidylamine.

  • Step 2: Carbamate Formation: The resulting epoxide is then reacted with a chloroformate to yield a carbamate intermediate.

  • Step 3: Cyclization: Intramolecular cyclization of the carbamate, typically promoted by a base, affords the desired 3-aryl-2-oxazolidinone core.

Note: This is a generalized protocol. Specific reaction conditions, reagents, and purification methods will vary depending on the target molecule.

Synthesis_Workflow Start Starting Materials (e.g., Aniline, Epichlorohydrin) Step1 Step 1: N-Alkylation (Epoxide Formation) Start->Step1 Intermediate1 N-Arylglycidylamine Step1->Intermediate1 Step2 Step 2: Carbamoylation (Carbamate Formation) Intermediate1->Step2 Intermediate2 Carbamate Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Product 3-Aryl-2-Oxazolidinone Core Step3->Product

Caption: A generalized workflow for the synthesis of the 3-aryl-2-oxazolidinone core.

Clinical Applications and The Next Generation

The clinical utility of oxazolidinones is primarily in the treatment of serious infections caused by resistant Gram-positive pathogens.[4] They are particularly valuable for treating MRSA and VRE infections, where therapeutic options are limited.[1][3]

First Generation: Linezolid Linezolid (Zyvox) was the trailblazer for this class. It is available in both intravenous and oral formulations, allowing for a convenient switch in therapy.[2] While highly effective, long-term use of linezolid can be associated with adverse effects such as myelosuppression and neuropathy.[1]

Second Generation: Tedizolid Tedizolid (Sivextro) is a second-generation oxazolidinone approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[5] It offers several advantages over linezolid, including once-daily dosing and a shorter course of therapy (6 days for tedizolid vs. 10 days for linezolid).[18] Clinical trials have shown that tedizolid has a lower incidence of gastrointestinal and hematological adverse effects compared to linezolid.[18][19] Furthermore, tedizolid is more potent in vitro and demonstrates activity against some linezolid-resistant strains.[20]

Feature Linezolid Tedizolid Reference
Dosing Frequency Twice dailyOnce daily[18]
Duration of Therapy (ABSSSI) 10 days6 days[18]
In Vitro Potency Less potent4-32 times more potent against staphylococci, enterococci, and streptococci[20]
Key Adverse Effects Myelosuppression, neuropathy, gastrointestinal issuesLower incidence of gastrointestinal and hematological AEs[18][19]
Activity vs. Linezolid-Resistant Strains Susceptible to resistanceActive against some strains with the cfr gene[20]

Mechanisms of Resistance

Despite their novel mechanism of action, resistance to oxazolidinones has emerged.[21] Understanding these resistance mechanisms is crucial for the development of new agents that can overcome them. The most common mechanisms include:

  • Target Site Mutations: Point mutations in the V domain of the 23S rRNA gene are the most frequent cause of resistance.[5][21] These mutations reduce the binding affinity of the drug to the ribosome.

  • Ribosomal Methylation: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase, confers resistance to multiple classes of antibiotics, including oxazolidinones.[5][21] The Cfr enzyme methylates an adenine residue in the 23S rRNA, sterically hindering drug binding.

  • Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins L3 and L4 can also contribute to reduced susceptibility.[21]

Beyond Antibacterials: The Versatility of the Scaffold

While renowned for their antibacterial properties, the oxazolidinone scaffold has also been explored for a variety of other therapeutic applications.[6][7] Its structural features make it a versatile template for designing molecules with diverse biological activities. Research has shown that oxazolidinone derivatives possess potential as:

  • Antituberculosis agents[6]

  • Anticancer agents[6]

  • Anti-inflammatory agents[7]

  • Neurologic and metabolic disease treatments[7]

This versatility underscores the enduring importance of the oxazolidinone scaffold in medicinal chemistry and drug discovery.[6]

Conclusion

The oxazolidinone scaffold represents a landmark achievement in the field of medicinal chemistry. Its unique mechanism of action provided a much-needed weapon against the rising tide of multidrug-resistant Gram-positive bacteria. The journey from linezolid to the more potent and safer second-generation agents like tedizolid exemplifies the power of iterative drug design and a deep understanding of structure-activity relationships. While the emergence of resistance presents an ongoing challenge, the versatility and proven clinical success of the oxazolidinone core ensure its continued significance as a foundational scaffold for the development of future therapeutic agents, both within and beyond the realm of infectious diseases.

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Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-oxooxazolidine-4-carboxylate

Abstract

This whitepaper provides a comprehensive technical overview of Methyl 2-oxooxazolidine-4-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and organic synthesis. While the broader oxazolidinone class has a history extending over a century, this guide focuses on the practical synthesis and detailed characterization of the methyl ester derivative. We will delve into a modern, efficient synthetic protocol, explain the mechanistic underpinnings and experimental rationale, and present key analytical data. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of the Oxazolidinone Core

The 2-oxazolidinone ring is a privileged heterocyclic motif found in a multitude of biologically active compounds. First reported in 1888, the parent compound laid the groundwork for a vast field of chemical exploration.[1] The therapeutic potential of this scaffold was realized much later, with early examples like the antitubercular drug cycloserine and the antimicrobial agent furazolidone demonstrating its utility.[2]

The modern era of oxazolidinone chemistry was ushered in by the discovery of N-aryl-oxazolidinones as potent antibacterial agents in the late 1980s.[2] This line of research culminated in the approval of Linezolid in 2000, the first member of this new class of antibiotics to enter clinical practice.[3][4] Linezolid's unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, made it a critical weapon against multidrug-resistant Gram-positive pathogens.[3][5]

Methyl 2-oxooxazolidine-4-carboxylate serves as a crucial chiral building block for the synthesis of more complex oxazolidinone derivatives. Its stereochemistry at the C4 position provides a handle for introducing chirality into target molecules, a critical aspect of modern drug design. This guide will focus on a robust and well-documented synthetic pathway to access this valuable intermediate.

Synthesis of Methyl 2-oxooxazolidine-4-carboxylate: A Modern Approach

The synthesis of the 2-oxazolidinone-4-carboxylate core typically involves the cyclization of a β-amino alcohol. Serine, a naturally occurring amino acid, provides an ideal and readily available chiral starting material. The following protocol is adapted from a highly efficient, environmentally conscious method that utilizes S,S'-dimethyl dithiocarbonate as the cyclizing agent in an aqueous medium.[6] This approach avoids hazardous reagents like phosgene or its equivalents, which were used in earlier, lower-yielding methods.[6]

Overall Synthetic Transformation

The synthesis is a one-pot, two-step process that begins with the appropriate stereoisomer of serine methyl ester hydrochloride. The first step involves the formation of a thiocarbamate intermediate, which then undergoes intramolecular cyclization to yield the desired Methyl 2-oxooxazolidine-4-carboxylate.

cluster_start Starting Material cluster_reagents Reagents cluster_product Product SerineEster Serine Methyl Ester (R, S, or DL) Product Methyl 2-oxooxazolidine-4-carboxylate (R, S, or DL) SerineEster->Product  Cyclization Reagent1 S,S'-Dimethyl Dithiocarbonate Reagent1->Product Reagent2 Water (Solvent) Reagent2->Product

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol: Synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate

This protocol describes the synthesis of the (S)-enantiomer, starting from L-serine methyl ester hydrochloride. The same procedure can be applied using D-serine or DL-serine methyl ester hydrochloride to obtain the (R)-enantiomer or the racemic mixture, respectively.[6]

Materials:

  • L-serine methyl ester hydrochloride (15 mmol)

  • S,S'-dimethyl dithiocarbonate (10 mmol)

  • Deionized Water (10 mL)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: Under an inert argon atmosphere, add L-serine methyl ester hydrochloride (2.33 g, 15 mmol) and S,S'-dimethyl dithiocarbonate (1.22 g, 10 mmol) to deionized water (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Conditions: Cool the mixture in an ice bath to 10°C and stir for 3 hours. Subsequently, allow the reaction to warm to room temperature and continue stirring for an additional 6 hours. The causality here is critical: the initial low temperature controls the exothermicity of the reaction and promotes selective N-acylation, while the extended stirring at room temperature ensures the completion of the intramolecular cyclization.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel and dilute with a 2:1 mixture of DCM and water (150 mL). Separate the aqueous layer and extract it twice more with DCM (50 mL each).

  • Washing: Combine the organic extracts and wash sequentially with 5N HCl (50 mL) and deionized water (50 mL) to remove any unreacted starting material and water-soluble byproducts.

  • Drying and Isolation: Dry the combined organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary, though this method often yields a product of high purity directly.[6]

Self-Validation and Trustworthiness: This protocol is inherently self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, which should match the data provided in the characterization section below. The high yields (typically over 88%) reported for this method further attest to its reliability.[6]

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the primary amine of the serine methyl ester on one of the carbonyl carbons of S,S'-dimethyl dithiocarbonate. This is followed by the elimination of methanethiol to form a methyl thiocarbamate intermediate. The hydroxyl group of the serine backbone then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This cyclization step results in the formation of the 5-membered oxazolidinone ring and the elimination of a second molecule of methanethiol.

Start Serine Methyl Ester + S,S'-Dimethyl Dithiocarbonate Intermediate Methyl Thiocarbamate Intermediate Start->Intermediate Nucleophilic Acylation Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Conformational Alignment Product Methyl 2-oxooxazolidine- 4-carboxylate + 2 CH3SH Cyclization->Product Ring Closure & Elimination

Caption: Simplified reaction mechanism pathway.

Physicochemical Properties and Characterization

The identity and purity of Methyl 2-oxooxazolidine-4-carboxylate are confirmed through various analytical techniques. Below is a summary of its key properties and spectroscopic data.

General Properties
PropertyValueSource
Chemical Formula C₅H₇NO₄[7][8]
Molecular Weight 145.11 g/mol [7][8]
Appearance White crystalline solid[7]
Stereochemistry Available as (S), (R), and racemic forms[6]
CAS Number 132682-22-5 ((S)-form)[7]
Storage Store at 0-8 °C[7]
Spectroscopic Data (NMR)

The following NMR data was obtained in D₂O and is crucial for the structural confirmation of the different stereoisomers of the corresponding carboxylic acid, which is directly formed from the methyl ester. The signals for the core ring protons and carbons are representative.[6] The data below pertains to the 2-oxooxazolidine-4-carboxylic acid, the immediate hydrolysis product of the topic compound.

Table of ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Compound¹H NMR (400MHz, D₂O)¹³C NMR (125MHz, D₂O)
(S)-2-oxooxazolidine-4-carboxylic acid 4.22 (m, 2H), 4.16 (m, 1H)173.90, 158.90, 68.43, 55.32
(R)-2-oxooxazolidine-4-carboxylic acid 4.28 (ddd, 1H), 4.18 (m, 2H)173.90, 158.90, 68.43, 55.32
(DL)-2-oxooxazolidine-4-carboxylic acid 4.30 (m, 1H), 4.19 (m, 2H)174.09, 158.87, 67.52, 55.85

Note: The ester methyl group of the title compound would typically appear as a singlet around 3.7-3.8 ppm in the ¹H NMR spectrum.

Conclusion and Future Outlook

Methyl 2-oxooxazolidine-4-carboxylate is a cornerstone building block in synthetic and medicinal chemistry. The shift from hazardous historical synthetic routes to safer, more efficient, and environmentally friendly methods, such as the one detailed here, has significantly improved its accessibility. The ability to produce specific stereoisomers with high fidelity from readily available chiral precursors like serine underscores the elegance and practicality of modern organic synthesis.

As the challenge of antimicrobial resistance continues to grow, the oxazolidinone scaffold remains a fertile ground for the discovery of new therapeutic agents. The continued exploration of derivatives built from Methyl 2-oxooxazolidine-4-carboxylate will undoubtedly play a vital role in the development of next-generation antibiotics and other important pharmaceuticals.

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An In-Depth Technical Guide to Methyl 2-oxooxazolidine-4-carboxylate and Its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic use of chiral building blocks is paramount to the successful synthesis of complex, stereochemically defined therapeutic agents. Among these crucial synthons, Methyl 2-oxooxazolidine-4-carboxylate and its parent carboxylic acid have emerged as versatile intermediates. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, stereospecific synthesis, and its pivotal role as a precursor to important classes of pharmaceuticals, most notably the oxazolidinone antibiotics. The experimental protocols and mechanistic insights presented herein are grounded in established scientific literature and patents, aiming to provide a trustworthy and authoritative resource.

Nomenclature and Chemical Identity

Methyl 2-oxooxazolidine-4-carboxylate is a heterocyclic organic compound featuring a five-membered oxazolidinone ring. The presence of a stereocenter at the 4-position of the ring means that it can exist as two enantiomers, (S)-Methyl 2-oxooxazolidine-4-carboxylate and (R)-Methyl 2-oxooxazolidine-4-carboxylate, as well as a racemic mixture. The specific stereoisomer used is critical in the synthesis of chiral drugs.

A comprehensive list of synonyms and identifiers for Methyl 2-oxooxazolidine-4-carboxylate is provided in the table below to aid in its unambiguous identification in literature and chemical databases.

Identifier Value Notes
Systematic Name methyl 2-oxo-1,3-oxazolidine-4-carboxylateGeneral name for the racemic mixture.
(S)-Isomer Name (S)-Methyl 2-oxooxazolidine-4-carboxylateThe (S)-enantiomer.
(R)-Isomer Name (R)-Methyl 2-oxooxazolidine-4-carboxylateThe (R)-enantiomer.
CAS Number 96751-61-0For the racemic mixture.[1]
(S)-Isomer CAS 132682-22-5For the (S)-enantiomer.[2][3]
(R)-Isomer CAS 144542-43-8For the (R)-enantiomer.
Molecular Formula C5H7NO4Applicable to all stereoisomers.[1][2][3]
Molecular Weight 145.11 g/mol Applicable to all stereoisomers.[1][2][3][4]
Synonyms 4-methoxycarbonyloxazolidin-2-one, Methyl (S)-2-Oxooxazolidine-4-carboxylate, (R)-2-Oxo-4-oxazolidinecarboxylic acid Methyl ester[1]

Physicochemical Properties

The physicochemical properties of Methyl 2-oxooxazolidine-4-carboxylate are crucial for its handling, storage, and reaction setup. While it is often generated and used in situ, isolated forms are typically crystalline solids.

Property Value/Description Source
Appearance White crystalline solid.[2]
Solubility Soluble in DMSO (≥ 100 mg/mL), and can be prepared in various solvent systems for in vivo use, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL).[4]
Storage Store at 0-8 °C. Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2][4]
Purity Commercially available with a purity of ≥95%.[2]

Stereospecific Synthesis

The synthesis of enantiomerically pure Methyl 2-oxooxazolidine-4-carboxylate is of paramount importance for its application in asymmetric synthesis. The most common and efficient strategy involves the cyclization of the corresponding stereoisomer of a serine methyl ester. A robust and environmentally friendly method for the synthesis of the parent acid, 2-oxooxazolidine-4-carboxylic acid, has been detailed in the patent CN111808040A.[5] This method utilizes water as a solvent and avoids hazardous reagents like phosgene.[5][6][7][8]

The general workflow for the synthesis of 2-oxooxazolidine-4-carboxylic acid and its subsequent esterification to the methyl ester is depicted below.

Synthesis_Workflow cluster_synthesis Stereospecific Synthesis SerineEster Serine Methyl Ester (L- or D-isomer) Cyclization Cyclization with S,S'-dimethyl dithiocarbonate in water SerineEster->Cyclization OxazolidinoneAcid 2-Oxooxazolidine-4-carboxylic Acid ((S)- or (R)-isomer) Cyclization->OxazolidinoneAcid Esterification Esterification (e.g., Fischer Esterification) OxazolidinoneAcid->Esterification MethylEster Methyl 2-oxooxazolidine-4-carboxylate ((S)- or (R)-isomer) Esterification->MethylEster

Caption: Stereospecific synthesis workflow.

Experimental Protocol: Synthesis of (S)-2-Oxooxazolidine-4-carboxylic Acid

This protocol is adapted from the environmentally friendly method described in patent CN111808040A.[5]

Step 1: Cyclization

  • Under an inert argon atmosphere, add L-serine methyl ester hydrochloride (15 mmol) and S,S'-dimethyl dithiocarbonate (10 mmol) to 10 mL of water in a reaction vessel.

  • Stir the mixture in an ice bath at 10°C for 3 hours, followed by stirring at room temperature for 6 hours.

  • Treat the reaction mixture with a 2:1 mixture of dichloromethane (DCM) and water (150 mL).

  • Separate the aqueous layer and extract it with DCM (2 x 50 mL).

  • The combined organic extracts containing the intermediate are used directly in the next step.

Step 2: Hydrolysis

  • To the combined organic extracts from Step 1, add a 4:1 solution of ethanol and water (30 mL).

  • Adjust the pH of the system to 13 using a 1N NaOH solution to facilitate the hydrolysis of the methyl ester.

  • After the reaction is complete, dry the solution over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol (10:1 v/v) eluent to yield (S)-2-oxooxazolidine-4-carboxylic acid. The reported yield for this reaction is approximately 88%.[5]

Step 3: Esterification (Fischer Esterification)

  • Dissolve the synthesized (S)-2-oxooxazolidine-4-carboxylic acid in a large excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography.

  • Neutralize the reaction mixture with a weak base, such as sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain Methyl (S)-2-oxooxazolidine-4-carboxylate.

Applications in Drug Development

Methyl 2-oxooxazolidine-4-carboxylate is a valuable chiral building block, particularly in the synthesis of oxazolidinone antibiotics.[5][9] This class of antibiotics is crucial for treating infections caused by multidrug-resistant Gram-positive bacteria.[10]

Role in the Synthesis of Oxazolidinone Antibiotics

The oxazolidinone ring is the core pharmacophore of several important antibiotics, including linezolid, tedizolid, and sutezolid.[9][11][12] The stereochemistry at the C4 and C5 positions of the oxazolidinone ring is critical for their antibacterial activity. Methyl 2-oxooxazolidine-4-carboxylate provides a pre-formed, stereochemically defined building block that can be elaborated to introduce the necessary side chains for different antibiotic targets. While direct synthesis pathways for linezolid often start from other precursors, the structural similarity and the importance of the oxazolidinone core highlight the utility of synthons like Methyl 2-oxooxazolidine-4-carboxylate in the development of new analogs.[9][13]

Mechanism of Action of Oxazolidinone Antibiotics

Oxazolidinone antibiotics exert their therapeutic effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex with messenger RNA and the subsequent elongation of the polypeptide chain. This mechanism is distinct from other classes of protein synthesis inhibitors, which contributes to their effectiveness against resistant strains.[10]

MOA_Diagram cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Initiation_Complex Initiation Complex Formation 50S_subunit->Initiation_Complex 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S_subunit Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

Caption: Mechanism of action of oxazolidinone antibiotics.

Conclusion

Methyl 2-oxooxazolidine-4-carboxylate is a fundamentally important chiral building block in modern organic synthesis and drug development. Its stereospecific synthesis from readily available amino acid precursors, coupled with its versatile chemical functionality, makes it an attractive starting material for the construction of complex molecular architectures. The insights provided in this guide, from its fundamental chemical identity to its role in the synthesis of life-saving antibiotics, underscore its significance in the field. As the challenge of antimicrobial resistance continues to grow, the development of new synthetic methodologies and the innovative application of chiral intermediates like Methyl 2-oxooxazolidine-4-carboxylate will remain critical to the advancement of medicinal chemistry.

References

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. CN111808040A.
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Der Pharma Chemica. 2011, 3(4):219-226.
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Link]

  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. [Link]

  • Preparation process of L-2-oxothiazolidine-4-carboxylic acid. CN104592146A.
  • Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

  • Sutezolid: A promising next generation tuberculosis agent. Preprints.org. [Link]

  • Synthesis of L-2-oxothiazolidine-4-carboxylic Acid. PubMed. [Link]

  • The Chemical Synthesis of Tedizolid: Focusing on Key Intermediates. Blogger. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Conversions for the esterification of carboxylic acids with methanol using SiC Plate D. Reaction conditions. ResearchGate. [Link]

  • Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Novel process for preparation of linezolid and its novel intermedi
  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. [Link]

  • 2-Methylthiazolidine-4-carboxylic acid. PubChem. [Link]

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Methyl 2-oxooxazolidine-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-oxooxazolidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-oxooxazolidine-4-carboxylate, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, provides detailed, validated protocols for its synthesis and handling, and explores its significant role as an intermediate in the development of novel therapeutics, particularly antibacterial agents.

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidinone ring system is a cornerstone pharmacophore in contemporary drug discovery.[1] Its unique structural and electronic properties have made it a privileged scaffold, most famously exemplified by Linezolid, the first FDA-approved oxazolidinone-class antibiotic for treating multidrug-resistant Gram-positive infections.[1][2] The success of Linezolid has catalyzed extensive research into this heterocyclic family, leading to the exploration of derivatives for a wide range of therapeutic areas, including antibacterial, antitubercular, and anticancer applications.[1]

Within this critical class of compounds, Methyl 2-oxooxazolidine-4-carboxylate serves as a versatile and high-value chiral intermediate. Its stereochemically defined structure, derived from natural amino acids like serine, provides an essential starting point for the enantioselective synthesis of complex drug candidates. These compounds are particularly valued as intermediates for novel antibacterial agents targeting gram-negative bacilli.[3] This guide offers an in-depth examination of its synthesis, characterization, and application, providing the necessary technical foundation for its effective use in a research and development setting.

Physicochemical and Structural Properties

Methyl 2-oxooxazolidine-4-carboxylate is a chiral molecule that exists as two enantiomers, (R) and (S). The specific enantiomer used is critical for achieving the desired stereochemistry in the final drug target. Its core properties are summarized below.

PropertyDataReference(s)
Molecular Formula C₅H₇NO₄[4][5][6]
Molecular Weight 145.11 g/mol [4][6][7]
Exact Mass 145.03750770 g/mol [7]
Appearance White crystalline solid (for (S)-isomer)[6]
CAS Number (S)-isomer: 132682-22-5(R)-isomer: 144542-43-8Unspecified: 96751-61-0[5][6][8]
Solubility Soluble in DMSO (≥ 17.23 mM)[4]
Storage (Solid) Store at 0-8 °C[5][6]
Storage (Stock Sol.) -80°C for 6 months; -20°C for 1 month (protect from light)[4]
Computed Properties XLogP3: -0.3H-Bond Donor Count: 1H-Bond Acceptor Count: 4TPSA: 64.6 Ų[7]

Synthesis Protocol: From L-Serine to a Chiral Intermediate

The synthesis of enantiomerically pure 2-oxooxazolidine-4-carboxylic acid derivatives is crucial for their use in drug development. Traditional methods often relied on hazardous reagents like phosgene.[9] A more modern, safer, and environmentally friendly approach utilizes L-serine methyl ester hydrochloride and S,S'-dimethyl dithiocarbonate in an aqueous medium, achieving high yields.[3]

This protocol details the first stage of the patented synthesis, which directly yields the target molecule, Methyl (S)-2-oxooxazolidine-4-carboxylate, before the optional subsequent hydrolysis to the carboxylic acid.[3]

Expert Rationale:
  • Starting Material: L-serine methyl ester hydrochloride is an ideal starting material. The ester group prevents unwanted side reactions of the carboxylic acid, while the hydrochloride ensures solubility in the aqueous reaction medium. The inherent chirality of L-serine directly translates to the (S)-configuration in the final product.

  • Cyclizing Agent: S,S'-dimethyl dithiocarbonate serves as a safe and effective phosgene equivalent for forming the cyclic carbamate (oxazolidinone) ring.

  • Solvent Choice: The use of water as the primary solvent is a key advantage of this method, significantly improving the safety and environmental profile of the synthesis compared to methods requiring organic solvents like dioxane or dichloromethane.[3]

Step-by-Step Methodology
  • Reaction Setup: Under an inert argon (Ar) atmosphere, add L-serine methyl ester hydrochloride (15 mmol) and S,S'-dimethyl dithiocarbonate (10 mmol) to deionized water (10 mL).

  • Initial Reaction: Cool the mixture in an ice bath to 10°C and stir for 3 hours. The low temperature helps control the initial exothermic reaction.

  • Room Temperature Reaction: Remove the ice bath and continue stirring at room temperature for 6 hours to ensure the reaction proceeds to completion.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and dilute with a 2:1 mixture of Dichloromethane (DCM) and Water (150 mL). Separate the aqueous layer and extract it twice more with DCM (2 x 50 mL).

  • Purification of Organic Phases: Combine the organic extracts. This combined solution, containing the desired (S)-Methyl 2-oxooxazolidine-4-carboxylate, can be dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: For high-purity material suitable for drug development, the crude product should be purified by silica gel column chromatography, typically using an eluent system such as dichloromethane/methanol.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_process Process A L-Serine Methyl Ester HCl E Cyclization Reaction A->E B S,S'-Dimethyl Dithiocarbonate B->E C H₂O (Solvent) C->E D 1. Ice Bath (3h) 2. Room Temp (6h) D->E F DCM/H₂O Extraction E->F G Drying & Concentration F->G H Silica Gel Chromatography G->H I (S)-Methyl 2-oxooxazolidine- 4-carboxylate (Pure Product) H->I

Caption: Workflow for the synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate.

Safe Handling and Experimental Use

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazard Profile: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6]

  • Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Minimize dust generation and accumulation during handling. Wash hands thoroughly after use.[10]

Preparation of Stock Solutions (Protocol)

For most biological and chemical screening assays, a concentrated stock solution in an appropriate solvent is required.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound.[4]

  • Preparation of a 25 mM Stock Solution:

    • Accurately weigh 3.63 mg of (S)-Methyl 2-oxooxazolidine-4-carboxylate (MW: 145.11 g/mol ).

    • Add 1.0 mL of high-purity DMSO to the solid.

    • Vortex or sonicate gently until the solid is completely dissolved. If precipitation occurs, gentle heating can aid dissolution.[4]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month), ensuring they are protected from light.[4]

Application in Drug Discovery

The primary value of Methyl 2-oxooxazolidine-4-carboxylate lies in its role as a chiral precursor for more complex molecules. Its structure provides a rigid scaffold that allows for the precise spatial orientation of various substituents, a key factor in achieving high-affinity binding to biological targets.

Role as a Key Intermediate

This molecule is an essential starting point for the synthesis of novel oxazolidinone-based antibacterial agents. The core structure can be elaborated at several positions to modulate potency, spectrum of activity, and pharmacokinetic properties. The synthesis patent explicitly notes the utility of these compounds as intermediates for antibacterial agents targeting gram-negative bacilli, a critical area of unmet medical need.[3]

Drug_Discovery_Pathway A Methyl 2-oxooxazolidine- 4-carboxylate (Chiral Building Block) B Multi-step Chemical Synthesis (e.g., Amide Coupling, Side-chain Elaboration) A->B Elaboration C Library of Novel Oxazolidinone Derivatives B->C Diversification D Screening & Lead Optimization (Antibacterial Assays, SAR) C->D Evaluation E Preclinical Drug Candidate D->E Selection

Caption: Role of Methyl 2-oxooxazolidine-4-carboxylate in a drug discovery pipeline.

Conclusion

Methyl 2-oxooxazolidine-4-carboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined stereochemistry, coupled with a robust and safe synthesis protocol, makes it an invaluable asset for researchers and drug developers. By providing a reliable chiral foundation, this molecule facilitates the exploration of new chemical space within the clinically validated oxazolidinone class, paving the way for the development of next-generation therapeutics to combat pressing health challenges.

References

  • MedChemExpress. (S)-Methyl 2-oxooxazolidine-4-carboxylate | Biochemical Assay Reagent Control.

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

  • Advanced ChemBlocks. (R)-Methyl 2-oxooxazolidine-4-carboxylate.

  • Advanced ChemBlocks. (S)-Methyl 2-oxooxazolidine-4-carboxylate.

  • ECHEMI. (2023). methyl 2-oxo-1,3-oxazolidine-4-carboxylate.

  • Cayman Chemical. (2023). 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt).

  • Mishra, A., et al. (2022). Current Updates on Oxazolidinone and Its Significance. Molecules, 27(15), 4996.

  • Sigma-Aldrich. Methyl 2-oxooxazolidine-4-carboxylate.

  • Boesten, W. H., et al. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic Acid. Organic Preparations and Procedures International, 16(3-4), 228-231.

  • Fisher Scientific. (2009). 2-Oxazolidone - SAFETY DATA SHEET.

  • Ferreira, R. J., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1167-1184.

  • Khan, I., et al. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1633-1638.

Sources

Methodological & Application

Synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate from L-Serine: A Chiral Building Block for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a valuable chiral synthon widely utilized in the pharmaceutical industry for the asymmetric synthesis of bioactive molecules. Its rigid oxazolidinone core serves as a powerful chiral auxiliary and a key structural motif in various therapeutic agents. This application note provides a comprehensive guide for the efficient synthesis of this compound starting from the inexpensive, naturally occurring amino acid, L-serine. We present a detailed, two-step protocol involving the esterification of L-serine followed by a robust cyclization to form the target oxazolidinone. The causality behind experimental choices, mechanistic insights, and practical troubleshooting advice are discussed to ensure reproducibility and high yield.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries and building blocks derived from the "chiral pool" offer an economical and efficient route to complex molecular architectures. L-serine, a readily available α-amino acid, is an exemplary starting material, providing a stereodefined center and versatile functional groups—an amine, a carboxylic acid, and a primary alcohol.

The transformation of L-serine into (S)-Methyl 2-oxooxazolidine-4-carboxylate involves two primary strategic operations:

  • Protection of the Carboxylic Acid: The carboxylic acid is first converted to its methyl ester. This prevents its interference in the subsequent cyclization step and facilitates purification. Esterification is typically achieved under acidic conditions using methanol.[1][2]

  • Formation of the Oxazolidinone Ring: The core of the synthesis is the intramolecular cyclization of the L-serine methyl ester. This involves the reaction of the amino and hydroxyl groups with a carbonylating agent to form the five-membered heterocyclic ring. Reagents like phosgene or its safer solid equivalents, such as triphosgene (bis(trichloromethyl) carbonate), are highly effective for this transformation.[3][4][5] An alternative, environmentally friendlier method employs S,S'-dimethyl dithiocarbonate.[6]

This guide will focus on a reliable and scalable laboratory procedure that ensures the retention of stereochemistry at the C4 position.

Reaction Pathway and Mechanism

The overall synthesis proceeds as depicted in the workflow below. The key mechanistic step is the base-mediated intramolecular cyclization, which forms the carbamate ring system.

Overall Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization L_Serine L-Serine Serine_Ester L-Serine Methyl Ester Hydrochloride L_Serine->Serine_Ester  SOCl₂ (Thionyl Chloride) Methanol, Reflux Final_Product (S)-Methyl 2-oxooxazolidine-4-carboxylate Serine_Ester->Final_Product  Carbonylating Agent (e.g., Triphosgene) Base (e.g., NaHCO₃), DCM/H₂O

Caption: Two-step synthesis of the target oxazolidinone from L-serine.

Mechanistic Rationale for Cyclization

The formation of the 2-oxooxazolidine ring from the serine methyl ester using a carbonylating agent like phosgene (or its equivalent) is a classic example of intramolecular cyclization. The mechanism involves two key nucleophilic attacks:

  • N-Acylation: The amino group of the L-serine methyl ester, being a stronger nucleophile than the hydroxyl group, first attacks the electrophilic carbonyl carbon of the acylating agent (e.g., phosgene). This forms a highly reactive carbamoyl chloride intermediate.

  • O-Acylation (Cyclization): In the presence of a base, the hydroxyl group is deprotonated, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbamoyl chloride carbon. This SN2-type displacement of the chloride ion results in the formation of the stable five-membered oxazolidinone ring.[7]

Using a milder agent like S,S'-dimethyl dithiocarbonate follows a similar logic, proceeding through a thiocarbamate intermediate before cyclization.[6]

Mechanism of Cyclizationdot

G start L-Serine Methyl Ester intermediate1 Carbamoyl Chloride Intermediate start->intermediate1 + Phosgene - HCl intermediate2 Deprotonated Intermediate (Alkoxide) intermediate1->intermediate2 + Base - Base-H⁺ product Final Product (Oxazolidinone Ring) intermediate2->product Intramolecular Sₙ2 - Cl⁻

Sources

Application Notes and Protocols for Asymmetric Synthesis Using (S)-Methyl 2-Oxooxazolidine-4-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile and Reliable Chiral Auxiliary for Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral auxiliaries have emerged as a robust and reliable strategy to introduce stereocenters with a high degree of predictability and control. Among these, oxazolidinone-based auxiliaries, popularized by David A. Evans, have garnered significant attention for their exceptional stereodirecting ability in a variety of carbon-carbon bond-forming reactions.[1][2]

This application note focuses on (S)-Methyl 2-oxooxazolidine-4-carboxylate, a chiral building block derived from the readily available and inexpensive amino acid, L-serine. The inherent chirality at the C4 position of the oxazolidinone ring provides a powerful platform for asymmetric synthesis, enabling the diastereoselective construction of new stereocenters. This guide provides a comprehensive overview of the application of this versatile chiral auxiliary in key asymmetric transformations, including alkylation, aldol, and Michael addition reactions. Detailed, field-proven protocols, mechanistic insights, and data on achievable stereoselectivities are presented to empower researchers to effectively utilize this valuable synthetic tool.

Workflow for Asymmetric Synthesis using (S)-Methyl 2-Oxooxazolidine-4-carboxylate

The general strategy for employing (S)-Methyl 2-oxooxazolidine-4-carboxylate as a chiral auxiliary involves three main stages: N-acylation to introduce the desired acyl group, the diastereoselective bond-forming reaction, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product.

Asymmetric Synthesis Workflow start (S)-Methyl 2-Oxooxazolidine-4-carboxylate acylation N-Acylation start->acylation Acyl Chloride or Anhydride diastereoselective_reaction Diastereoselective Reaction (Alkylation, Aldol, Michael) acylation->diastereoselective_reaction N-Acyl Auxiliary cleavage Auxiliary Cleavage diastereoselective_reaction->cleavage Diastereomeric Product product Enantiomerically Enriched Product cleavage->product e.g., Chiral Acid, Alcohol, Aldehyde

Caption: General workflow for asymmetric synthesis.

Part 1: Preparation and N-Acylation of the Chiral Auxiliary

The first critical step is the coupling of a desired acyl group to the nitrogen atom of the oxazolidinone ring. This is typically achieved by deprotonation of the N-H bond with a strong base, followed by quenching with an acyl chloride or anhydride.

Protocol 1: N-Acylation using n-Butyllithium and an Acyl Chloride

This protocol describes a general procedure for the N-acylation of (S)-Methyl 2-oxooxazolidine-4-carboxylate.

Materials:

  • (S)-Methyl 2-oxooxazolidine-4-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acyl chloride (e.g., Propionyl chloride, Cinnamoyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Methyl 2-oxooxazolidine-4-carboxylate (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the N-acylated (S)-Methyl 2-oxooxazolidine-4-carboxylate.

Part 2: Diastereoselective Carbon-Carbon Bond Forming Reactions

With the N-acylated auxiliary in hand, the stage is set for the crucial diastereoselective reaction. The stereochemical outcome is dictated by the chiral environment created by the oxazolidinone auxiliary.

Diastereoselective Alkylation

The alkylation of the enolate derived from the N-acylated auxiliary is a powerful method for the synthesis of α-substituted chiral carboxylic acid derivatives. The stereoselectivity is governed by the formation of a chelated (Z)-enolate, where one face is sterically shielded by the substituent at C4 of the oxazolidinone ring.

Sources

Methyl 2-oxooxazolidine-4-carboxylate as an intermediate for linezolid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Methyl 2-oxooxazolidine-4-carboxylate as a Key Intermediate for the Stereoselective Synthesis of Linezolid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of Linezolid and Its Synthesis

Linezolid stands as a critical last-resort antibiotic, representing the first of the oxazolidinone class, for combating severe infections caused by multi-drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, makes it invaluable in modern medicine.[2] The efficacy of Linezolid is, however, entirely dependent on its specific stereochemistry; only the (S)-enantiomer possesses the desired pharmacological activity. This places immense importance on synthetic routes that are not only efficient and scalable but also stereochemically precise.

A pivotal chiron in many successful Linezolid syntheses is the correctly configured oxazolidinone core. This guide focuses on a highly strategic intermediate, (S)-Methyl 2-oxooxazolidine-4-carboxylate , a versatile building block that embeds the required stereocenter early in the synthetic sequence. We will elucidate the synthesis of this intermediate from readily available chiral precursors and detail its subsequent conversion to Linezolid, providing experienced-based insights and actionable laboratory protocols.

The Keystone Intermediate: (S)-Methyl 2-oxooxazolidine-4-carboxylate

The molecular architecture of Linezolid features a central 2-oxazolidinone ring with a stereocenter at the C5 position. The strategic advantage of using a C4-carboxylated precursor like (S)-Methyl 2-oxooxazolidine-4-carboxylate lies in its direct lineage from natural chiral pool amino acids, specifically L-serine.

Causality Behind Experimental Choice:

  • Stereochemical Integrity: Starting with L-serine methyl ester, the stereocenter that will ultimately become the C5 position in Linezolid is established from the outset. This avoids costly and often low-yielding chiral resolution steps later in the synthesis.

  • Functional Handle: The methyl carboxylate group at the C4 position serves as a latent hydroxymethyl group. It is a stable, easily handled functional group that can be selectively reduced to the primary alcohol required for constructing the side chain of Linezolid.

This approach provides a robust and reliable pathway to the necessary chiral core, making it an attractive strategy for both laboratory-scale synthesis and industrial production.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages: (A) The formation of the key intermediate, and (B) its elaboration into the final Linezolid active pharmaceutical ingredient (API).

G cluster_0 Stage A: Intermediate Synthesis cluster_1 Stage B: Elaboration to Linezolid A1 L-Serine Methyl Ester HCl A2 Cyclization with Phosgene Equivalent A1->A2 A3 (S)-Methyl 2-oxooxazolidine- 4-carboxylate A2->A3 B1 Carboxylate Reduction A3->B1 Connects Stages B2 (S)-5-(Hydroxymethyl) oxazolidin-2-one derivative B1->B2 B3 Side-Chain Coupling with 3-Fluoro-4-morpholinylaniline B2->B3 B4 Key Amine Intermediate B3->B4 B5 Final Acetylation B4->B5 B6 Linezolid API B5->B6

Caption: Overall synthetic workflow from L-Serine to Linezolid.

Protocol I: Synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate

This protocol is adapted from established methods involving the cyclization of L-serine methyl ester using a safe and effective phosgene equivalent.[3] This method avoids the use of highly toxic phosgene gas while achieving high yields.

Rationale: The reaction proceeds via an initial N-acylation followed by an intramolecular SN2 cyclization. The hydroxyl group of the serine derivative attacks the activated carbonyl, displacing a leaving group and forming the stable 5-membered oxazolidinone ring. The use of an aqueous/organic biphasic system can simplify workup.

Experimental Details:
  • Materials:

    • L-Serine methyl ester hydrochloride

    • S,S'-Dimethyldithiocarbonate

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water (H₂O)

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-serine methyl ester hydrochloride (1.0 eq) in deionized water. Cool the solution to 10°C in an ice bath.

    • Reagent Addition: Slowly add S,S'-dimethyldithiocarbonate (0.7 eq) to the cooled solution.

    • pH Adjustment & Reaction: While stirring vigorously, slowly add a 1N NaOH solution to adjust the system pH to approximately 13. Maintain the reaction at 10°C for 3 hours, then allow it to warm to room temperature and stir for an additional 6 hours. Monitor the reaction progress by TLC.

    • Workup & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Add DCM and partition the layers. Separate the aqueous layer and extract it twice more with DCM.

    • Washing: Combine the organic extracts and wash sequentially with 5N HCl and deionized water.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the residue by silica gel column chromatography (eluent: dichloromethane/methanol, 10:1 v/v) to obtain pure (S)-Methyl 2-oxooxazolidine-4-carboxylate as a solid.[3]

Data and Characterization
ParameterValueSource
Molecular Formula C₅H₇NO₄[4]
Molecular Weight 145.12 g/mol [4]
Typical Yield ~88%[3]
Appearance White to off-white solidGeneral
¹H NMR (400MHz, D₂O) δ 4.22 (m, 2H), 4.16 (m, 1H)[3]
¹³C NMR (125MHz, D₂O) δ 173.90, 158.90, 68.43, 55.32[3]

Protocol II: Conversion to (S)-N-[[3-[3-Fluoro-4-morpholinylphenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)

This stage involves a multi-step sequence to build the final molecule from the chiral intermediate. The process described here is a convergent approach, which is often favored for efficiency.[2]

G start Intermediate (S)-Methyl 2-oxo... -4-carboxylate step1 Step 2.1 Reduction (e.g., NaBH₄) start->step1 Yields Alcohol step2 Step 2.2 Activation (e.g., TsCl) step1->step2 Yields Tosylate step3 Step 2.3 Azide Displacement (NaN₃) step2->step3 Yields Azide step4 Step 2.4 Reduction (e.g., H₂/Pd-C) step3->step4 Yields Amine step5 Step 2.5 Final Acetylation (Ac₂O) step4->step5 Yields Final Product final Linezolid API step5->final

Caption: Key transformations from the intermediate to Linezolid.

Self-Validation & Trustworthiness: Each step in this sequence provides a stable, characterizable intermediate. The purity of each intermediate can be assessed (e.g., by HPLC, NMR) before proceeding, ensuring that impurities are not carried forward, which is crucial for the final API quality.[5] Many industrial processes favor this step-wise approach over one-pot syntheses for better control and validation.[1][6]

Experimental Details (Illustrative Sequence):
  • Step A: Reduction to (S)-5-(Hydroxymethyl)oxazolidin-2-one

    • Dissolve (S)-Methyl 2-oxooxazolidine-4-carboxylate in a suitable solvent like THF or methanol.

    • Cool the solution to 0°C and add a reducing agent (e.g., sodium borohydride) portion-wise.

    • Stir until the reaction is complete (TLC monitoring).

    • Quench the reaction carefully with an acid, followed by extraction and purification to yield the corresponding alcohol.

  • Step B: Coupling with the Aromatic Side Chain

    • This is a critical C-N bond formation step. A common industrial method involves first activating the 3-fluoro-4-morpholinylaniline with a reagent like n-butyllithium at cryogenic temperatures (-78°C) to form the lithium amide.[5]

    • This is then reacted with an electrophilic form of the C3 side chain, such as (R)-glycidyl butyrate. The epoxide is opened by the nucleophilic aniline nitrogen, and subsequent cyclization forms the oxazolidinone ring attached to the aromatic system.

    • Note: This represents an alternative convergent route where the oxazolidinone is formed after coupling. The intermediate from Protocol I can be used by first converting the alcohol to a good leaving group (e.g., tosylate or mesylate) and then displacing it with the deprotonated 3-fluoro-4-morpholinylaniline.

  • Step C: Introduction of the Acetamido Group

    • The primary alcohol from the reduced intermediate is converted to a leaving group (e.g., mesylate or tosylate).

    • This is displaced with a nitrogen nucleophile, often sodium azide (NaN₃), to form a stable azide intermediate. This avoids side reactions common with primary amines.

    • The azide is then reduced to the primary amine. A standard method is catalytic hydrogenation (H₂ gas over Palladium on Carbon).[5] This reduction is clean and high-yielding.

    • The resulting primary amine is acylated. This is typically achieved by reacting the amine with acetic anhydride in a suitable solvent, often with a mild base like triethylamine or pyridine.[5]

  • Final Purification: The crude Linezolid is purified by recrystallization from a suitable solvent system (e.g., n-propanol, ethyl acetate) to achieve the high purity (>99.5%) required for a pharmaceutical ingredient.[5]

Quality Control & Analytical Methods

The purity and identity of both the intermediate and the final product are paramount. A combination of analytical techniques should be employed.

TechniquePurpose
HPLC To determine purity, quantify impurities (like the (R)-enantiomer), and monitor reaction progress.[7]
¹H and ¹³C NMR To confirm the chemical structure and stereochemistry of the molecule.
Mass Spectrometry To confirm the molecular weight of the compound.
FT-IR Spectroscopy To identify key functional groups (e.g., C=O of the oxazolidinone and amide, C-O bonds).
Chiral Chromatography Specifically to determine the enantiomeric excess (e.e.) of the final product, ensuring it is free from the inactive (R)-enantiomer.[5]

Conclusion

The use of (S)-Methyl 2-oxooxazolidine-4-carboxylate, derived from L-serine, represents a robust and stereochemically sound strategy for the synthesis of Linezolid. This approach establishes the critical C5 stereocenter early and provides a versatile functional handle for subsequent elaboration. The protocols and insights provided herein offer a framework for researchers and drug development professionals to produce this vital antibiotic with high efficiency and control, ensuring the final product meets the stringent purity requirements for therapeutic use.

References

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482. [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • WO2011077310A1 - Process for the preparation of linezolid.
  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019). ResearchGate. [Link]

  • An efficient and practical synthesis of antibacterial linezolid. (2009). ResearchGate. [Link]

  • Synthesis planning for linezolid (1). In the synthetic strategy... (n.d.). ResearchGate. [Link]

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. (2021). National Center for Biotechnology Information. [Link]

  • EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates.
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  • Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group. [Link]

Sources

Applications of Oxazolidinones in Antibiotic Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Antibacterial Therapy

The emergence of multidrug-resistant (MDR) bacteria represents a critical threat to global public health. In this challenging landscape, the oxazolidinones, a unique class of synthetic antibiotics, have become an indispensable tool in both clinical practice and research.[1][2] Their novel mechanism of action, targeting an early stage of bacterial protein synthesis, allows them to circumvent many of the existing resistance mechanisms that plague older antibiotic classes.[3][4] This guide provides an in-depth exploration of the applications of oxazolidinones in antibiotic research, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Linezolid, the first oxazolidinone to be approved for clinical use in 2000, demonstrated potent activity against a wide array of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[4][5][6][7] This paved the way for the development of second-generation oxazolidinones, such as tedizolid, and a pipeline of investigational agents like radezolid, sutezolid, and delpazolid, which offer potential improvements in potency, spectrum, and safety profiles.[8][9] Beyond their direct antibacterial effects, oxazolidinones are valuable research tools for studying bacterial protein synthesis and the mechanisms of antibiotic resistance.

Core Application: Combating Gram-Positive Pathogens

The primary application of oxazolidinones lies in their potent activity against challenging Gram-positive infections. Their unique mode of action, inhibiting the formation of the 70S initiation complex in bacterial protein synthesis, sets them apart from other protein synthesis inhibitors.[10][11]

Mechanism of Action: Halting Protein Synthesis at its Inception

Oxazolidinones exert their bacteriostatic (and in some cases, bactericidal) effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[2][10][12] This binding event prevents the formation of a functional 70S initiation complex, a crucial first step in protein synthesis.[11] Specifically, linezolid interacts with the 23S rRNA of the 50S subunit, interfering with the correct positioning of the initiator fMet-tRNA.[4][13] This mechanism is distinct from other protein synthesis inhibitors, which typically act at later stages of elongation, thus minimizing the likelihood of cross-resistance.[3]

Diagram: Mechanism of Action of Oxazolidinones

G cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S 50S->30S Association to form 70S initiation complex Protein_Synthesis Protein Synthesis (Blocked) 50S->Protein_Synthesis Prevents formation of functional 70S complex mRNA mRNA 30S->mRNA binds Oxazolidinone Oxazolidinone Oxazolidinone->50S fMet-tRNA Initiator tRNA fMet-tRNA->30S binds to P-site

Caption: Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and thereby inhibiting bacterial protein synthesis.

Spectrum of Activity: A Focus on Resistant Gram-Positive Bacteria

Oxazolidinones are particularly valued for their reliable activity against a range of clinically important Gram-positive bacteria that have developed resistance to other antibiotics.[2]

Oxazolidinone AgentKey Spectrum of Activity
Linezolid Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecium and Enterococcus faecalis (VRE), Penicillin-resistant Streptococcus pneumoniae, Bacillus species, Corynebacterium species, Listeria monocytogenes.[3]
Tedizolid Acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible isolates of Staphylococcus aureus (including methicillin-resistant strains), various Streptococcus species, and Enterococcus faecalis.
Sutezolid Investigational agent with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[14]
Delpazolid Investigational agent for the treatment of tuberculosis.
Radezolid Investigational agent with activity against a broad range of Gram-positive bacteria, including linezolid-resistant strains.

Application in Tuberculosis Research

The potent activity of oxazolidinones against Mycobacterium tuberculosis (Mtb) has positioned them as a critical component in the development of new treatment regimens for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[15][16] Linezolid is already used in treatment regimens for drug-resistant TB, and newer analogs like sutezolid and delpazolid are under active investigation.[4][14]

Research applications in this area include:

  • In vitro susceptibility testing of clinical Mtb isolates to new oxazolidinone derivatives.

  • In vivo efficacy studies in murine models of tuberculosis to evaluate the bactericidal and sterilizing activity of novel oxazolidinone-containing regimens.[17]

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing and minimize toxicity.[14]

Protocols for In Vitro Evaluation of Oxazolidinones

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a fundamental technique for assessing the in vitro activity of oxazolidinones.[18][19]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the oxazolidinone in a liquid growth medium.[19] The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period.[19]

Materials:

  • Oxazolidinone antibiotic powder of known potency

  • Appropriate solvent for the antibiotic (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., MRSA, VRE, S. pneumoniae)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock Solution:

    • Accurately weigh the oxazolidinone powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range.

    • Causality Insight: A high-concentration stock minimizes the volume of solvent added to the broth, preventing any potential inhibitory effects of the solvent itself.

  • Preparation of Antibiotic Dilutions:

    • Perform serial twofold dilutions of the stock solution in CAMHB directly in the 96-well plate or in separate tubes. A typical final volume in each well is 100 µL.

    • The final concentrations should typically range from 64 µg/mL down to 0.06 µg/mL, but this can be adjusted based on the expected MICs.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Self-Validation: The accuracy of the inoculum density is critical. It can be verified by performing a colony count of the final diluted suspension.

  • Inoculation and Incubation:

    • Using a multichannel pipette, inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • After incubation, examine the plate for bacterial growth (turbidity). A reading mirror can aid in visualization.

    • The MIC is the lowest concentration of the oxazolidinone at which there is no visible growth.

Diagram: Broth Microdilution Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock Prepare Antibiotic Stock Solution Dilutions Serial Dilutions in 96-well Plate Stock->Dilutions Inoculate Inoculate Plate with Bacterial Suspension Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read for Visible Growth (Turbidity) Incubate->Read Determine_MIC Determine MIC (Lowest concentration with no growth) Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Investigating Resistance Mechanisms

Understanding how bacteria develop resistance to oxazolidinones is crucial for the longevity of this antibiotic class and for the design of new, more resilient compounds. The primary mechanisms of resistance are mutations in the ribosomal target site and the acquisition of transferable resistance genes.[20][21][22]

Protocol 2: Molecular Characterization of Oxazolidinone Resistance

Principle: This protocol outlines a workflow for identifying the genetic basis of oxazolidinone resistance in a bacterial isolate. It involves screening for known transferable resistance genes by PCR and sequencing the 23S rRNA gene and ribosomal protein genes (rplC and rplD) to detect mutations.

Materials:

  • Oxazolidinone-resistant bacterial isolate

  • DNA extraction kit

  • PCR thermocycler

  • Primers for cfr, optrA, poxtA genes

  • Primers for amplifying the domain V region of the 23S rRNA gene and the rplC and rplD genes

  • Taq polymerase and dNTPs

  • Agarose gel electrophoresis system

  • DNA sequencing service

Step-by-Step Methodology:

  • Genomic DNA Extraction:

    • Culture the resistant isolate overnight in an appropriate broth medium.

    • Extract high-quality genomic DNA using a commercial extraction kit, following the manufacturer's instructions.

    • Causality Insight: High-quality, pure DNA is essential for successful PCR amplification and subsequent sequencing.

  • PCR Screening for Transferable Resistance Genes:

    • Set up PCR reactions to amplify the cfr, optrA, and poxtA genes using validated primers.

    • Include a positive control (DNA from a known resistant strain) and a negative control (no DNA template).

    • Run the PCR products on an agarose gel to visualize the amplicons. The presence of a band of the expected size indicates the presence of the resistance gene.

  • Amplification and Sequencing of Ribosomal Target Genes:

    • Design or obtain primers to amplify the domain V region of the 23S rRNA gene, as this is the primary site of resistance mutations.[3][23][24][25]

    • Similarly, amplify the rplC (L3) and rplD (L4) ribosomal protein genes, which are also known to harbor resistance mutations.[23]

    • Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with the corresponding wild-type reference sequences from a susceptible strain of the same bacterial species.

    • Identify any nucleotide substitutions. The G2576T mutation in the 23S rRNA is a common finding in linezolid-resistant staphylococci.[6]

    • Self-Validation: The identification of a known resistance mutation in a phenotypically resistant isolate provides strong evidence for the mechanism of resistance.

Diagram: Workflow for Characterizing Oxazolidinone Resistance

G Start Resistant Isolate gDNA Genomic DNA Extraction Start->gDNA PCR_Screen PCR for Transferable Resistance Genes (cfr, optrA, poxtA) gDNA->PCR_Screen PCR_Target PCR for Ribosomal Target Genes (23S rRNA, rplC, rplD) gDNA->PCR_Target Gel Agarose Gel Electrophoresis PCR_Screen->Gel Sequencing Sanger Sequencing PCR_Target->Sequencing Result1 Gene(s) Present? Gel->Result1 Analysis Sequence Alignment & Mutation Analysis Sequencing->Analysis Result2 Mutation(s) Found? Analysis->Result2

Caption: A streamlined workflow for the molecular identification of oxazolidinone resistance mechanisms.

In Vivo Efficacy Assessment

Animal models of infection are indispensable for evaluating the in vivo efficacy of new oxazolidinone candidates and for establishing PK/PD relationships that can inform clinical trial design.[5] The murine thigh infection model and the murine model of tuberculosis are commonly used.[5][17]

Protocol 3: Generalized Murine Model for In Vivo Efficacy Testing

Principle: This protocol provides a general framework for assessing the in vivo efficacy of an oxazolidinone in a murine infection model. The specific pathogen, infection site (e.g., thigh, lung), and treatment duration will vary depending on the research question.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c, C57BL/6)

  • Bacterial strain for infection (e.g., MRSA, M. tuberculosis)

  • Oxazolidinone for treatment, formulated for administration (e.g., oral gavage, intravenous injection)

  • Vehicle control

  • Anesthetic

  • Surgical tools for tissue harvesting

  • Homogenizer

  • Agar plates for colony forming unit (CFU) enumeration

Step-by-Step Methodology:

  • Infection of Mice:

    • Prepare a standardized inoculum of the test pathogen.

    • Anesthetize the mice and infect them via the desired route (e.g., intramuscular injection into the thigh, aerosol exposure for a lung infection).

    • Allow the infection to establish for a defined period (e.g., 2 hours for an acute thigh infection, several weeks for a chronic tuberculosis infection).

  • Treatment Administration:

    • Randomly assign the infected mice to treatment groups: vehicle control, reference antibiotic (e.g., linezolid), and various doses of the test oxazolidinone.

    • Administer the treatments at predetermined intervals (e.g., once or twice daily) for a specified duration (e.g., 24 hours for an acute model, several weeks for a tuberculosis model).[5]

    • Causality Insight: A dose-ranging study is essential to determine the relationship between drug exposure and antibacterial effect.

  • Assessment of Bacterial Burden:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the infected tissue (e.g., thigh muscle, lungs).

    • Homogenize the tissue in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate onto appropriate agar media.

    • Incubate the plates and count the resulting colonies to determine the number of CFUs per gram of tissue.

  • Data Analysis:

    • Compare the bacterial burden (log₁₀ CFU/g of tissue) in the treated groups to the vehicle control group.

    • A statistically significant reduction in CFU indicates in vivo efficacy.

    • The data can be used to model PK/PD parameters, such as the 24-hour area under the concentration-time curve (AUC)/MIC ratio, which is often the best predictor of oxazolidinone efficacy.[5]

Emerging Applications and Future Directions

While the core application of oxazolidinones remains the treatment of Gram-positive infections, research is expanding into new territories. Efforts are underway to develop oxazolidinones with activity against Gram-negative bacteria by modifying their structure to improve penetration through the outer membrane.[6] Additionally, the unique scaffold of oxazolidinones is being explored for applications beyond antibacterial agents, including in the development of anticancer, anti-inflammatory, and neurological drugs.[6]

Conclusion

Oxazolidinones represent a powerful and versatile class of antibiotics that have had a significant impact on the management of serious Gram-positive infections. For researchers, they offer a wealth of opportunities, from fundamental studies of bacterial protein synthesis to the development of next-generation therapeutics for drug-resistant pathogens like MRSA and M. tuberculosis. The protocols and insights provided in this guide are intended to equip scientists with the foundational knowledge and practical methodologies to effectively utilize oxazolidinones in their research endeavors, ultimately contributing to the fight against antimicrobial resistance.

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  • Yu, X., Huo, F., Wang, F., Wen, S., Jiang, G., Xue, Y., ... & Huang, H. (2021). The inhibitory activity of oxazolidinones against SGM. Infection and Drug Resistance, 14, 4849-4856. Retrieved from [Link]

  • Kloss, P., Xiong, L., Shinabarger, D. L., & Mankin, A. S. (1999). Oxazolidinone resistance mutations in 23S rRNA of Escherichia coli reveal the central region of domain V as the primary site of drug action. Journal of Molecular Biology, 294(1), 93-101. Retrieved from [Link]

  • Rakuno Gakuen University. (2019). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Brenciani, A., Morroni, G., Schwarz, S., & Giovanetti, E. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2596-2621. Retrieved from [Link]

  • Lonsdale, D. O., & Harrison, T. G. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • Kidan, Y. G., & Mankin, A. S. (1999). Resistance mutations in 23 S rRNA identify the site of action of the protein synthesis inhibitor linezolid in the ribosomal peptidyl transferase center. Journal of Molecular Biology, 293(5), 1209-1215. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Slatter, J. G., Adams, L. A., Bush, E. C., Chiba, K., Daley-Yates, P. T., Feenstra, K. L., ... & Yamazaki, S. (2002). Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog. Xenobiotica, 32(10), 907-924. Retrieved from [Link]

  • ResearchGate. (n.d.). MICs of the 5 oxazolidinones against 69 Mtb clinical isolates. Retrieved from [Link]

  • Wicha, S. G., Marschall, J., & Simon, M. (2021). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. Infection, 49(5), 963-971. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Converse, P. J., & Nuermberger, E. L. (2019). Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis. The Journal of Infectious Diseases, 220(Supplement_3), S266-S273. Retrieved from [Link]

  • Ginter, J., & Gold, J. (2024). Linezolid. StatPearls. Retrieved from [Link]

  • The Antimicrobial Resistance Channel. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. Retrieved from [Link]

  • Padayachee, T., de Vos, M., & Mitchnison, D. (2024). New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?. Antibiotics, 13(6), 548. Retrieved from [Link]

  • Mansoura University. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. Retrieved from [Link]

  • da Silva, F. S., & de Souza, M. V. N. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-425. Retrieved from [Link]

  • Locke, J. B., Finn, J., & St. Martin, T. (2014). In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. Antimicrobial Agents and Chemotherapy, 58(7), 3875-3880. Retrieved from [Link]

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Application Notes and Protocols for the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl 2-Oxazolidinones

The 2-oxazolidinone scaffold is a privileged structural motif in medicinal chemistry, most notably recognized in the linezolid class of antibiotics, which are crucial for combating multi-drug resistant Gram-positive infections.[1] The N-aryl substituent on this heterocyclic core is a key determinant of biological activity, influencing potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and versatile synthetic methods for the construction of the N-aryl-2-oxazolidinone bond is of paramount importance to researchers in drug discovery and development.

This application note provides a comprehensive guide to the palladium-catalyzed N-arylation of 2-oxazolidinones, a powerful transformation commonly known as the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and provide a detailed, field-proven protocol for its successful implementation in a laboratory setting.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed N-arylation of 2-oxazolidinones proceeds through a well-established catalytic cycle, which is fundamental to understanding the role of each reaction component and for troubleshooting experimental outcomes. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[2][3]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Ligand Substitution/Amide Binding: The 2-oxazolidinone, typically deprotonated by a base, coordinates to the Pd(II) center, displacing a halide ion.

  • Reductive Elimination: The N-aryl bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; pd_ar_x [label="Ar-Pd(II)(X)L_n", fillcolor="#F1F3F4"]; pd_ar_amide [label="Ar-Pd(II)(N-Oxazolidinone)L_n", fillcolor="#F1F3F4"]; product [label="N-Aryl-2-oxazolidinone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> pd_ar_x [label="Oxidative Addition\n(Ar-X)"]; pd_ar_x -> pd_ar_amide [label="Ligand Substitution\n(2-Oxazolidinone, Base)"]; pd_ar_amide -> product [label="Reductive Elimination", color="#EA4335"]; pd_ar_amide -> pd0 [style=dashed, label="Regeneration"]; } केंद Figure 1: A simplified representation of the palladium-catalyzed N-arylation of 2-oxazolidinones.

Comparative Analysis of Catalytic Systems

The success of the N-arylation of 2-oxazolidinones is highly dependent on the judicious choice of the palladium precursor, ligand, base, and solvent. Over the years, significant advancements in ligand design have broadened the scope of this reaction to include less reactive aryl chlorides.[4][5]

Catalyst System Component Examples Key Considerations & Rationale References
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[4][6]
Phosphine Ligands Bidentate: BINAP, XantphosMonodentate (Bulky): P(t-Bu)₃, Biarylphosphines (e.g., XPhos, RuPhos)The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and the final reductive elimination steps. Biarylphosphine ligands have shown particular efficacy for coupling with less reactive aryl chlorides.[5][4][5][6][7]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the 2-oxazolidinone. The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is often a good choice for sensitive substrates.[4][6]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent catalyst deactivation and side reactions. Toluene is a common and effective solvent for these reactions.[6][7]

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a 2-oxazolidinone with an aryl bromide. It is important to note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Materials and Reagents:
  • 2-Oxazolidinone (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Experimental Workflow Diagram

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup (Inert Atmosphere)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; reagents [label="Combine 2-Oxazolidinone,\nAryl Bromide, Pd₂(dba)₃,\nXPhos, and NaOt-Bu\nin an oven-dried flask."]; solvent [label="Add anhydrous\ntoluene."]; reagents -> solvent; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; heat [label="Heat the reaction mixture\n(e.g., 80-110 °C)\nand monitor by TLC/LC-MS."]; }

subgraph "cluster_workup" { label = "Workup and Purification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; quench [label="Cool to room temperature\nand quench with water."]; extract [label="Extract with an\norganic solvent (e.g., EtOAc)."]; dry [label="Dry the organic layer\n(e.g., over Na₂SO₄)."]; purify [label="Concentrate and purify\nby flash column chromatography."]; quench -> extract -> dry -> purify; }

reagents -> heat [lhead="cluster_reaction"]; heat -> quench [lhead="cluster_workup"]; } केंद Figure 2: General workflow for the palladium-catalyzed N-arylation of 2-oxazolidinones.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-oxazolidinone (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

    • Rationale: The use of an oven-dried flask and inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: The elevated temperature is necessary to promote the oxidative addition and other steps in the catalytic cycle. The optimal temperature may vary depending on the reactivity of the aryl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-oxazolidinone.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and the solvent are strictly anhydrous and that the reaction is performed under a rigorously inert atmosphere. The palladium precursor or ligand may have degraded.

    • Insufficient Base: The base may not be strong enough or may have degraded. Use freshly opened or properly stored base.

    • Temperature: The reaction temperature may be too low, especially for less reactive aryl halides like chlorides.

  • Side Reactions:

    • Hydrodehalogenation: This can occur if there is a source of protons in the reaction mixture. Ensure all reagents are dry.

    • Homocoupling of Aryl Halide: This can be favored at higher temperatures or with certain catalyst systems.

  • Substrate Scope:

    • Aryl Chlorides: Generally less reactive than aryl bromides and may require more electron-rich and bulky ligands (e.g., biarylphosphines) and higher reaction temperatures.[4][5]

    • Sterically Hindered Substrates: Both sterically demanding aryl halides and 2-oxazolidinones can lead to lower reaction rates and yields. The use of highly active catalyst systems is often necessary.

Conclusion

The palladium-catalyzed N-arylation of 2-oxazolidinones is a robust and highly valuable transformation for the synthesis of pharmaceutically relevant compounds. A thorough understanding of the reaction mechanism and the careful selection of the catalyst system are paramount for achieving high yields and broad substrate scope. The protocol provided herein serves as a solid foundation for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors.

References

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Organic Letters, 3(16), 2539–2541. [Link]

  • Ghosh, A., Sieser, J. E., Riordan, P. D., Cappiello, D. R., & Chen, Y. (2003). Palladium-Catalyzed Synthesis of N-Aryloxazolidinones from Aryl Chlorides. Organic Letters, 5(13), 2207–2210. [Link]

  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Studies. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6661. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Imidazoles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Amides and Carbamates. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Request PDF. (2000). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Retrieved from [Link]

  • Keglevich, G., & Szekrényi, A. (2022). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Molecules, 27(19), 6542. [Link]

  • Ghosh, A., Sieser, J. E., Riordan, P. D., Cappiello, D. R., & Chen, Y. (2003). Palladium-catalyzed synthesis of N-aryloxazolidinones from aryl chlorides. Organic letters, 5(13), 2207–2210. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie (International ed. in English), 47(34), 6338–6361. [Link]

  • Stradiotto, M., & Lund, C. L. (2016). Comparison of Pd-Cy*Phine and Pd-XPhos catalyzed N-arylation of primary and secondary amines using the general protocol. Chemistry – A European Journal, 22(1), 144-152. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]

  • Yin, J. J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with 2-aminopyridine. Organic letters, 4(4), 569–571. [Link]

  • Bellina, F., & Rossi, R. (2009). Recent advances in the synthesis of (hetero)aryl-substituted heteroarenes via transition metal-catalysed direct (hetero)arylation of heteroarene C–H bonds with aryl halides or pseudohalides, diaryliodonium salts, and potassium aryltrifluoroborates. Tetrahedron, 65(51), 10269-10310. [Link]

  • The Organic Division. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ResearchGate. (2021). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Retrieved from [Link]

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Application Notes and Protocols: Methyl 2-oxooxazolidine-4-carboxylate in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Conformation for Enhanced Therapeutic Potential

Peptides offer significant promise as therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability and low bioavailability, largely attributable to their conformational flexibility. The field of peptidomimetics seeks to address these limitations by designing peptide-like molecules with constrained conformations that mimic the bioactive structure of the parent peptide. This conformational rigidity can lead to enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.

One powerful strategy in the design of peptidomimetics is the incorporation of non-natural, constrained amino acid surrogates into the peptide backbone. Methyl 2-oxooxazolidine-4-carboxylate, a cyclic carbamate derived from serine, represents a versatile building block for this purpose. Its rigid heterocyclic structure serves to limit the conformational freedom of the peptide chain, making it an excellent candidate for inducing specific secondary structures, such as β-turns. This document provides a comprehensive guide to the application of Methyl 2-oxooxazolidine-4-carboxylate in the synthesis of peptidomimetics, including detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties and Handling

(S)-Methyl 2-oxooxazolidine-4-carboxylate is commercially available as a white crystalline solid. It is essential to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, as it may cause skin and eye irritation. For long-term storage, it is recommended to keep the compound at 0-8 °C.

PropertyValueSource
Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
Appearance White crystalline solid
Purity Typically ≥95%
Storage 0-8 °C

Synthesis of 2-Oxooxazolidine-4-carboxylic Acid Derivatives

While the methyl ester is commercially available, the synthesis of the parent carboxylic acid and its derivatives can be achieved from the corresponding amino acid precursors, such as serine or threonine. A common synthetic route involves the reaction of the amino acid ester hydrochloride with a carbonylating agent.

A notable, environmentally friendly method utilizes S,S'-dimethyl dithiocarbonate in an aqueous medium, followed by hydrolysis to yield the desired 2-oxooxazolidine-4-carboxylic acid in high yields (often exceeding 86%). This method avoids the use of hazardous reagents like phosgene. The synthesis can be adapted to produce various stereoisomers and substituted derivatives by starting with the appropriate chiral amino acid.

Application in Peptidomimetics: A Constrained Amino Acid Surrogate

The incorporation of Methyl 2-oxooxazolidine-4-carboxylate into a peptide chain introduces a rigidifying element. The oxazolidinone ring restricts the rotation around the N-Cα and Cα-C bonds, thereby influencing the local backbone conformation. This property is particularly valuable for mimicking β-turns, which are critical secondary structures involved in many protein-protein interactions (PPIs). By forcing a peptide to adopt a specific turn conformation, it is possible to enhance its binding affinity to a target receptor.

The general workflow for utilizing Methyl 2-oxooxazolidine-4-carboxylate in peptidomimetic design is outlined below:

workflow A Identify Bioactive Peptide and Key Turn Region B Synthesize or Procure Methyl 2-oxooxazolidine-4-carboxylate A->B C Incorporate into Peptide Sequence via Fmoc-SPPS B->C D Cleavage, Purification, and Characterization C->D E Conformational Analysis (NMR, CD Spectroscopy) D->E F Biological Evaluation (Binding Assays, etc.) D->F E->F

Caption: Workflow for peptidomimetic design using Methyl 2-oxooxazolidine-4-carboxylate.

Experimental Protocols: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the incorporation of Methyl 2-oxooxazolidine-4-carboxylate into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-protected amino acids

  • (S)-Methyl 2-oxooxazolidine-4-carboxylate

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol 1: Manual Fmoc-SPPS

This protocol is suitable for small-scale synthesis and optimization.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

  • Coupling of Standard Fmoc-Amino Acids:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Incorporation of Methyl 2-oxooxazolidine-4-carboxylate:

    • Note on N-Protection: As Methyl 2-oxooxazolidine-4-carboxylate lacks a primary amine for standard Fmoc protection, it is typically incorporated as the final N-terminal residue or requires N-acylation after incorporation if the synthesis is to be continued. For internal incorporation, a synthetic route to an N-protected derivative would be necessary. This protocol assumes N-terminal incorporation.

    • Dissolve Methyl 2-oxooxazolidine-4-carboxylate (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow to pre-activate for 10-15 minutes.

    • Add the activated solution to the deprotected peptide-resin and shake for 2-4 hours. Due to the potential for steric hindrance from the cyclic structure, a longer coupling time and/or the use of a more potent coupling agent like HATU may be beneficial.

    • Wash the resin as described in step 3.

  • Final Deprotection and Cleavage:

    • After the final residue is coupled, perform a final Fmoc deprotection (if applicable).

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Protocol 2: Automated Peptide Synthesis

The incorporation of Methyl 2-oxooxazolidine-4-carboxylate can also be performed on an automated peptide synthesizer. The general steps are similar to the manual protocol, but the instrument handles the reagent delivery, washing, and reaction timing.

Key Considerations for Automation:

  • Ensure that the Methyl 2-oxooxazolidine-4-carboxylate solution is fully dissolved and stable in the solvent used for automated synthesis.

  • The coupling time for the oxazolidinone residue may need to be extended in the synthesis program compared to standard amino acids.

  • If available, utilize a double coupling protocol for the incorporation of this residue to ensure high coupling efficiency.

Visualizing the Synthesis Cycle

spss_cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA/Oxazolidinone, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next residue wash2->repeat repeat->deprotection Yes cleavage Final Cleavage (TFA Cocktail) repeat->cleavage No (Final Residue) end Purified Peptide cleavage->end

The Versatile Chiral Synthon: Enantioselective Reactions with Methyl 2-oxooxazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science research. Methyl 2-oxooxazolidine-4-carboxylate, a chiral building block derived from serine, presents a robust and versatile platform for the introduction of stereocenters with a high degree of predictability and control. Its rigid oxazolidinone ring structure effectively shields one face of a pendant N-acyl chain, directing electrophilic attack to the opposite face and enabling highly diastereoselective bond formation. This guide provides an in-depth exploration of the application of (S)- and (R)-Methyl 2-oxooxazolidine-4-carboxylate in enantioselective synthesis, complete with detailed protocols and mechanistic insights for the research scientist.

The core utility of this chiral auxiliary lies in a three-step sequence: N-acylation, diastereoselective enolate reaction, and subsequent hydrolysis to release the newly formed chiral product while allowing for the recovery of the auxiliary. This strategy has proven successful in the synthesis of a variety of chiral molecules.[1]

Core Principle: Stereochemical Control via N-Acylation and Diastereoselective Alkylation

The foundational application of Methyl 2-oxooxazolidine-4-carboxylate involves its use as a chiral auxiliary to direct the alkylation of a prochiral carboxylic acid derivative. The process begins with the N-acylation of the oxazolidinone, followed by the generation of a chiral enolate and its subsequent reaction with an electrophile.

Mechanism of Stereoselection

The high degree of stereocontrol is achieved through the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). The substituent at the C4 position of the oxazolidinone ring (the methyl carboxylate group) effectively blocks one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[2][3]

Application Note I: Asymmetric Synthesis of α-Substituted Carboxylic Acids via Diastereoselective Alkylation

This protocol details the synthesis of an enantiomerically enriched α-alkylated carboxylic acid using (S)-Methyl 2-oxooxazolidine-4-carboxylate as the chiral auxiliary. The workflow is divided into three key stages: N-acylation, diastereoselective alkylation, and hydrolytic cleavage of the auxiliary.

Experimental Workflow Overview

workflow cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage start Methyl (S)-2-oxooxazolidine- 4-carboxylate n_acylation N-Acylation (n-BuLi, THF, -78 °C) start->n_acylation acyl_chloride Acyl Chloride (e.g., Propionyl Chloride) acyl_chloride->n_acylation n_acylated_product N-Acyl Auxiliary n_acylation->n_acylated_product alkylation Enolate Formation & Alkylation (-78 °C) n_acylated_product->alkylation base Strong Base (LiHMDS) base->alkylation alkylated_product Alkylated N-Acyl Auxiliary (High Diastereoselectivity) alkylation->alkylated_product alkyl_halide Alkyl Halide (E-X) alkyl_halide->alkylation cleavage Hydrolysis (LiOH, H₂O₂) alkylated_product->cleavage final_product Enantiopure α-Substituted Acid cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Workflow for asymmetric alkylation.

Detailed Experimental Protocols

Protocol 1: N-Propionylation of (S)-Methyl 2-oxooxazolidine-4-carboxylate

This procedure describes the acylation of the chiral auxiliary, a necessary first step to append the substrate that will be alkylated.

Materials:

  • (S)-Methyl 2-oxooxazolidine-4-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (S)-Methyl 2-oxooxazolidine-4-carboxylate (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. The solution may turn slightly yellow.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add propionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionylated product.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol illustrates the key stereocontrol step.

Materials:

  • N-propionyl-(S)-Methyl 2-oxooxazolidine-4-carboxylate (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-propionylated auxiliary (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add LiHMDS (1.05 eq.) dropwise. Stir for 30-45 minutes at this temperature to form the lithium enolate.[2]

  • Add benzyl bromide (1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to room temperature overnight. Monitor by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Dilute with water and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2]

  • Purify the product via column chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary

This final step liberates the desired chiral carboxylic acid and allows for the recovery of the valuable auxiliary.

Materials:

  • Alkylated N-acyl auxiliary (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

Procedure:

  • Dissolve the purified alkylated product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite at 0 °C.

  • Acidify the mixture with HCl (e.g., 1 M) to pH ~2.

  • Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid.

  • Make the aqueous layer basic with NaOH to recover the chiral auxiliary, which can then be extracted with an organic solvent like dichloromethane.

  • Dry and concentrate the respective organic layers to obtain the final product and the recovered auxiliary.

Application Note II: Enantioselective Aldol Additions

While direct alkylation is a primary application, the N-acylated Methyl 2-oxooxazolidine-4-carboxylate can also serve as a substrate in diastereoselective aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, can produce syn- or anti-aldol adducts with high stereocontrol. The principles of facial shielding by the C4 substituent remain the same, directing the approach of the aldehyde.[4]

General Aldol Reaction Pathway

aldol_pathway cluster_0 Enolate Formation cluster_1 Aldol Addition start N-Acyl Auxiliary enolate_formation Lewis Acid Mediated Enolization start->enolate_formation lewis_acid Lewis Acid (e.g., TiCl₄, Bu₂BOTf) lewis_acid->enolate_formation base Tertiary Amine (e.g., DIPEA) base->enolate_formation enolate Chiral Enolate enolate_formation->enolate aldol_reaction Diastereoselective Aldol Addition enolate->aldol_reaction aldehyde Aldehyde (R'CHO) aldehyde->aldol_reaction aldol_adduct β-Hydroxy Adduct aldol_reaction->aldol_adduct

Caption: General workflow for an aldol addition.

Protocol 4: Titanium-Mediated Diastereoselective Aldol Reaction

Procedure Outline:

  • Dissolve the N-acylated auxiliary (e.g., N-propionyl derivative) in anhydrous dichloromethane and cool to 0 °C.

  • Add titanium(IV) chloride (TiCl₄) dropwise, followed by a tertiary amine base such as diisopropylethylamine (DIPEA). Stir for 1-2 hours to facilitate enolization.[4]

  • Cool the reaction to -78 °C and add the desired aldehyde.

  • Stir for several hours at -78 °C, then quench with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and purify the resulting β-hydroxy adduct by column chromatography.

  • The auxiliary can be cleaved under similar hydrolytic conditions as described in Protocol 3 to yield the chiral β-hydroxy carboxylic acid.

Data Summary: Expected Outcomes

The following table summarizes typical results for the diastereoselective alkylation of N-propionyl oxazolidinones, which can be extrapolated to reactions with N-propionyl-(S)-Methyl 2-oxooxazolidine-4-carboxylate.

Electrophile (E-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideLiHMDS>98:2~85-95
Allyl iodideLDA>95:5~80-90
Methyl iodideNaHMDS>98:2~90
Isopropyl iodideKHMDS>90:10~75-85

Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and substrate purity.

Conclusion and Future Outlook

Methyl 2-oxooxazolidine-4-carboxylate stands as a highly effective and reliable chiral building block for asymmetric synthesis. Its utility in directing diastereoselective alkylations and aldol reactions provides a straightforward entry into a wide array of enantiomerically enriched compounds. The protocols outlined in this guide offer a solid foundation for researchers to employ this versatile reagent in their synthetic campaigns. Future applications may explore its use in other enantioselective transformations, such as Michael additions and conjugate additions, further expanding its role in the synthesis of complex chiral molecules.

References

  • Google Patents. (n.d.). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. CN111808040A.
  • Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(3), 597. Available from: [Link]

  • Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2), 49-53. Available from: [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. Available from: [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. Available from: [Link]

Sources

Synthesis of novel oxazolidinone derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Abstract

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antibacterial agents. Oxazolidinones, a class of synthetic protein synthesis inhibitors, have proven to be a vital tool in combating Gram-positive pathogens.[1] Linezolid, the first FDA-approved drug in this class, and the second-generation agent, tedizolid, have established the clinical importance of this scaffold.[2] This guide provides an in-depth exploration of the synthesis of novel oxazolidinone derivatives, moving beyond standard procedures to explain the underlying chemical principles and strategic considerations essential for modern drug discovery. We present robust, field-proven protocols for the synthesis of the core ring structure, key functionalization reactions, and detailed characterization methods, designed to empower researchers in the development of next-generation antibacterial agents.

Introduction: The Oxazolidinone Scaffold in Medicinal Chemistry

Oxazolidinones represent a critical class of synthetic antibiotics, primarily effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] Their unique mechanism of action, which involves inhibiting the initiation phase of bacterial protein synthesis, sets them apart from other antibiotic classes and reduces the likelihood of cross-resistance.[4][5]

Mechanism of Action

The antibacterial efficacy of oxazolidinones stems from their ability to bind to the 23S ribosomal RNA (rRNA) of the 50S subunit at the peptidyl transferase center (PTC).[6][7] This binding event physically obstructs the formation of the 70S initiation complex, a crucial first step in protein synthesis, thereby halting bacterial proliferation.[5] This distinct mechanism provides a powerful rationale for exploring novel derivatives, as modifications to the core structure can enhance binding affinity, broaden the spectrum of activity, and overcome emerging resistance.

cluster_initiation Initiation Factors 50S 50S Subunit A_Site A-Site (Aminoacyl) Inhibition Inhibition 50S->Inhibition 30S 30S Subunit 30S->50S Combine to form 70S Initiation Complex 30S->Inhibition P_Site P-Site (Peptidyl) mRNA mRNA mRNA->30S Binds fMet_tRNA fMet-tRNA fMet_tRNA->P_Site Binds to P-Site Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to 23S rRNA on 50S Subunit Block X

Caption: Mechanism of oxazolidinone action.

Rationale for Novel Derivatives

While linezolid was a landmark achievement, challenges such as myelosuppression and the emergence of resistant strains have driven the search for superior analogs.[6] The goals of synthesizing novel derivatives include:

  • Enhanced Potency: To lower the minimum inhibitory concentration (MIC) and reduce the therapeutic dose.

  • Improved Safety Profile: To mitigate side effects like monoamine oxidase (MAO) inhibition and myelosuppression.

  • Overcoming Resistance: To design molecules effective against linezolid-resistant strains, particularly those with the cfr gene mutation.[8]

  • Broadened Spectrum: To extend activity against fastidious Gram-negative bacteria or other challenging pathogens.[6]

Core Synthetic Strategies

The synthesis of an oxazolidinone drug candidate can be logically divided into two main phases: construction of the chiral oxazolidinone core and subsequent derivatization to install the desired pharmacophoric elements.

G Start Chiral Precursor (e.g., (R)-Glycidyl Butyrate) Step1 Phase 1: Core Synthesis Formation of (R)-5-(hydroxymethyl) -oxazolidin-2-one Start->Step1 Step2 Phase 2: N-Arylation (Ullmann or Buchwald-Hartwig Coupling) Step1->Step2 Aromatic Amine Intermediate1 Key Intermediate: N-Aryl Oxazolidinone Step3 Phase 3: C5 Side-Chain Modification Intermediate1->Step3 Step2->Intermediate1 FinalProduct Final Derivative for Biological Screening Step3->FinalProduct

Caption: General workflow for oxazolidinone derivative synthesis.

Synthesis of the Chiral Oxazolidinone Core

The stereochemistry at the C5 position of the oxazolidinone ring is crucial for antibacterial activity. Therefore, stereocontrolled synthesis is paramount. A widely adopted and reliable method begins with a chiral epoxide, such as (R)-glycidyl butyrate.

Protocol 1: Synthesis of (R)-N-[[3-(3-fluoro-4-morpholinyl)phenyl]]-5-(hydroxymethyl)-2-oxazolidinone

This protocol describes the formation of the core N-aryl oxazolidinone structure, a key intermediate for many derivatives, including linezolid.

Step 1: Epoxide Ring Opening

  • Causality: This step introduces the aniline component, which will become the N-aryl substituent. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the less sterically hindered terminal carbon of the epoxide. The use of a protic solvent like isopropanol facilitates the protonation of the alkoxide intermediate.

  • To a stirred solution of 3-fluoro-4-morpholinylaniline (1.0 eq) in isopropanol (5 mL/mmol), add (R)-glycidyl butyrate (1.1 eq).

  • Heat the mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude amino alcohol intermediate. This is often carried forward without further purification.

Step 2: Cyclization to Form the Oxazolidinone Ring

  • Causality: This is the key ring-forming step. 1,1'-Carbonyldiimidazole (CDI) is a safe and effective phosgene equivalent. It reacts first with the hydroxyl group of the amino alcohol, followed by an intramolecular nucleophilic attack by the secondary amine to close the ring, eliminating imidazole.

  • Dissolve the crude amino alcohol from the previous step in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature. Effervescence (CO2) may be observed.

  • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or LC-MS for the formation of the oxazolidinone ring.

  • Upon completion, wash the organic phase sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the pure (R)-5-(hydroxymethyl)oxazolidinone intermediate.

Derivatization Strategies for Novel Compounds

With the core structure in hand, medicinal chemists can explore a vast chemical space through derivatization, primarily at the C5-hydroxymethyl group.

Protocol 2: C5 Side-Chain Modification via Mesylation and Azide Displacement

This protocol demonstrates the conversion of the C5-hydroxymethyl group into an azidomethyl group, a versatile handle for introducing various functionalities via "click chemistry" or reduction to an amine.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Causality: The primary alcohol at C5 is a poor leaving group. It must be converted into a better one, such as a mesylate, to facilitate subsequent nucleophilic substitution. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction. The reaction is run at 0°C to control exothermicity and prevent side reactions.

  • Dissolve the (R)-5-(hydroxymethyl)oxazolidinone intermediate (1.0 eq) in anhydrous DCM (10 mL/mmol) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with cold water. Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the crude mesylate, which is typically used immediately in the next step due to its potential instability.

Step 2: Nucleophilic Substitution with Azide (SN2 Reaction)

  • Causality: Sodium azide (NaN3) is an excellent nucleophile for the SN2 displacement of the mesylate. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it solvates the cation (Na+) while leaving the azide anion highly reactive.

  • Dissolve the crude mesylate in DMF (8 mL/mmol).

  • Add sodium azide (NaN3) (2.0 eq) and heat the mixture to 60-70°C.

  • Stir for 3-5 hours until the mesylate is fully consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers thoroughly with brine to remove residual DMF.

  • Dry over Na2SO4, filter, and concentrate. Purify by flash chromatography to yield the desired (S)-5-(azidomethyl)oxazolidinone derivative. The stereochemistry is inverted during the SN2 reaction.

Characterization and Quality Control

Rigorous characterization is non-negotiable to confirm the structure and purity of the synthesized compounds before biological evaluation.

Technique Purpose Key Observables for a Typical Oxazolidinone
¹H NMR Structural elucidation and confirmation of proton environment.- Aromatic protons in the 7-8 ppm region.- Oxazolidinone ring protons (CH, CH₂) typically between 3.5-5.0 ppm.- Morpholine ring protons around 3.0-4.0 ppm.
¹³C NMR Confirmation of the carbon skeleton.- Carbonyl carbon (C=O) of the oxazolidinone ring is highly deshielded, appearing around 155 ppm.
Mass Spectrometry (HRMS) Determination of exact mass and molecular formula.- Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass.
Infrared (IR) Spectroscopy Identification of key functional groups.- Strong carbonyl (C=O) stretch for the cyclic carbamate at ~1750 cm⁻¹.- Azide (N₃) stretch (if present) as a sharp, intense peak around 2100 cm⁻¹.
Chiral HPLC Determination of enantiomeric excess (e.e.).- Separation of enantiomers to confirm the stereochemical purity of the final compound. A single peak indicates high e.e.

Advanced Synthetic Routes: Metal-Catalyzed Cross-Coupling

Modern synthetic organic chemistry offers powerful tools for building molecular complexity. For N-arylation, copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are highly effective methods that offer broader substrate scope than classical approaches.[9][10]

Conceptual Workflow: Copper-Catalyzed N-Arylation

  • Rationale: This approach is valuable when the desired aryl group is difficult to introduce via direct reaction with an aniline. It involves coupling a pre-formed oxazolidinone ring with an aryl halide. Copper catalysts, particularly with ligands like 1,10-phenanthroline, are effective for forming this C-N bond.[11]

Caption: Copper-catalyzed Ullmann N-arylation reaction scheme.

Conclusion and Future Outlook

The oxazolidinone scaffold remains a highly fruitful area for antibacterial drug discovery.[1][2] The synthetic strategies outlined in this guide provide a robust foundation for creating diverse libraries of novel derivatives. By understanding the causality behind each reaction step and employing modern synthetic and analytical techniques, researchers can efficiently generate and validate new chemical entities. Future efforts will likely focus on developing derivatives with improved safety profiles, activity against resistant strains, and a broader antibacterial spectrum, ensuring that the oxazolidinone class continues to be a cornerstone of our therapeutic arsenal against infectious diseases.[12][13]

References

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Deshmukh, S. P., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Azevedo, R., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Pandey, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. Available at: [Link]

  • Damdoom, M. Y. N., & Al-Jeilawi, O. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. Available at: [Link]

  • Els, S. P., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. Available at: [Link]

  • Azevedo, R., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health. Available at: [Link]

  • Gokcen, T., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddy, K. S., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Asian Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • Els, S. P., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. Available at: [Link]

  • Poce, G., et al. (2008). New oxazolidinone derivatives as antibacterial agents with improved activity. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Lima, P. G., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]

  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Current Opinion in Microbiology. Available at: [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Masoudi, W. A. M., & Al-Salami, B. K. H. (2023). Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Journal of Kerbala for Agricultural Sciences. Available at: [Link]

  • Singh, G., & D'hooghe, M. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pandey, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. ResearchGate. Available at: [Link]

  • Sale, D., et al. (2017). Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Organic Letters. Available at: [Link]

Sources

Application Notes & Protocols: Green Chemistry Synthesis of 2-Oxo-oxazolidine-4-carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the green and sustainable synthesis of 2-oxo-oxazolidine-4-carboxylic acid and its derivatives. These compounds are valuable chiral building blocks and key structural motifs in various pharmaceutically active agents, including antibiotics like Linezolid. Traditional synthesis routes often rely on hazardous reagents such as phosgene and volatile organic solvents. This application note details two robust, environmentally benign protocols that leverage the principles of green chemistry: (1) a water-based synthesis from L-serine and (2) a catalytic cycloaddition of carbon dioxide (CO₂) to an aziridine precursor. The protocols are designed to be self-validating, with in-depth explanations of mechanistic principles, step-by-step instructions, characterization data, and troubleshooting guides.

Introduction: The Imperative for Greener Synthesis

The 2-oxazolidinone ring system is a cornerstone in medicinal chemistry, most notably as the core of a class of synthetic antibacterial agents.[1][2] The synthesis of chiral derivatives, particularly 2-oxo-oxazolidine-4-carboxylic acid, is of paramount importance. However, historical synthetic methods are often at odds with modern principles of sustainability. The use of highly toxic phosgene derivatives and chlorinated solvents presents significant environmental, health, and safety challenges.[3]

Green chemistry offers a framework to redesign these chemical processes, minimizing hazards and waste while maximizing efficiency. This guide focuses on practical, high-yield methods that utilize:

  • Benign Solvents: Employing water as the reaction medium.[3][4]

  • Atom Economy: Incorporating carbon dioxide directly as a C1 building block.[5][6][7]

  • Renewable Feedstocks: Using naturally occurring amino acids as starting materials.

  • Catalysis: Utilizing efficient catalysts that can be recovered and reused.[6]

By adopting these strategies, laboratories can produce these valuable compounds more safely, sustainably, and often, more economically.

Protocol 1: Aqueous Synthesis of (S)-2-Oxo-oxazolidine-4-carboxylic Acid from L-Serine

This protocol is a prime example of green chemistry, utilizing a renewable feedstock (L-serine) in the safest possible solvent: water. It avoids harsh organic solvents and toxic carbonylating agents. This method is adapted from patented procedures that demonstrate high yields and environmental compatibility.[3][4]

Mechanistic Principle & Rationale

The synthesis proceeds via a two-step, one-pot reaction. First, L-serine reacts with S,S'-dimethyl dithiocarbonate. The amino group of serine acts as a nucleophile, attacking one of the carbonyl-like carbons of the dithiocarbonate and displacing a methyl thiolate group. The hydroxyl group of serine then performs an intramolecular cyclization, forming the 2-thioxo-oxazolidine intermediate. In the second step, this intermediate is hydrolyzed under alkaline conditions to the desired 2-oxo-oxazolidine-4-carboxylic acid. Using water as the solvent not only makes the process safer but also facilitates the final hydrolysis step.

G Start L-Serine + S,S'-Dimethyl Dithiocarbonate Intermediate1 Formation of Thio-carbamate Intermediate Start->Intermediate1 Nucleophilic Attack (Amino Group) Intermediate2 Intramolecular Cyclization (Displacement of SMe) Intermediate1->Intermediate2 Attack by Hydroxyl Group Product_Thioxo 2-Thioxo-oxazolidine Intermediate Intermediate2->Product_Thioxo Hydrolysis Alkaline Hydrolysis (in Water) Product_Thioxo->Hydrolysis Final_Product (S)-2-Oxo-oxazolidine-4-carboxylic Acid Hydrolysis->Final_Product

Caption: Reaction pathway for the aqueous synthesis of the target compound from L-Serine.

Materials and Reagents
Reagent / EquipmentGradeSupplier ExampleNotes
L-Serine≥99%Sigma-AldrichRenewable starting material.
S,S'-Dimethyl dithiocarbonate≥97%TCI ChemicalsCarbonyl source. Handle in a fume hood.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificUsed for pH adjustment and hydrolysis.
Hydrochloric Acid (HCl)37%, ACS ReagentVWRUsed for product precipitation.
Deionized Water (H₂O)Type II or better-The reaction solvent.
Ethyl Acetate (EtOAc)ACS Reagent-For extraction/washing.
Anhydrous Magnesium SulfateLaboratory Grade-Drying agent.
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
pH meter or pH strips--For accurate pH monitoring.
Rotary evaporator--For solvent removal.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-serine (e.g., 10.5 g, 0.1 mol) in 100 mL of deionized water.

  • Initial Reaction: While stirring, slowly add S,S'-dimethyl dithiocarbonate (e.g., 13.6 g, 0.11 mol) to the solution at room temperature. The reaction is mildly exothermic.

  • Cyclization: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the L-serine spot has disappeared.

  • Alkaline Hydrolysis: Slowly add a 2M sodium hydroxide solution to the flask until the pH reaches ~11-12.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours to facilitate the hydrolysis of the thioxo intermediate to the oxo product.

  • Cooling and Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring vigorously to precipitate the product. Adjust the final pH to ~2.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water (2 x 20 mL).

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to yield pure (S)-2-oxo-oxazolidine-4-carboxylic acid.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C overnight. A typical yield is 80-90%.[4]

Protocol 2: Catalytic Synthesis via CO₂ Fixation

This protocol exemplifies a cutting-edge green chemistry approach: the utilization of carbon dioxide, a greenhouse gas, as a renewable C1 feedstock. The reaction involves the cycloaddition of CO₂ to an aziridine precursor, which is a highly atom-economical process. Solvent-free conditions can often be employed, further enhancing the green credentials of this method.[6][7]

Mechanistic Principle & Rationale

The synthesis relies on a catalyst to activate the aziridine ring. A heterogeneous catalyst, such as amine-functionalized silica (e.g., MCM-41), is an excellent choice as it is easily recoverable and reusable.[6] The proposed mechanism involves the activation of the aziridine by the catalyst's active sites (e.g., amino groups). This facilitates a nucleophilic attack on the carbon atom of CO₂, forming a carbamate intermediate. A subsequent intramolecular ring-closing step yields the 2-oxazolidinone product and regenerates the catalyst.

G Start Mix Aziridine-2-carboxylate & Heterogeneous Catalyst Pressurize Charge Reactor with CO₂ (e.g., 1-5 MPa) Start->Pressurize React Heat & Stir (e.g., 80-100 °C, 12-24h) Pressurize->React Cool Cool to RT & Vent Pressure React->Cool Filter Filter to Recover Catalyst Cool->Filter Isolate Isolate Product (e.g., Solvent Evaporation, Purification) Filter->Isolate Catalyst Wash & Dry Catalyst for Reuse Filter->Catalyst

Caption: Experimental workflow for the catalytic synthesis using CO₂ and a recyclable catalyst.

Materials and Reagents
Reagent / EquipmentGradeSupplier ExampleNotes
Ethyl Aziridine-2-carboxylate≥98%Combi-BlocksThe starting material. Handle with care.
Carbon Dioxide (CO₂)99.99% PurityAirgasC1 feedstock.
Amine-functionalized MCM-41-Strem ChemicalsHeterogeneous catalyst.[6]
High-pressure autoclave-Parr InstrumentRequired for reactions with CO₂.
Glass liner for autoclave--
Magnetic stirrer and stir bar--
Rotary evaporator--For product isolation.
Step-by-Step Experimental Protocol
  • Catalyst Preparation: Activate the amine-functionalized MCM-41 catalyst by heating under vacuum at 100 °C for 4 hours to remove adsorbed water.

  • Reactor Loading: To a glass liner, add the ethyl aziridine-2-carboxylate (e.g., 5.0 g, 38.7 mmol) and the activated catalyst (e.g., 5 mol%).

  • Assembly: Place the glass liner and a magnetic stir bar inside a high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.

  • Pressurization: Purge the autoclave with low-pressure CO₂ three times. Then, pressurize the reactor to the desired pressure (e.g., 5 MPa) with CO₂.[6]

  • Reaction: Begin stirring and heat the reactor to 100 °C. Maintain these conditions for 12-24 hours.

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.

  • Catalyst Recovery: Open the reactor, remove the contents, and dilute with a suitable solvent like dichloromethane. Separate the heterogeneous catalyst by simple filtration. The catalyst can be washed with acetone, dried, and reused for subsequent runs.[6]

  • Product Isolation: Concentrate the filtrate using a rotary evaporator. The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ethyl ester of 2-oxo-oxazolidine-4-carboxylic acid.

  • Hydrolysis (Optional): If the carboxylic acid is the desired final product, the isolated ester can be hydrolyzed using standard procedures (e.g., LiOH in THF/water).

Characterization and Data

Validation of the final product is critical. The following data are characteristic of (S)-2-oxo-oxazolidine-4-carboxylic acid.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, D₂O)δ 4.65 (t, J = 8.8 Hz, 1H), 4.45 (dd, J = 8.8, 6.0 Hz, 1H), 4.30 (t, J = 8.8 Hz, 1H).
¹³C NMR (100 MHz, D₂O)δ 174.5 (COOH), 161.0 (C=O, oxazolidinone), 68.0 (CH₂), 56.0 (CH).
FT-IR (KBr, cm⁻¹)3300-2500 (broad, O-H), 1755 (strong, C=O, oxazolidinone), 1720 (strong, C=O, carboxylic acid).
Mass Spec (ESI-)m/z: 144.02 [M-H]⁻.
Melting Point 123-125 °C.
Optical Rotation [α]²⁰_D = -15.0 (c 1, H₂O).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; incorrect pH; catalyst deactivation (Protocol 2); poor quality reagents.Protocol 1: Ensure pH for hydrolysis is >11 and for precipitation is ~2. Extend reaction times. Protocol 2: Ensure catalyst is properly activated and dried. Check for leaks in the autoclave. Verify CO₂ pressure.
Incomplete Reaction Insufficient reaction time or temperature.Monitor reaction by TLC. If starting material persists, extend the reaction time by 2-4 hours or slightly increase the temperature (e.g., by 10 °C).
Purification Issues Product contaminated with starting materials or byproducts.Protocol 1: Ensure thorough washing of the precipitate. Perform recrystallization carefully from a minimal amount of hot solvent. Protocol 2: Optimize the solvent gradient for column chromatography.
Catalyst Inactivity Catalyst poisoned by impurities or not fully dried/activated.Protocol 2: Wash the recovered catalyst thoroughly. Ensure the activation procedure (heating under vacuum) is followed strictly before reuse.

Conclusion

The protocols detailed in this application note provide robust, reliable, and environmentally responsible methods for the synthesis of 2-oxo-oxazolidine-4-carboxylic acid compounds. The aqueous synthesis from L-serine offers simplicity, safety, and the use of renewable materials. The catalytic cycloaddition of CO₂ represents a highly atom-economical and modern approach to carbon utilization. By implementing these green chemistry principles, researchers and drug development professionals can significantly reduce the environmental impact of their synthetic activities while producing essential chemical building blocks for pharmaceutical innovation.

References

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Ye, D., et al. (2015). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. Retrieved from [Link]

  • Perveen, S., et al. (2017). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.
  • Google Patents. (2015). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • Hassan, A. S., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience. Retrieved from [Link]

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • RSC Publishing. (2016). [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives. Retrieved from [Link]

  • ACS Publications. (2017). Valorization of CO2: Preparation of 2-Oxazolidinones by Metal–Ligand Cooperative Catalysis with SCS Indenediide Pd Complexes. Retrieved from [Link]

  • ResearchGate. (2020). Environmentally Benign Approach to the Synthesis of Some New Thiazolidinone Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. Retrieved from [Link]

  • PubMed Central. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Retrieved from [Link]

  • Arkat USA. (2017). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]

Sources

Application Notes and Protocols: Unveiling the Reaction Mechanisms of Methyl 2-oxooxazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Chiral Scaffold

Methyl 2-oxooxazolidine-4-carboxylate is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Derived from the amino acid serine, this heterocyclic compound embodies a unique combination of functionalities: a cyclic carbamate (oxazolidinone), a stereocenter at the C4 position, and a reactive carboxylate group. This trifecta of features makes it an invaluable precursor for the stereoselective synthesis of a wide array of complex molecules, most notably β-amino alcohols, which are core components of numerous pharmaceuticals. The oxazolidinone ring itself is a key pharmacophore in several antibiotics, including the linezolid class, which act by inhibiting bacterial protein synthesis.[1][2]

These application notes provide an in-depth exploration of the key reaction mechanisms associated with methyl 2-oxooxazolidine-4-carboxylate. By understanding the "why" behind the synthetic transformations—the electronic and steric factors governing reactivity—researchers can harness the full potential of this versatile scaffold for the rational design and development of novel therapeutics. We will delve into the synthesis of the core molecule and its subsequent functionalization, ring-opening, and decarboxylation reactions, providing both mechanistic insights and detailed, field-proven protocols.

I. Synthesis of Methyl 2-oxooxazolidine-4-carboxylate: A Stereospecific Cyclization

The most common and stereospecific route to methyl 2-oxooxazolidine-4-carboxylate commences with the readily available and chiral amino acid, serine methyl ester. The formation of the oxazolidinone ring is a cyclization reaction that involves the intramolecular attack of the hydroxyl group on an activated carbonyl species formed from the amino group.

Mechanistic Rationale: The "Carbonyl Source" and Intramolecular Attack

The key to this transformation is the choice of the "carbonyl source," a reagent that reacts with the amino group of serine methyl ester to form a reactive intermediate. Phosgene (COCl₂) or its safer equivalents, such as bis(trichloromethyl) carbonate (triphosgene) or dimethyl carbonate, are commonly employed.[3]

The reaction proceeds via a two-step mechanism:

  • N-Carbonylation: The nucleophilic amino group of serine methyl ester attacks the electrophilic carbonyl carbon of the phosgene equivalent. This results in the formation of an N-alkoxycarbonyl intermediate.

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group is deprotonated, forming an alkoxide. This potent nucleophile then undergoes an intramolecular SN2-type attack on the newly formed carbonyl carbon, displacing a leaving group (e.g., chloride from phosgene) and forming the stable five-membered oxazolidinone ring. The stereochemistry at the C4 position, inherited from the parent L- or D-serine, is preserved throughout this process.

G cluster_0 Synthesis of Methyl 2-oxooxazolidine-4-carboxylate Serine Serine Methyl Ester Intermediate N-Alkoxycarbonyl Intermediate Serine->Intermediate N-Carbonylation (Nucleophilic Attack) Phosgene Carbonyl Source (e.g., Triphosgene) Phosgene->Intermediate Product Methyl 2-oxooxazolidine- 4-carboxylate Intermediate->Product Intramolecular Cyclization (Base-mediated S_N2)

Caption: Synthesis of the oxazolidinone ring from serine methyl ester.

Protocol 1: Synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate

This protocol is adapted from a patented, environmentally friendly procedure utilizing S,S'-dimethyl dithiocarbonate followed by hydrolysis.[3]

Materials:

  • L-serine methyl ester hydrochloride

  • S,S'-dimethyl dithiocarbonate

  • Deionized water

  • Dichloromethane (DCM)

  • 5N Hydrochloric acid (HCl)

  • Ethanol

  • 1N Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Dichloromethane/Methanol (10:1 v/v) eluent

Procedure:

  • Under an inert atmosphere (e.g., Argon), add L-serine methyl ester hydrochloride (15 mmol) and S,S'-dimethyl dithiocarbonate (10 mmol) to deionized water (10 mL).

  • Stir the mixture in an ice bath at 10°C for 3 hours.

  • Allow the reaction to warm to room temperature and continue stirring for 6 hours.

  • Dilute the reaction mixture with a 2:1 mixture of DCM and water (150 mL).

  • Separate the aqueous layer and extract it with DCM (2 x 50 mL).

  • Wash the combined organic extracts with 5N HCl (50 mL) and then with water (50 mL). The organic layer containing the intermediate is used directly in the next step.

  • To the organic solution, add a 4:1 solution of ethanol and water (30 mL).

  • Adjust the pH of the system to 13 with 1N NaOH solution to initiate hydrolysis of the methyl ester.

  • After completion of the hydrolysis (monitored by TLC), neutralize the reaction mixture and extract the product into an organic solvent.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol (10:1 v/v) eluent to yield (S)-2-oxooxazolidine-4-carboxylic acid. The corresponding methyl ester can be obtained by standard esterification procedures if required.

Expected Yield: Approximately 88%.[3]

II. Key Reaction Mechanisms and Applications

A. N-Functionalization: Gateway to Diverse Derivatives

The nitrogen atom of the oxazolidinone ring, while part of a carbamate, retains sufficient nucleophilicity to undergo a variety of functionalization reactions, including acylation and alkylation. These reactions are crucial for introducing diverse substituents, for example, in the synthesis of linezolid and its analogs.[4]

Mechanism: Nucleophilic Acyl Substitution and SN2 Alkylation

  • N-Acylation: In the presence of a base (e.g., triethylamine, pyridine), the N-H proton can be abstracted, although the nitrogen is not strongly acidic. More commonly, the reaction proceeds via direct nucleophilic attack of the nitrogen on an acylating agent (e.g., an acid chloride or anhydride). The reaction is often catalyzed by a Lewis acid, which coordinates to the carbonyl oxygen of the acylating agent, rendering it more electrophilic.[5]

  • N-Alkylation: This reaction typically follows an SN2 mechanism. A strong base, such as sodium hydride or lithium diisopropylamide (LDA), is required to deprotonate the nitrogen, generating a potent nucleophile that can then displace a leaving group from an alkyl halide.

G cluster_1 N-Functionalization Mechanisms cluster_acylation N-Acylation cluster_alkylation N-Alkylation Start Methyl 2-oxooxazolidine- 4-carboxylate Acylated_Product N-Acylated Product Start->Acylated_Product Nucleophilic Acyl Substitution Alkylated_Product N-Alkylated Product Start->Alkylated_Product S_N2 Reaction (strong base) Acyl_Reagent Acyl Halide/ Anhydride Acyl_Reagent->Acylated_Product Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylated_Product

Caption: General pathways for N-functionalization of the oxazolidinone ring.

Protocol 2: N-Boc Protection of Methyl 2-oxooxazolidine-4-carboxylate

N-Boc protection is a common step to modulate the reactivity of the oxazolidinone nitrogen and is crucial for many multi-step syntheses.

Materials:

  • Methyl 2-oxooxazolidine-4-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 2-oxooxazolidine-4-carboxylate (10 mmol) in DCM (50 mL).

  • Add triethylamine (15 mmol), di-tert-butyl dicarbonate (12 mmol), and a catalytic amount of DMAP (0.5 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

B. Ring-Opening Reactions: Accessing β-Amino Alcohols

One of the most powerful applications of this scaffold is its use in the synthesis of enantiomerically pure β-amino alcohols. This is achieved through nucleophilic ring-opening of the oxazolidinone.

Mechanistic Rationale: Nucleophilic Attack at the Carbonyl Carbon

The ring-opening is typically initiated by a nucleophile attacking the electrophilic carbonyl carbon of the oxazolidinone ring. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the C-O bond of the ring and the formation of a carbamate intermediate. Subsequent hydrolysis or reduction of the carbamate liberates the desired β-amino alcohol.[6]

The choice of nucleophile and reaction conditions dictates the outcome:

  • Hydrolysis (Saponification): Using a strong base like lithium hydroxide (LiOH) leads to the formation of the corresponding β-amino acid after acidic workup.

  • Reductive Cleavage: Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH) will reduce the ester to a primary alcohol and open the ring to yield a β-amino alcohol.

  • Organometallic Reagents: Grignard reagents can attack the carbonyl, leading to the formation of tertiary amides after ring opening.[6]

G cluster_2 Ring-Opening Mechanism Start N-Protected Methyl 2-oxooxazolidine-4-carboxylate Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophile Nucleophile (e.g., LiOH, LiBH4) Nucleophile->Intermediate Nucleophilic Attack Ring_Opened Ring-Opened Carbamate Intermediate->Ring_Opened Ring Cleavage Product β-Amino Alcohol Derivative Ring_Opened->Product Hydrolysis/ Reduction

Caption: General mechanism for the nucleophilic ring-opening of the oxazolidinone.

Protocol 3: Synthesis of an N-Protected β-Amino Alcohol

This protocol describes the reductive ring-opening of an N-protected methyl 2-oxooxazolidine-4-carboxylate to afford the corresponding N-protected β-amino alcohol.

Materials:

  • N-protected methyl 2-oxooxazolidine-4-carboxylate (e.g., N-Boc derivative from Protocol 2)

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-protected methyl 2-oxooxazolidine-4-carboxylate (5 mmol) in anhydrous THF (25 mL) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add lithium borohydride (10 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Decarboxylation: From Carboxylic Acid to a Simpler Scaffold

The carboxylic acid derived from the hydrolysis of methyl 2-oxooxazolidine-4-carboxylate can undergo decarboxylation upon heating, particularly if there is a carbonyl group at the β-position (the oxazolidinone carbonyl). This reaction provides access to 4-substituted oxazolidin-2-ones.

Mechanistic Rationale: A Pericyclic-Like Transition State

The decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state.[7] The carboxylic acid proton is transferred to the carbonyl oxygen of the oxazolidinone ring, while the C-C bond between the carboxyl group and the ring breaks, releasing carbon dioxide. This results in the formation of an enol intermediate, which then tautomerizes to the more stable oxazolidinone product.

G cluster_3 Decarboxylation Mechanism Carboxylic_Acid 2-Oxooxazolidine- 4-carboxylic Acid Transition_State Cyclic Six-Membered Transition State Carboxylic_Acid->Transition_State Heat Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate CO2 CO₂ Transition_State->CO2 Product Oxazolidin-2-one Enol_Intermediate->Product Tautomerization

Caption: Decarboxylation of 2-oxooxazolidine-4-carboxylic acid.

Protocol 4: Decarboxylation of (S)-2-Oxooxazolidine-4-carboxylic Acid

This protocol describes the thermal decarboxylation to produce (S)-oxazolidin-2-one.

Materials:

  • (S)-2-Oxooxazolidine-4-carboxylic acid

  • High-boiling point solvent (e.g., diphenyl ether or sand bath for neat reaction)

  • Distillation apparatus

Procedure:

  • Place (S)-2-oxooxazolidine-4-carboxylic acid in a round-bottom flask equipped with a distillation head.

  • Heat the solid under vacuum. The temperature required will depend on the specific substrate but is typically above its melting point.

  • As the decarboxylation proceeds, carbon dioxide will evolve, and the product, (S)-oxazolidin-2-one, can be distilled directly from the reaction mixture.

  • Alternatively, the reaction can be performed in a high-boiling point solvent, and the product can be isolated by distillation or crystallization upon cooling.

III. Data Presentation and Characterization

The successful synthesis and transformation of methyl 2-oxooxazolidine-4-carboxylate and its derivatives should be confirmed by standard analytical techniques.

Table 1: Spectroscopic Data for (S)-2-Oxooxazolidine-4-carboxylic Acid [3]

Technique Data
¹H NMR (400MHz, D₂O)δ 4.22 (m, 2H), 4.16 (m, 1H)
¹³C NMR (125MHz, D₂O)δ 173.90 (dd), 158.90, 68.43 (dd), 55.32 (dd)

Table 2: Chiral Purity Analysis

The enantiomeric purity of chiral products derived from these reactions is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for this analysis.

Parameter Condition
Column Chiralcel OD-H or similar
Mobile Phase Typically a mixture of n-hexane and isopropanol
Detection UV at a suitable wavelength (e.g., 254 nm)

Pre-column derivatization with a UV-active chromophore may be necessary for compounds lacking a strong chromophore.[8]

IV. Conclusion: A Foundation for Innovation

Methyl 2-oxooxazolidine-4-carboxylate is more than just a chemical intermediate; it is a testament to the power of stereocontrolled synthesis. Its reactions, governed by fundamental principles of nucleophilicity, electrophilicity, and stereoelectronics, provide a reliable and versatile platform for the construction of complex, biologically active molecules. The protocols and mechanistic discussions presented herein are intended to serve as a robust foundation for researchers in their quest to develop the next generation of pharmaceuticals. A thorough understanding of these reaction mechanisms is not merely academic—it is the cornerstone of innovation in drug discovery and development.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P
  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed. [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. [Link]

  • (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - ResearchGate. [Link]

  • Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents | Request PDF - ResearchGate. [Link]

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - PMC - NIH. [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes - PubMed. [Link]

  • (PDF) (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate - ResearchGate. [Link]

  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. [Link]

  • Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines - PubMed. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH. [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. [Link]

  • What is the best protocol for Oxazolidine synthesis on resin? - ResearchGate. [Link]

  • Scheme (1). Synthesis of Linezolid. | Download Scientific Diagram - ResearchGate. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. [Link]

  • Decarboxylation - Master Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of Methyl 2-oxooxazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxooxazolidine-4-carboxylate and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve your reaction yields. This guide is structured as a dynamic troubleshooting resource, moving beyond simple protocols to explain the causality behind each experimental step.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, practical problems encountered during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable solution.

Question 1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?

Low yield is a frequent issue stemming from several potential factors, from reagent choice to reaction control. Let's break down the common culprits.

Answer:

Achieving high yields, often in the range of 85-90%, is highly dependent on both the chosen synthetic route and precise control over reaction parameters.[1]

A. Suboptimal Carbonylating Agent:

  • The Problem: Many traditional methods for forming the oxazolidinone ring utilize reagents like bis(trichloromethyl) carbonate (triphosgene) or methyl chloroformate. While effective, these routes are often sensitive and can result in significantly lower yields, sometimes as low as 8.5% and struggling to exceed 65%.[1] These reagents are highly reactive and can lead to side reactions if addition rates and temperature are not strictly controlled.

  • The Solution: Consider switching to a more robust and higher-yielding method. A documented high-yield synthesis utilizes S,S'-dimethyl dithiocarbonate in an aqueous medium. This method has been shown to produce yields of up to 89%.[1] This reagent offers a good balance of reactivity and stability, leading to a cleaner reaction profile.

B. Poor Temperature Control:

  • The Problem: The initial reaction between the serine methyl ester and the carbonylating agent can be exothermic. If the temperature is not controlled, side products can form, consuming starting material and reducing the final yield.

  • The Solution: Implement a staged temperature protocol. The reaction should be initiated in an ice bath at a lower temperature (e.g., 5-15°C) for the initial 2-4 hours.[1] This ensures a controlled reaction rate during the most exothermic phase. Afterward, the reaction can be allowed to proceed at room temperature (20-30°C) for an additional 5-7 hours to ensure completion.[1]

C. Inefficient Hydrolysis:

  • The Problem: The synthesis often involves an intermediate that requires hydrolysis. Incomplete hydrolysis means you are not converting all of your intermediate to the final product. Conversely, conditions that are too harsh can degrade the product.

  • The Solution: The hydrolysis step must be performed under strongly alkaline conditions. Adjust the pH of the reaction mixture to between 12 and 14 using a base like sodium hydroxide (NaOH).[1] This ensures the complete and rapid removal of protecting groups or conversion of intermediates without damaging the oxazolidinone ring.

The following workflow diagram illustrates the key stages of the high-yield synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Workup & Hydrolysis cluster_step3 Step 3: Purification A DL-Serine Methyl Ester HCl + S,S'-Dimethyl Dithiocarbonate B Reaction in H₂O under Argon A->B Add reagents C Intermediate Formation B->C Stir at 10°C for 3h, then RT for 6h D DCM Extraction C->D Extract with DCM/H₂O E Adjust pH to 13 with 1N NaOH D->E Add EtOH/H₂O F Hydrolysis E->F Monitor pH G Dry with MgSO₄ & Concentrate F->G Isolate organic phase H Silica Gel Chromatography G->H Elute with DCM/MeOH I Final Product (Yield: 89%) H->I Collect fractions

Caption: High-yield synthesis workflow for 2-oxooxazolidine-4-carboxylic acid.

Question 2: I'm observing significant side-product formation in my NMR spectrum. How can I identify and minimize these impurities?

Answer:

Side-product formation is typically a result of incomplete reactions or competing reaction pathways. The key is to favor the kinetics and thermodynamics of your desired reaction.

  • Identify the Impurity: The most common impurity is unreacted starting material (serine methyl ester). Another possibility is the formation of oligomers if the reaction conditions are too harsh. Compare the NMR of your crude product with the spectra of your starting materials and the desired product to identify the species.[1]

  • Minimize Unreacted Starting Material: Ensure the correct stoichiometry. A slight excess of the less expensive reagent can help drive the reaction to completion. Also, verify reaction completion using an appropriate method like Thin Layer Chromatography (TLC) before proceeding with the workup.

  • Prevent Degradation: The oxazolidinone ring, while generally stable, can be susceptible to hydrolysis under extreme pH or prolonged heating. Ensure the hydrolysis step is performed efficiently and that the product is not subjected to harsh conditions for an extended period.

  • Purification Strategy: A robust purification step is critical. Silica gel column chromatography is effective for removing both more polar starting materials and less polar side products. A common eluent system is a gradient of dichloromethane (DCM) and methanol (MeOH), starting with a higher concentration of DCM.[1]

The following logic diagram can help troubleshoot the source of impurities.

TroubleshootingLogic cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Side Products Observed check_sm Is unreacted starting material present? start->check_sm check_unknown Are there unknown peaks in the NMR spectrum? start->check_unknown sol_time Increase reaction time or adjust stoichiometry. check_sm->sol_time Yes sol_temp Optimize temperature control to prevent degradation. check_unknown->sol_temp Yes sol_purify Improve purification protocol (e.g., adjust solvent gradient). sol_time->sol_purify sol_temp->sol_purify

Caption: A logic diagram for troubleshooting side-product formation.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis, providing foundational knowledge for researchers.

What are the primary synthetic routes for Methyl 2-oxooxazolidine-4-carboxylate?

There are several established routes, with the choice often depending on the desired yield, scale, and available starting materials. The oxazolidinone ring is a key structure in medicinal chemistry, leading to extensive research into its synthesis.[2]

RouteStarting MaterialsKey Reagent(s)Typical YieldReference
Dithiocarbonate Method Serine Methyl Ester HClS,S'-Dimethyl Dithiocarbonate86-89%[1][3]
Triphosgene Method SerineBis(trichloromethyl) carbonate8-62%[1]
Cycloaddition AziridinesCarbon Dioxide (CO₂)Good[4]
From Carboxylic Acids Amino Alcohols, Carboxylic AcidsDehydrating/Activating AgentsVaries[5][6]
What is the importance of stereochemistry in this synthesis?

The starting material, serine, is a chiral amino acid. The stereocenter at position 4 of the oxazolidinone ring is retained from the serine precursor. Therefore, using L-serine methyl ester will yield the (S)-enantiomer, while D-serine methyl ester will produce the (R)-enantiomer.[1] This is critically important in drug development, as different enantiomers can have vastly different biological activities.

How should the final product be stored?

(S)-Methyl 2-oxooxazolidine-4-carboxylate is typically a white crystalline solid.[7] For long-term stability, it is recommended to store the compound at 4°C, protected from light. If dissolved in a solvent like DMSO, stock solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, also protected from light.[8]

Experimental Protocols

High-Yield Synthesis of 2-Oxooxazolidine-4-carboxylic Acid[1]

This protocol is adapted from a high-yield method demonstrated to produce the target compound class in yields up to 89%.

Step 1: Ring Formation

  • Under an inert argon (Ar) atmosphere, add DL-serine methyl ester hydrochloride (2.3g, 15mmol) and S,S'-dimethyl dithiocarbonate (1.2g, 10mmol) to 10mL of H₂O in a round-bottom flask.

  • Cool the mixture in an ice bath and stir at 10°C for 3 hours.

  • Remove the ice bath and continue stirring at room temperature for 6 hours.

  • Treat the reaction mixture with a 2:1 mixture of Dichloromethane (DCM) and H₂O (150mL total).

  • Separate the aqueous layer and extract it twice more with 50mL portions of DCM.

  • Combine the organic extracts. This solution containing the intermediate is used directly in the next step.

Step 2: Hydrolysis

  • To the combined organic extracts from Step 1, add a 4:1 solution of H₂O and Ethanol (30mL total).

  • Adjust the pH of the system to 13 using a 1N NaOH solution while stirring vigorously. This step hydrolyzes the methyl ester.

  • Once the hydrolysis is complete (monitor by TLC), separate the layers.

Step 3: Purification

  • Dry the isolated organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography, eluting with a 10:1 mixture of DCM/Methanol.

  • Combine the pure fractions and remove the solvent under vacuum to yield the final product, 2-oxooxazolidine-4-carboxylic acid (Expected yield: ~1.8g, 89%).

References

  • Title: Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Title: Current Updates on Oxazolidinone and Its Significance Source: PubMed Central (PMC) URL: [Link]

  • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: ResearchGate URL: [Link]

  • Title: New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound Source: Espacenet URL: [Link]

  • Title: Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors Source: PubMed URL: [Link]

  • Title: Recyclability of the catalyst for synthesis of 2-oxazolidinones Source: ResearchGate URL: [Link]

  • Title: Synthetic Routes to Oxazolines Source: ResearchGate URL: [Link]

  • Source: Google Patents (CN104592146A)
  • Title: Direct Synthesis of 2-Oxazolines from Carboxylic Acids Using 2-Chloro-4,6-dimethoxy-1,3,5-triazine under Mild Conditions. Source: ResearchGate URL: [Link]

  • Title: An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues Source: ResearchGate URL: [Link]

  • Title: Oxazolidinone synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Purification techniques for Methyl 2-oxooxazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of Methyl 2-oxooxazolidine-4-carboxylate. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the scientific principles behind purification strategies to ensure you achieve the highest purity for your compound.

Introduction: The Critical Role of Purity

Methyl 2-oxooxazolidine-4-carboxylate is a valuable chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals like the antibiotic Linezolid.[1] The stereochemical integrity and chemical purity of this intermediate are paramount, as even minor impurities can propagate through a synthetic route, complicating downstream reactions, reducing yields, and potentially leading to undesired biological effects in the final active pharmaceutical ingredient (API). This guide provides a systematic approach to its purification, addressing common challenges encountered in the laboratory.

Compound Profile

For clarity, this guide addresses both enantiomers, which share identical purification principles.

Property(S)-Enantiomer(R)-Enantiomer
IUPAC Name methyl (S)-2-oxooxazolidine-4-carboxylatemethyl (R)-2-oxooxazolidine-4-carboxylate
CAS Number 132682-22-5[2]144542-43-8[3]
Molecular Formula C₅H₇NO₄[2][4]C₅H₇NO₄[3]
Molecular Weight 145.11 g/mol [2][4]145.12 g/mol [3]
Appearance White crystal[2]Not specified, expected to be similar
Typical Purity ≥95%[2][3]≥95%[3]
Storage Store at 0-8 °C[2][3]. For long-term, -20°C is recommended.[5]Store at 0-8 °C[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification technique for Methyl 2-oxooxazolidine-4-carboxylate?

A1: The choice between column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.

  • For small-scale synthesis (<5g) or when dealing with complex impurity profiles, silica gel column chromatography is the method of choice. It offers high resolution to separate the target compound from structurally similar impurities.

  • For larger-scale production, recrystallization is often more practical and economical.[6] It significantly reduces solvent usage compared to chromatography and is more easily scaled up. The key challenge is identifying a suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

Q2: What are the most common impurities I should expect?

A2: Impurities are typically derived from the starting materials or side reactions. Common precursors include serine methyl ester hydrochloride and cyclizing agents.[7] Therefore, potential impurities could be:

  • Unreacted serine methyl ester.

  • By-products from the cyclizing agent.

  • Hydrolyzed product (2-oxooxazolidine-4-carboxylic acid) if the ester is cleaved during workup.

  • Residual solvents from the reaction or workup (e.g., Dichloromethane, Methanol).

Q3: How do I effectively remove the carboxylic acid impurity?

A3: If your crude product is contaminated with the hydrolyzed acid form, a simple acid-base extraction during the workup is highly effective. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild base, such as a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired methyl ester remains in the organic phase. This is often superior to chromatography for removing acidic impurities.[8]

Q4: What analytical methods are recommended to confirm the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and assess purity by checking for the presence of other components.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Chiral HPLC (High-Performance Liquid Chromatography): To determine the enantiomeric excess (e.e.) if stereochemical purity is a concern.

Purification Workflow Overview

The general strategy involves an initial workup to remove bulk impurities, followed by a high-resolution purification step.

G cluster_0 Process Flow cluster_1 Purification Options crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup Dissolve in organic solvent dried_crude Dried Organic Extract workup->dried_crude Dry over MgSO₄/ Na₂SO₄, concentrate chromatography Silica Gel Chromatography dried_crude->chromatography High resolution, small scale recrystallization Recrystallization dried_crude->recrystallization Scalable, lower cost final_product Pure Methyl 2-oxooxazolidine- 4-carboxylate chromatography->final_product recrystallization->final_product G start Product Fails to Crystallize from Solution action1 Scratch inner surface of flask with a glass rod start->action1 Initial Step action2 Add a seed crystal of pure product action1->action2 If no success action3 Concentrate solution to increase saturation action2->action3 If no success action4 Cool to lower temp (ice bath or freezer) action3->action4 If no success action5 Attempt purification with a different technique (e.g., Chromatography) action4->action5 Last Resort

Sources

Technical Support Center: Stereochemical Integrity in Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-OXA-001

Version: 1.0

Last Updated: January 23, 2026

Introduction

Welcome to the technical support guide for maintaining stereochemical integrity during the synthesis and application of chiral oxazolidinones. These compounds are not only vital components of blockbuster antibiotics like Linezolid but also serve as powerful chiral auxiliaries, most notably in the Evans' Asymmetric Aldol reaction, for controlling the stereochemistry of new chiral centers.[1][2][3] The loss of stereochemical purity via racemization or epimerization is a critical issue that can compromise yield, biological activity, and the overall efficiency of a synthetic campaign.

This guide is structured to provide rapid, actionable solutions to common problems (FAQs) and in-depth troubleshooting for more complex scenarios. We will explore the underlying mechanisms of racemization and provide field-proven strategies to ensure your products meet the required stereochemical specifications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: I'm seeing a loss of diastereoselectivity in my Evans' Aldol reaction. What is the most likely cause?

A1: The most common culprit for poor diastereoselectivity is suboptimal enolate formation. The Evans' Aldol reaction relies on the clean, kinetic formation of the (Z)-enolate to achieve high syn-selectivity through a well-organized Zimmerman-Traxler transition state.[4]

  • Immediate Checks:

    • Reagent Quality: Ensure your Lewis acid (e.g., Bu₂BOTf) and hindered base (e.g., DIPEA, Et₃N) are fresh and anhydrous. Moisture will quench the enolate and interfere with the Lewis acid.

    • Temperature Control: Enolate formation must be performed at low temperatures (typically -78 °C) to favor the kinetic (Z)-enolate. Any warming can lead to equilibration and formation of the undesired (E)-enolate.

    • Addition Order: Always add the base to the N-acyl oxazolidinone solution first, followed by the slow addition of the Lewis acid. Reversing this order can lead to undesired side reactions.

Q2: My final product, after cleaving the oxazolidinone auxiliary, shows significant racemization at the α-carbon. Why is this happening?

A2: Racemization during auxiliary cleavage is a frequent problem, often caused by harsh reaction conditions that facilitate enolization of the product.[5] The newly formed stereocenter is susceptible to epimerization under either acidic or basic conditions.

  • Immediate Checks:

    • Cleavage Conditions: Vigorous hydrolytic conditions (e.g., strong acid or base at elevated temperatures) can cause keto-enol tautomerism, leading to racemization.[5] For hydrolytic cleavage to the carboxylic acid, mild conditions like LiOH/H₂O₂ in a THF/water mixture at 0 °C are strongly recommended.[6]

    • Work-up Procedure: Ensure the quenching and extraction steps are performed quickly and at low temperatures. Avoid prolonged exposure to even mildly acidic or basic aqueous layers.

    • Product Stability: The stability of the final product is crucial. β-hydroxy carbonyl compounds can be prone to retro-aldol reactions, which can also compromise stereochemical integrity.[5]

Q3: I suspect racemization is occurring, but how can I definitively confirm and quantify it?

A3: Accurate quantification is key. Relying solely on standard ¹H NMR is often insufficient.

  • Recommended Analytical Techniques:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.[7][8] Develop a method using a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • NMR with Chiral Shift Reagents or Derivatizing Agents:

      • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent can induce separate signals for enantiomers.

      • Chiral Derivatizing Agents (CDAs): Reacting your product with a CDA like Mosher's acid chloride converts enantiomers into diastereomers, which will have distinct and quantifiable signals in a standard ¹H or ¹⁹F NMR spectrum.[9]

    • ¹H NMR for Diastereomers: For diastereomeric products like the initial aldol adduct, careful integration of well-resolved peaks in the ¹H NMR spectrum can often provide a reliable diastereomeric ratio (d.r.).[7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and mechanistic explanations for resolving persistent racemization issues at different stages of the synthesis.

Guide 1: Optimizing Enolate Formation and the Aldol Reaction

Problem: Consistently low diastereomeric ratio (d.r. < 95:5) in the Evans' Aldol addition.

Underlying Cause: The stereochemical outcome is dictated by the transition state geometry. Formation of the incorrect enolate isomer or a poorly organized transition state leads to the undesired diastereomer. The reaction's high selectivity stems from a boron-chelated, six-membered chair transition state where the aldehyde's R group occupies a pseudo-equatorial position to minimize steric clash with the auxiliary.[4][10]

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Quench & Work-up cluster_analysis Analysis P1 Dry Glassware (Oven/Flame-dried) R1 Dissolve N-Acyl Oxazolidinone in Anhydrous CH2Cl2 P1->R1 P2 Purify/Distill Reagents (DIPEA, Aldehyde, Solvent) P2->R1 R2 Cool to -78 °C (Acetone/Dry Ice) R1->R2 R3 Add Bu₂BOTf (1.1 eq) Slowly via Syringe R2->R3 R4 Add DIPEA (1.2 eq) Dropwise, Maintain T < -70 °C R3->R4 R5 Stir for 30-60 min (Enolate Formation) R4->R5 R6 Add Aldehyde (1.5 eq) Dropwise, Maintain T < -70 °C R5->R6 R7 Stir for 2-4 h at -78 °C R6->R7 R8 Warm to 0 °C Over 1-2 h R7->R8 W1 Quench with pH 7 Buffer & Methanol R8->W1 W2 Extract with CH2Cl2 W1->W2 W3 Wash with Brine W2->W3 W4 Dry (Na₂SO₄), Filter, Concentrate W3->W4 A1 Determine d.r. (¹H NMR / Chiral HPLC) W4->A1

Caption: Optimized workflow for the Evans' Aldol reaction.

ObservationPotential Cause(s)Recommended Solution(s)
d.r. is ~1:1 Complete loss of stereocontrol. Likely due to wet reagents/solvent or incorrect temperature, preventing chelation.Rigorously dry all solvents (e.g., over CaH₂) and reagents. Ensure the reaction is maintained at -78 °C during enolate formation and aldehyde addition.
d.r. is moderately poor (e.g., 80:20) Partial formation of (E)-enolate or competing non-chelated pathway. This can be caused by using a less bulky base or an inappropriate Lewis acid.Switch from Et₃N to the bulkier diisopropylethylamine (DIPEA). Ensure Bu₂BOTf is used, as other Lewis acids like TiCl₄ can favor different enolate geometries and stereochemical outcomes.[2]
Reaction is slow or incomplete Inefficient enolate formation. The pKa of the N-acyl imide is ~20. The base may not be strong enough, or steric hindrance is too great.Ensure the base is added slowly and the mixture is stirred sufficiently long for complete deprotonation before adding the aldehyde. A slight excess of base and Lewis acid is standard.
Inconsistent results Variability in reagent quality or technique. Small amounts of impurities can have a large effect.Standardize reagent sources and purification methods. Use consistent techniques for transfers and temperature monitoring.
Guide 2: Non-Destructive Auxiliary Cleavage

Problem: The desired product is obtained, but with significant loss of enantiomeric excess (% ee) after auxiliary removal.

Underlying Cause: The α-proton of the product (e.g., carboxylic acid, alcohol, amide) remains acidic and can be removed under basic conditions, or the adjacent carbonyl can be protonated under acidic conditions, facilitating enolization and subsequent racemization. The goal is to use cleavage conditions that are sufficiently mild to avoid disturbing the newly created stereocenter.[6]

This protocol is optimized for cleaving the aldol adduct to the corresponding β-hydroxy carboxylic acid while minimizing epimerization.[5][6]

  • Dissolution: Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 4:1 mixture of THF and water at 0 °C (ice bath).

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq, e.g., 0.8 M solution).

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench: Quench the reaction at 0 °C by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) to destroy excess peroxide.

  • Purification: Concentrate the mixture in vacuo to remove THF. Dilute with water and wash with CH₂Cl₂ to remove the liberated chiral auxiliary. Carefully acidify the aqueous layer to pH ~2-3 with cold 1N HCl and extract the desired carboxylic acid product with ethyl acetate.

G Start Start: N-Acyl Oxazolidinone Adduct Q1 Desired Product? Start->Q1 P_Acid Carboxylic Acid Q1->P_Acid Acid P_Alcohol Primary Alcohol Q1->P_Alcohol Alcohol P_Ester Ester Q1->P_Ester Ester P_Amide Amide Q1->P_Amide Amide M_LiOH Method: LiOH / H₂O₂ in THF/H₂O at 0 °C Mildest option, low epimerization risk. P_Acid->M_LiOH M_LiBH4 Method: LiBH₄ or LiAlH₄ in THF at 0 °C Reductive cleavage. Risk of over-reduction. P_Alcohol->M_LiBH4 M_Alkoxide Method: NaOR' in R'OH Transesterification. Base strength is key. P_Ester->M_Alkoxide M_Weinreb Method: AlMe₂(N(OMe)Me) Forms Weinreb amide, a stable intermediate. P_Amide->M_Weinreb

Sources

Technical Support Center: Diastereoselective Alkylation of Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereoselective alkylation of oxazolidinones. This guide is designed for researchers, scientists, and professionals in drug development who utilize Evans' chiral auxiliaries for asymmetric synthesis. Here, we address common challenges encountered during this powerful chemical transformation, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Section 1: Troubleshooting Low Diastereoselectivity

Poor diastereoselectivity is one of the most common issues encountered in the alkylation of N-acyloxazolidinones. The stereochemical outcome of this reaction is critically dependent on the formation of a single, conformationally rigid enolate species.

Question 1: My alkylation reaction is yielding a nearly 1:1 mixture of diastereomers. What is the likely cause and how can I fix it?

Answer:

A low diastereomeric ratio (d.r.) is almost always due to a failure to form a single, chelated (Z)-enolate intermediate. The high fidelity of the Evans alkylation relies on the formation of this specific enolate, which then directs the incoming electrophile to the less sterically hindered face of the enolate.

Root Cause Analysis:

  • Incomplete Deprotonation: If the N-acyloxazolidinone is not fully deprotonated, the remaining starting material can be alkylated directly, leading to a racemic mixture.

  • Formation of the (E)-Enolate: The formation of the undesired (E)-enolate will lead to the opposite diastereomer. The geometry of the enolate is dictated by the base, solvent, and cation.

  • Enolate Equilibration: If the reaction temperature is too high, the initially formed (Z)-enolate can equilibrate to the (E)-enolate, eroding the diastereoselectivity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Diastereoselectivity start Low Diastereomeric Ratio Observed q1 Was a strong, non-nucleophilic base used? start->q1 q2 Was the reaction performed at a sufficiently low temperature? q1->q2 Yes sol1 Switch to a stronger base (e.g., NaHMDS). Ensure accurate titration of organolithium bases. q1->sol1 No q3 Is the electrophile highly reactive? q2->q3 Yes sol2 Maintain temperature at -78 °C during enolate formation and alkylation. For less reactive electrophiles, allow to warm slowly. q2->sol2 No sol3 Consider using a more reactive electrophile (e.g., iodide instead of bromide). q3->sol3 No

Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.

Expert Insights:

The choice of base and cation is paramount. Sodium bases, such as sodium hexamethyldisilazide (NaHMDS), often provide higher diastereoselectivity than their lithium counterparts, like lithium diisopropylamide (LDA).[1] This is attributed to the formation of a tighter, more rigid chelate between the sodium cation and the two carbonyl oxygens of the N-acyloxazolidinone. This enhanced chelation more effectively locks the enolate in the (Z)-configuration and presents a well-defined steric bias for the incoming electrophile.[2]

Table 1: Influence of Base and Temperature on Diastereoselectivity

BaseCationTypical TemperatureCommon Observations
LDALi⁺0 °C to -78 °CGenerally good selectivity, but can be lower with less reactive electrophiles.
NaHMDSNa⁺-78 °COften provides superior selectivity due to tighter chelation, especially with reactive electrophiles.[1][2]
KHMDSK⁺-78 °CCan be useful for sterically hindered substrates, but may lead to lower selectivity due to a looser chelate.

Section 2: Addressing Low Reaction Yield and Incomplete Conversion

Even with high diastereoselectivity, low yields or incomplete reactions can be a significant hurdle. These issues often stem from problems with enolate formation, stability, or the reactivity of the electrophile.

Question 2: My reaction has stalled, and I have a significant amount of unreacted starting material. What are the common causes?

Answer:

Incomplete conversion is typically a result of insufficient enolate formation or a deactivated electrophile.

Root Cause Analysis:

  • Inactive Base: Organolithium reagents and other strong bases are sensitive to moisture and air. Improper storage or handling can lead to a lower-than-expected concentration of active base.

  • Poorly Soluble Substrate: At the low temperatures required for this reaction, the N-acyloxazolidinone may not be fully soluble, preventing complete deprotonation.

  • Unreactive Electrophile: The electrophile may be too sterically hindered or electronically poor to react efficiently with the enolate at low temperatures.

Troubleshooting Steps:

  • Verify Base Concentration: Always titrate organolithium bases before use. For solid bases like NaHMDS, ensure they have been stored under an inert atmosphere and handled in a glovebox or with rigorous Schlenk techniques.

  • Ensure Solubility: If the substrate has poor solubility in the reaction solvent (commonly THF), consider using a co-solvent or a different solvent system. However, be aware that this can impact diastereoselectivity.

  • Increase Electrophile Reactivity: If possible, switch to a more reactive electrophile. For example, alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For very unreactive electrophiles, the addition of a Lewis acid might be necessary, but this can also affect stereoselectivity.

Expert Insights:

The sodium enolates of N-acyloxazolidinones are known to be more reactive than their lithium counterparts, often allowing for alkylations to occur at lower temperatures.[3] This can be particularly advantageous for reactions with less reactive electrophiles, as it allows for efficient alkylation without needing to warm the reaction, which could compromise diastereoselectivity.

Section 3: Challenges in Chiral Auxiliary Cleavage

The removal of the chiral auxiliary is the final and crucial step to obtaining the desired enantiomerically pure product. This step can be fraught with its own set of challenges, including epimerization and unwanted side reactions.

Question 3: I am observing epimerization (loss of stereochemical purity) at the newly formed stereocenter during the hydrolysis of my N-acyloxazolidinone. How can I prevent this?

Answer:

Epimerization during auxiliary cleavage is a common problem, particularly under harsh basic or acidic conditions. The α-proton of the product is susceptible to deprotonation, leading to racemization.

Root Cause Analysis:

  • Vigorous Hydrolysis Conditions: Strong bases and high temperatures can easily lead to enolization of the product and subsequent epimerization.[4]

  • Prolonged Reaction Times: The longer the product is exposed to basic conditions, the greater the risk of epimerization.

Recommended Protocols for Auxiliary Cleavage:

Method A: Mild Hydrolysis with Lithium Hydroperoxide (LiOOH)

This is the most common and generally reliable method for obtaining carboxylic acids without significant epimerization. The active nucleophile, lithium hydroperoxide, is less basic than lithium hydroxide, reducing the risk of epimerization.[4]

Experimental Protocol: LiOH/H₂O₂ Cleavage

  • Dissolve the N-acyloxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv).

  • Slowly add an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide.

  • Extract the aqueous layer with a suitable organic solvent to remove the chiral auxiliary.

  • Acidify the aqueous layer to protonate the carboxylic acid product and extract with an organic solvent.

Safety Alert: The reaction of LiOH with H₂O₂ can generate oxygen gas.[5][6] For larger-scale reactions, it is crucial to ensure adequate venting and to perform the reaction in a well-ventilated fume hood. Consider slow, portion-wise addition of the lithium hydroxide solution to control the rate of gas evolution.

Method B: Reductive Cleavage to the Alcohol

If the desired product is an alcohol, reductive cleavage is an excellent alternative that avoids basic hydrolysis conditions altogether.

Experimental Protocol: LiBH₄ Reduction

  • Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (2.0 equiv) portion-wise.

  • Stir at 0 °C until the reaction is complete.

  • Quench carefully with an aqueous solution of Rochelle's salt.

  • Extract the product and the auxiliary.

Table 2: Comparison of Auxiliary Cleavage Methods

MethodReagentsProduct Functional GroupKey AdvantagesPotential Issues
Mild Hydrolysis LiOH/H₂O₂Carboxylic AcidGenerally high yielding and minimizes epimerization.[4]Oxygen evolution can be a safety concern on scale.[5][6]
Reductive Cleavage LiBH₄ or LiAlH₄AlcoholAvoids basic conditions, preventing epimerization.[1]The reducing agent can react with other functional groups.
Transesterification NaOMe/MeOHMethyl EsterUseful for obtaining esters directly.Can be sluggish and may require elevated temperatures.

Section 4: Purification and Analysis

The final step in any synthesis is the purification of the product and confirmation of its stereochemical purity.

Question 4: I am having difficulty separating the two diastereomers of my alkylated product by column chromatography. What can I do?

Answer:

While the goal is to have a high diastereomeric ratio, sometimes separation of the minor diastereomer is necessary. The polarity difference between diastereomers can be very small, making chromatographic separation challenging.

Troubleshooting Purification:

  • Optimize Solvent System: Systematically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane or ether can improve separation.[7]

  • Use a High-Performance Stationary Phase: If standard silica gel is not effective, consider using a high-performance flash chromatography column with a smaller particle size.

  • Consider Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for separating diastereomers.[8]

Protocol for Determining Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio of the crude product should be determined before purification to assess the success of the alkylation.

  • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture.

  • Identify a set of well-resolved signals corresponding to each diastereomer. Protons on the chiral auxiliary, particularly those at the 4- and 5-positions, often show distinct chemical shifts for each diastereomer.

  • Carefully integrate the chosen signals. The ratio of the integrals will give the diastereomeric ratio.[9]

  • For accurate integration, ensure that the chosen peaks are baseline-separated and that the relaxation delay in the NMR experiment is sufficient (at least 5 times the T1 of the signals being integrated).

G cluster_1 Overall Workflow acylation Acylation of Oxazolidinone enolate_formation Enolate Formation (-78 °C, NaHMDS) acylation->enolate_formation alkylation Alkylation (-78 °C to rt) enolate_formation->alkylation workup Aqueous Workup alkylation->workup analysis Determine d.r. by NMR workup->analysis purification Purification (Chromatography/Crystallization) analysis->purification cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) purification->cleavage final_product Final Enantiopure Product cleavage->final_product

Sources

Technical Support Center: Optimization of Oxazolidinone Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxazolidinone cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Oxazolidinones are a cornerstone in medicinal chemistry, most notably as a class of antibiotics that combat multi-drug resistant bacteria by inhibiting protein synthesis.[1][2][3] Their synthesis, however, can be fraught with challenges, from low yields to stubborn side reactions.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to optimize your reaction conditions and achieve your synthetic goals with confidence.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during oxazolidinone cyclization in a practical question-and-answer format.

Q1: My oxazolidinone cyclization yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in oxazolidinone synthesis can stem from several factors. A systematic approach to troubleshooting is the most effective strategy.

  • Suboptimal Catalyst or Base: The choice and loading of the catalyst or base are paramount. For cyclizations involving amino alcohols and carbonate sources (e.g., diethyl carbonate), bases like sodium methoxide or potassium carbonate are often employed.[4] In reactions of epoxides with isocyanates, a range of catalysts including Lewis acids, phosphonium-based catalysts, and organocatalysts can be effective.[5][6] If you are experiencing low yields, consider screening a panel of catalysts and bases. Also, ensure the catalyst loading is optimized; too little may result in incomplete conversion, while too much can sometimes lead to side product formation.[7]

  • Inappropriate Solvent: The solvent plays a crucial role in reaction kinetics and solubility of reagents. For instance, in microwave-assisted synthesis of oxazolidin-2-ones from amino alcohols, using non-polar solvents like toluene or hexane can lead to very low yields.[4] In some cases, polar aprotic solvents may not be sufficient, and protic solvents like methanol, isopropanol, or even water can promote the desired cyclization.[8] When performing CO2 fixation reactions, solvent-free conditions have also been shown to be highly effective.[9] If you suspect a solvent issue, try switching to a solvent with a different polarity or consider a solvent-free approach if applicable to your reaction.

  • Incorrect Temperature: Temperature is a critical parameter. For the synthesis of oxazolidin-2-ones from amino alcohols and diethyl carbonate, temperatures in the range of 120°C to 150°C are often necessary.[4] Operating outside the optimal temperature range can significantly decrease your yield.[10] If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you observe significant byproduct formation, the reaction temperature may be too high, leading to decomposition or side reactions.[10]

  • Reagent Stoichiometry: Incorrect molar ratios of your starting materials can lead to incomplete conversion of the limiting reagent. Carefully verify the stoichiometry and consider using a slight excess of one of the reagents (e.g., the isocyanate in a reaction with an epoxide) to drive the reaction to completion.

Q2: I'm observing significant byproduct formation in my reaction mixture, which is complicating purification. What are the common side reactions and how can I suppress them?

A2: Byproduct formation is a frequent challenge in oxazolidinone synthesis. Understanding the potential side reactions is the first step to mitigating them.

  • Isocyanurate Formation: In reactions involving isocyanates, a common side reaction is the trimerization of the isocyanate to form a stable isocyanurate ring. This is particularly problematic when the desired oxazolidinone formation is slow. To minimize this, you can employ catalysts that selectively promote the oxazolidinone-forming reaction over trimerization, such as certain onium salts or organoantimony iodides.[5]

  • Homopolymerization of Epoxides: When using epoxides as starting materials, they can undergo homopolymerization, especially in the presence of strong acids or bases. Careful selection of a milder catalyst and maintaining optimal reaction temperatures can help to suppress this side reaction.

  • Formation of Aldol Products: In reactions involving ketones, such as the Mannich reaction to form a precursor for the oxazolidinone ring, self-condensation of the ketone to form an aldol product can be a competing reaction.[7] Optimizing the reaction conditions, such as catalyst choice and temperature, can favor the desired Mannich reaction.

  • Strategies for Minimizing Byproducts:

    • Slow Addition of Reagents: Adding one of the reactive partners (e.g., the isocyanate) slowly to the reaction mixture can help to maintain a low concentration of that reagent, thereby disfavoring side reactions like trimerization.

    • Catalyst Selection: As mentioned, choose a catalyst that is known to be selective for oxazolidinone formation.

    • Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition and side reactions.

Q3: My starting materials are complex and have sensitive functional groups. What synthetic strategies are best suited for these substrates?

A3: Synthesizing oxazolidinones from complex molecules with sensitive functional groups requires mild and selective reaction conditions.

  • Enzyme-Catalyzed Reactions: Biocatalysis can offer high selectivity and mild reaction conditions, making it suitable for complex substrates.

  • Metal-Free Cyclizations: To avoid potential issues with metal contamination or side reactions catalyzed by metal ions, consider metal-free synthetic routes. For example, Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones offers a metal-free approach.[11]

  • Photocatalysis: Visible-light photocatalysis can enable intramolecular C(sp3)-H amination of unactivated carbamates, providing a pathway to oxazolidinones under mild conditions.[12]

  • Protecting Group Strategies: If your substrate contains functional groups that are incompatible with the reaction conditions, a protecting group strategy may be necessary. Judicious use of protecting groups can shield sensitive moieties during the cyclization, and they can be removed in a subsequent step.

Mechanistic Insights & Visualizations

Understanding the underlying reaction mechanisms is crucial for rational optimization. Below are diagrams illustrating common pathways for oxazolidinone formation.

Mechanism 1: Cyclization of an Epoxide with an Isocyanate

This reaction typically proceeds via a nucleophilic attack of the isocyanate nitrogen on one of the epoxide carbons, followed by intramolecular cyclization. The regioselectivity of the attack can be influenced by steric and electronic factors of the epoxide and the catalyst used.[13]

G cluster_reactants Reactants Epoxide Epoxide Intermediate Intermediate Epoxide->Intermediate Reaction with Isocyanate Isocyanate Isocyanate Isocyanate->Intermediate Catalyst Catalyst Catalyst->Intermediate Activation Oxazolidinone Oxazolidinone Product Intermediate->Oxazolidinone Intramolecular Cyclization

Caption: Epoxide and isocyanate cyclization workflow.

Mechanism 2: Troubleshooting Decision Tree for Low Yield

When faced with a low-yielding reaction, this decision tree can guide your optimization strategy.

G Start Low Yield Check_Catalyst Is Catalyst/Base Optimal? Start->Check_Catalyst Screen_Catalysts Screen Catalysts/Bases Adjust Loading Check_Catalyst->Screen_Catalysts No Check_Solvent Is Solvent Appropriate? Check_Catalyst->Check_Solvent Yes Screen_Catalysts->Check_Solvent Screen_Solvents Screen Solvents (Polar/Aprotic/Protic/Solvent-free) Check_Solvent->Screen_Solvents No Check_Temp Is Temperature Correct? Check_Solvent->Check_Temp Yes Screen_Solvents->Check_Temp Optimize_Temp Optimize Temperature (Increase for slow reaction, Decrease for byproducts) Check_Temp->Optimize_Temp No Check_Stoich Is Stoichiometry Correct? Check_Temp->Check_Stoich Yes Optimize_Temp->Check_Stoich Adjust_Stoich Adjust Reagent Ratios Check_Stoich->Adjust_Stoich No Success Improved Yield Check_Stoich->Success Yes Adjust_Stoich->Success

Caption: Troubleshooting flowchart for low yield optimization.

Data-Driven Optimization: Reaction Condition Comparison

The following table summarizes the effect of different reaction parameters on the yield of oxazolidinone synthesis from the carboxylative cyclization of propargylamines with CO2, illustrating the importance of optimizing each variable.

EntryCatalystSolventTemperature (°C)CO2 Pressure (MPa)Time (h)Yield (%)Reference
1IL-SbF6@nano-SiO2Toluene500.3375[10]
2IL-SbF6@nano-SiO2EtOH500.3382[10]
3IL-SbF6@nano-SiO2MeOH500.3385[10]
4IL-SbF6@nano-SiO2DMF500.3388[10]
5IL-SbF6@nano-SiO2H2O 50 0.3 3 97 [10]
6IL-SbF6@nano-SiO2H2O300.3380[10]
7IL-SbF6@nano-SiO2H2O700.3392 (with side products)[10]
8IL-SbF6@nano-SiO2H2O500.1378[10]
9IL-SbF6@nano-SiO2H2O500.5398[10]
10IL-SbF6@nano-SiO2H2O500.3175[10]
11IL-SbF6@nano-SiO2H2O500.3597[10]

Experimental Protocols

This section provides a general, adaptable protocol for a common oxazolidinone synthesis.

General Protocol for the Synthesis of Oxazolidin-2-ones from β-Amino Alcohols

This protocol is a starting point and should be optimized for your specific substrate and reaction scale.

  • Reagent Preparation:

    • Dissolve the β-amino alcohol (1.0 equiv.) in a suitable solvent (e.g., THF, as it was found to be optimal in some studies) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[14]

    • Add the base (e.g., potassium carbonate, 1.2 equiv.) to the solution.[1]

  • Reaction Setup:

    • Add the carbonate source (e.g., diethyl carbonate, 1.1 equiv.) to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., reflux at 90°C) and monitor the reaction progress by TLC or LC-MS.[14]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with the addition of water and dilute with an organic solvent like dichloromethane (CH2Cl2).[14]

    • Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.[14]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.[14]

    • Purify the crude product by column chromatography on silica gel to obtain the desired oxazolidinone.[14]

References

  • Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). PubMed Central. [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (2012). ACS Publications. [Link]

  • Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review. (2019). RSC Publishing. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). PubMed Central. [Link]

  • Novel and Highly Efficient Carboxylative Cyclization of CO2 to 2-Oxazolidinones Using Nano-SiO2-Supported Ionic Liquid Sustainable Catalysts. (2024). MDPI. [Link]

  • Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2019). NIH. [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journals. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers. [Link]

  • (PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2024). ResearchGate. [Link]

  • WO2019081210A1 - Catalysts for making oxazolidinone materials. (2019).
  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. (2023). PMC - NIH. [Link]

  • Phase-transfer catalysts for synthesis of 2-oxazolidinones. (2024). ResearchGate. [Link]

  • Synthesis of Oxazolidinones | PDF. (n.d.). Slideshare. [Link]

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Methyl 2-oxooxazolidine-4-carboxylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2-oxooxazolidine-4-carboxylate. This document provides in-depth information, field-proven protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. Our goal is to empower you with the knowledge to anticipate and solve challenges related to its solubility in organic solvents.

Physicochemical Profile & Solubility Rationale

Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvent systems. The structure of Methyl 2-oxooxazolidine-4-carboxylate contains several polar functional groups (an ester, a cyclic carbamate) that dictate its solubility.

The principle of "like dissolves like" is the cornerstone of solvent selection. This compound's high Topological Polar Surface Area (TPSA) and negative LogP value strongly suggest that it is a polar molecule, favoring solubility in polar solvents.[1]

Table 1: Physicochemical Properties of Methyl 2-oxooxazolidine-4-carboxylate

PropertyValueImplication for Solubility
Molecular Formula C₅H₇NO₄[1][2]-
Molecular Weight 145.11 g/mol [1][3]Essential for converting mass to molar concentrations.
Physical Form White crystalline solid[2][3]Dissolution will require disrupting the crystal lattice energy.
XLogP3 -0.3[1]A negative value indicates hydrophilicity and preference for polar solvents.
Topological Polar Surface Area (TPSA) 64.6 Ų[1]A high TPSA suggests strong potential for hydrogen bonding and dipole-dipole interactions with polar solvents.
Hydrogen Bond Donor Count 1[1]Can donate one hydrogen bond (from the N-H group).
Hydrogen Bond Acceptor Count 4[1]Can accept four hydrogen bonds (at the oxygen atoms).
Quantitative & Qualitative Solubility Data

While comprehensive quantitative data across a wide range of organic solvents is not extensively published, high solubility has been confirmed in Dimethyl Sulfoxide (DMSO).

Table 2: Known & Predicted Solubility Profile

SolventSolvent TypePredicted SolubilityQuantitative Data (at Room Temp.) & Notes
Dimethyl Sulfoxide (DMSO) Polar AproticHigh 100 mg/mL (689.13 mM) .[4] Requires sonication. Use of fresh, non-hygroscopic DMSO is critical as water content can negatively impact solubility.[4]
Dimethylformamide (DMF) Polar AproticHigh Predicted based on similar polarity to DMSO. Experimental verification is required.
Methanol Polar ProticMedium to High Expected to be a good solvent due to its polarity and hydrogen bonding capability.
Ethanol Polar ProticMedium Similar to methanol, but lower polarity may slightly reduce solubility.
Acetonitrile Polar AproticLow to Medium Polar, but lacks hydrogen bond donating ability, which may limit solubility compared to alcohols.
Acetone Polar AproticLow to Medium Similar polarity to acetonitrile.
Tetrahydrofuran (THF) Polar AproticLow Lower polarity than other polar aprotics.
Ethyl Acetate Polar AproticLow Moderate polarity; likely a poor solvent.
Dichloromethane (DCM) Polar AproticVery Low / Insoluble While used in synthesis extractions, its low polarity makes it a poor solvent for the pure, crystalline product.[5]
Toluene NonpolarInsoluble Not expected to dissolve a polar compound.
Hexanes / Heptane NonpolarInsoluble Not expected to dissolve a polar compound.
Standard Protocol: Experimental Solubility Determination

This protocol provides a reliable method for determining the solubility of Methyl 2-oxooxazolidine-4-carboxylate in a solvent of interest. The objective is to create a saturated solution at a specific temperature to define the solubility limit.

Diagram: Workflow for Solubility Determination

prep Step 1: Preparation - Weigh 10-20 mg of compound - Add 100 µL of solvent mix Step 2: Dissolution Attempt - Vortex for 2 minutes - Visually inspect for solids prep->mix observe Step 3: Observation mix->observe sub_a Solid Remains observe->sub_a Insoluble sub_b Fully Dissolved observe->sub_b Soluble add_solvent Step 4b: Add More Solvent - Add solvent in known volumes - Repeat Step 2 until dissolved sub_a->add_solvent add_solid Step 4a: Add More Compound - Add pre-weighed aliquots - Repeat Step 2 until solid persists sub_b->add_solid add_solid->mix saturate_check Saturated Solution Achieved add_solid->saturate_check Solid Persists add_solvent->mix equilibrate Step 5: Equilibration - Agitate at constant temp (e.g., 24h) - Allow excess solid to settle analyze Step 6: Analysis - Centrifuge and filter supernatant - Quantify concentration (e.g., HPLC, gravimetric) equilibrate->analyze saturate_check->equilibrate

Caption: Workflow for determining compound solubility.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 5 mg of Methyl 2-oxooxazolidine-4-carboxylate into a small, clean glass vial.

    • Add a measured starting volume of the desired organic solvent (e.g., 100 µL). The solvent should be high purity and anhydrous, as contaminants can affect results.

  • Initial Dissolution:

    • Seal the vial securely.

    • Vortex the mixture vigorously for 1-2 minutes.[6]

    • Visually inspect the solution. If all solid has dissolved, proceed to step 3. If solid remains, proceed to step 4.

  • Titration to Saturation (If Initially Soluble):

    • Add small, pre-weighed amounts of the compound (e.g., 1-2 mg increments) to the vial.

    • After each addition, repeat the vortexing (step 2) until a small amount of solid material persists and does not dissolve. This indicates the solution is saturated.

  • Titration to Dissolution (If Initially Insoluble):

    • Add small, precise volumes of the solvent (e.g., 50 µL increments) to the vial.

    • After each addition, repeat the vortexing (step 2) until all the solid material has just dissolved.

  • Equilibration (Crucial for Accuracy):

    • Once a saturated solution is achieved (a small amount of excess solid is present), place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for several hours (4-24h is typical) to ensure the system reaches thermodynamic equilibrium.

  • Quantification:

    • After equilibration, allow the excess solid to settle.

    • Carefully remove an aliquot of the clear supernatant. It is critical not to disturb the solid pellet. Centrifugation followed by filtering through a 0.22 µm syringe filter is recommended.

    • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method (e.g., HPLC, UPLC, or gravimetric analysis after solvent evaporation).

    • Calculate the solubility in your desired units (e.g., mg/mL, mM).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during solubility experiments in a direct question-and-answer format.

Diagram: Troubleshooting Unexpected Solubility Results

start Problem: Compound solubility is lower than expected or fails to dissolve. q1 Is the solvent fresh and anhydrous? start->q1 q2 Has sufficient energy been applied? q1->q2 Yes a1_no No: Hygroscopic solvents (e.g., DMSO) absorb water, reducing solubility of some organics. Action: Use a newly opened bottle or anhydrous grade solvent. q1->a1_no No q3 Is the system at equilibrium? q2->q3 Yes a2_no No: Crystal lattice energy must be overcome. Action: Use bath sonication for 5-10 minutes. Gently warm to 37°C if compound is stable. q2->a2_no No a3_no No: Dissolution takes time. Action: Agitate the slurry at a constant temperature for an extended period (e.g., 4-24 hours). q3->a3_no No end If issues persist, consider compound purity or potential degradation. Verify with analytical methods (NMR, LC-MS). q3->end Yes a1_yes Yes a2_yes Yes a3_yes Yes

Caption: A logical flowchart for troubleshooting low solubility.

Q1: My compound is not dissolving in DMSO, even though it's reported to be highly soluble. What's wrong?

A1: This is a common issue. The most likely cause is the quality of the DMSO. DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This absorbed water can significantly decrease the solubility of certain organic compounds.[4]

  • Solution: Always use a fresh, unopened bottle of anhydrous or high-purity DMSO. For preparing stock solutions, it is recommended to aliquot the DMSO into smaller, tightly sealed containers under an inert atmosphere (like nitrogen or argon) to minimize water absorption over time. Also, ensure you are applying sufficient energy via sonication to break up any aggregates.[4]

Q2: I observed my compound dissolve completely after warming, but it precipitated out again upon cooling to room temperature. Is this normal?

A2: Yes, this phenomenon is known as supersaturation and is quite common. The solubility of most solids increases with temperature.[7] By heating, you were able to dissolve more compound than is stable at room temperature. Upon cooling, the solution could no longer hold the excess solute, causing it to precipitate.

  • Solution: This simply means the room temperature solubility is lower than the solubility at the elevated temperature. To determine the true room temperature solubility, you must perform the experiment and equilibration at that specific temperature.

Q3: The solubility seems to vary between experiments. How can I improve consistency?

A3: Inconsistent results are often traced to a few key variables:

  • Temperature Fluctuations: A small change in lab temperature can alter solubility.[8] Always perform experiments in a temperature-controlled environment.

  • Purity of Compound/Solvent: Impurities can either enhance or decrease solubility.[8] Ensure you are using a well-characterized batch of your compound and high-purity solvents.

  • Equilibrium Time: Insufficient equilibration time is a major source of error.[8] A solution may appear saturated, but the true thermodynamic equilibrium has not been reached. Ensure your agitation time is sufficient (a 24-hour period is a good standard).

  • Pipetting/Measurement Errors: Ensure all balances and pipettes are properly calibrated.

Q4: Can I use this compound in aqueous or semi-aqueous solutions for biological assays?

A4: Based on its polar nature, it may have some limited aqueous solubility. However, for most cell-based or in vivo work, a stock solution in an organic solvent like DMSO is required. When diluting a DMSO stock into an aqueous buffer, it is critical to do so sequentially and ensure the final concentration of DMSO is low (typically <1% or even <0.1%) to avoid solvent toxicity in the assay.[4] If precipitation occurs upon dilution (a common issue), formulation strategies involving co-solvents like PEG300 or solubilizing agents like Tween-80 may be necessary.[4]

References
  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P
  • Solubility of Organic Compounds. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • 2.2: Solubility Lab - Chemistry LibreTexts. [Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. [Link]

  • Solubility Science: How Much is Too Much? | STEM Activity. [Link]

  • What are the errors that can occur in determining the solubility of a substance? - Quora. [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Troubleshooting and optimizing lab experiments - YouTube. [Link]

  • Organic Chemistry: Introduction to Solubility | SALTISE. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem. [Link]

Sources

Preventing degradation of Methyl 2-oxooxazolidine-4-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-oxooxazolidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for handling this compound in solution. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 2-oxooxazolidine-4-carboxylate?

For long-term stability, solid Methyl 2-oxooxazolidine-4-carboxylate should be stored at 0-8°C.[1] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, and should be protected from light.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[2]

Q2: What are the primary degradation pathways for Methyl 2-oxooxazolidine-4-carboxylate in solution?

The two primary degradation pathways for Methyl 2-oxooxazolidine-4-carboxylate in solution are hydrolysis of the methyl ester and hydrolysis of the 2-oxazolidinone ring. Both of these pathways are sensitive to pH. Additionally, oxidative degradation can occur, particularly in the presence of metal ions.

Q3: In which solvents is Methyl 2-oxooxazolidine-4-carboxylate soluble and what are the recommended solvent systems for experimental use?

Methyl 2-oxooxazolidine-4-carboxylate is soluble in a variety of organic solvents and aqueous solutions. For in vivo experiments, common solvent systems include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • 10% DMSO and 90% (20% SBE-β-CD in saline).[2]

  • 10% DMSO and 90% corn oil.[2]

For in vitro assays, DMSO is a common solvent. However, it is crucial to use a concentration of DMSO that does not affect the biological system being studied.

Q4: How can I monitor the degradation of Methyl 2-oxooxazolidine-4-carboxylate in my experiments?

Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] In HPLC, degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to the degradation products. NMR can provide structural information about the degradation products.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected bioactivity in aqueous buffers.
  • Potential Cause: Degradation of the compound due to unfavorable pH. The 2-oxazolidinone ring is susceptible to both acid- and base-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Verify pH of the buffer: Ensure your buffer pH is within a stable range for the compound. For many oxazolidinone-based compounds, a neutral pH (around 7) is often preferred.

    • Prepare fresh solutions: For critical experiments, prepare fresh solutions of Methyl 2-oxooxazolidine-4-carboxylate immediately before use.

    • Conduct a time-course experiment: Analyze the stability of your compound in the experimental buffer over the duration of your assay using HPLC to quantify the amount of parent compound remaining.

Issue 2: Appearance of unknown peaks in HPLC analysis of the experimental sample.
  • Potential Cause: This could be due to the formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a freshly prepared standard: Run a freshly prepared solution of Methyl 2-oxooxazolidine-4-carboxylate to confirm the retention time of the parent compound.

    • Characterize the new peaks: If possible, use mass spectrometry (LC-MS) to determine the mass of the species giving rise to the new peaks. This can help identify them as potential degradation products like 2-oxooxazolidine-4-carboxylic acid or serine methyl ester.

    • Review your experimental conditions: Check for potential stressors such as extreme pH, high temperature, or the presence of oxidizing agents that could have caused the degradation.

Issue 3: Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer.
  • Potential Cause: The final concentration of the compound exceeds its solubility in the aqueous buffer, or the percentage of DMSO is too low to maintain solubility.

  • Troubleshooting Steps:

    • Decrease the final concentration: Try lowering the final concentration of the compound in your assay.

    • Increase the percentage of DMSO: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may help maintain solubility. However, always run a vehicle control to ensure the DMSO concentration is not affecting your results.

    • Use sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate.[2]

In-Depth Technical Details

Mechanisms of Degradation

Methyl 2-oxooxazolidine-4-carboxylate has two primary sites susceptible to hydrolysis: the ester linkage and the cyclic carbamate (oxazolidinone ring).

1. Hydrolysis of the Methyl Ester:

This reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Ester Hydrolysis: This is a reversible process. The reaction is initiated by protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Ester Hydrolysis (Saponification): This is an irreversible process. A hydroxide ion directly attacks the carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[2][4]

2. Hydrolysis of the 2-Oxazolidinone Ring:

The cyclic carbamate of the oxazolidinone ring is also susceptible to hydrolysis, which leads to ring opening.

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the carbonyl oxygen of the oxazolidinone ring is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently breaks down to open the ring.

  • Base-Catalyzed Ring Opening: Under basic conditions, a hydroxide ion attacks the carbonyl carbon of the oxazolidinone ring, forming a tetrahedral intermediate that leads to the cleavage of the ring.

The primary degradation products from these pathways are expected to be 2-oxooxazolidine-4-carboxylic acid (from ester hydrolysis) and subsequently, upon ring opening, L-serine.

Diagrams of Degradation Pathways

cluster_ester Ester Hydrolysis cluster_ring Ring Opening Methyl_2-oxooxazolidine-4-carboxylate Methyl_2-oxooxazolidine-4-carboxylate 2-Oxooxazolidine-4-carboxylic_acid 2-Oxooxazolidine-4-carboxylic_acid Methyl_2-oxooxazolidine-4-carboxylate->2-Oxooxazolidine-4-carboxylic_acid  H+ or OH- Methanol Methanol 2-Oxooxazolidine-4-carboxylic_acid_ring 2-Oxooxazolidine-4-carboxylic_acid Serine Serine 2-Oxooxazolidine-4-carboxylic_acid_ring->Serine  H+ or OH- CO2 CO2

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Technical Support Center: Scaling Up the Synthesis of Chiral Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of chiral oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning these valuable chiral auxiliaries and pharmaceutical scaffolds from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the integrity and efficiency of your synthesis.

Chiral oxazolidinones, particularly Evans auxiliaries, are foundational tools in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] Their application extends to the synthesis of numerous biologically active compounds, including potent antibiotics like Linezolid.[3][4][5] However, scaling up their synthesis introduces challenges related to reaction control, purification, and safety that require careful consideration. This guide provides practical, experience-driven insights to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning the scale-up of chiral oxazolidinone synthesis.

Q1: What are the most critical parameters to control when scaling up the synthesis of Evans-type oxazolidinones from amino alcohols?

A1: When scaling from grams to kilograms, heat and mass transfer become paramount. The cyclization of amino alcohols with reagents like phosgene derivatives or dialkyl carbonates is often exothermic.[6]

  • Temperature Control: Inadequate heat dissipation on a large scale can lead to side reactions, such as the formation of oligomeric byproducts or racemization, compromising both yield and enantiopurity. A robust reactor cooling system is essential.

  • Addition Rate: Slow, controlled addition of reagents is crucial to manage the exotherm. On a lab scale, this is straightforward, but on a larger scale, it requires precise pumping systems and careful monitoring of the internal reaction temperature.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure localized "hot spots" do not form. Inadequate agitation can lead to a runaway reaction in the worst-case scenario. The choice of impeller and mixing speed should be evaluated as part of the scale-up process.

Q2: I'm observing a decrease in yield and diastereoselectivity upon scaling up my acylation reaction using an Evans auxiliary. What are the likely causes?

A2: This is a common and frustrating issue. The problem often lies in the deprotonation (enolate formation) step prior to alkylation.

  • Incomplete Deprotonation: On a larger scale, achieving complete deprotonation with bases like lithium diisopropylamide (LDA) or n-butyllithium can be challenging due to mixing inefficiencies. Pockets of unreacted starting material can lead to complex product mixtures. Consider using a stronger base or a slight excess to ensure full conversion.

  • Temperature Fluctuations: The stability of the lithium enolate is highly temperature-dependent. Even minor temperature increases during reagent addition or transfer can lead to decomposition or side reactions, ultimately affecting diastereoselectivity. Ensure your cooling system can maintain the required low temperatures (typically -78 °C) throughout the process.

  • Quenching Inhomogeneity: The quenching step must be rapid and efficient to protonate the enolate before side reactions occur. Poor mixing during the quench can lead to enolate equilibration and a loss of stereocontrol.

Q3: Are there safer alternatives to phosgene or its derivatives for the synthesis of the oxazolidinone ring on a large scale?

A3: Absolutely. Due to the high toxicity of phosgene, its use on a large scale is often prohibitive without specialized handling facilities. Several safer and more scalable alternatives are available:

  • Dialkyl Carbonates (e.g., Diethyl Carbonate): This is a common and effective method, often catalyzed by a base. The reaction typically requires higher temperatures to drive off the alcohol byproduct, so a reactor equipped for distillation is beneficial.

  • Carbonyl Diimidazole (CDI): CDI is a solid, relatively safe reagent that activates the amino alcohol for cyclization.[7] While effective, the cost of CDI can be a consideration for very large-scale syntheses.

  • Cycloaddition of Isocyanates and Epoxides: This catalytic approach can provide oxazolidinones with high regioselectivity.[7]

The choice of reagent will depend on the specific substrate, cost considerations, and available equipment.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the scale-up process.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step 1. Incomplete reaction. 2. Formation of byproducts (e.g., ureas, open-chain carbamates). 3. Product loss during workup/isolation.1. Monitor reaction progress by TLC or HPLC. Consider extending reaction time or increasing temperature slightly. 2. Ensure anhydrous conditions. Moisture can lead to hydrolysis of activated intermediates. Optimize reagent stoichiometry. 3. For water-soluble oxazolidinones, use continuous extraction or perform multiple extractions with an appropriate organic solvent.
Poor Diastereoselectivity in Alkylation 1. Sub-optimal enolization temperature. 2. Incorrect choice of base or solvent. 3. Epimerization during workup or purification.1. Maintain strict temperature control during enolate formation (typically -78 °C). 2. The choice of base and solvent can influence the geometry of the enolate. For example, lithium enolates in THF are common for high diastereoselectivity.[8] 3. Avoid harsh acidic or basic conditions during workup. Purification by crystallization is often preferred over chromatography to prevent epimerization on silica gel.
Difficulty in Removing the Chiral Auxiliary 1. Incomplete hydrolysis or reduction. 2. Formation of stable intermediates.1. For hydrolytic cleavage (e.g., LiOH/H₂O₂), ensure sufficient equivalents of reagents and adequate reaction time.[9] 2. For reductive cleavage (e.g., LiBH₄), ensure the substrate is fully soluble and that the reducing agent is active.
Product is an Oil, Fails to Crystallize 1. Presence of residual solvent. 2. Impurities inhibiting crystallization. 3. Product is inherently an oil at room temperature.1. Ensure complete removal of solvents under high vacuum. 2. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. If so, optimize the reaction to minimize the key impurity. 3. Consider converting the product to a solid derivative for easier handling and purification, if the subsequent steps allow.
Safety Concern: Oxygen Evolution During LiOH/H₂O₂ Cleavage 1. Decomposition of the peracid intermediate.1. This is a known phenomenon where excess hydrogen peroxide reduces the initially formed peracid, releasing oxygen.[9] This can create a hazardous pressurized and oxygen-rich atmosphere in the reactor. 2. Ensure adequate venting of the reactor. Maintain a nitrogen blanket to keep the headspace inert. Consider alternative cleavage methods if this poses a significant risk.
Workflow for Troubleshooting Low Diastereoselectivity

The following diagram illustrates a logical workflow for addressing suboptimal diastereoselectivity in an Evans alkylation reaction.

G start Low Diastereoselectivity Observed check_temp Verify Temperature Control (-78°C Maintained?) start->check_temp check_reagents Analyze Reagent Quality (Base titration, Anhydrous solvents) check_temp->check_reagents If Temp is OK end_node Diastereoselectivity Improved check_temp->end_node If Temp is Corrected check_addition Review Addition Rates (Slow addition of base & electrophile?) check_reagents->check_addition If Reagents are OK check_reagents->end_node If Reagents are Replaced check_workup Evaluate Workup/Purification (Avoid harsh conditions, consider crystallization) check_addition->check_workup If Addition is OK check_addition->end_node If Addition is Optimized optimize_base Optimize Base/Solvent System check_workup->optimize_base If Workup is OK check_workup->end_node If Purification is Changed optimize_base->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

III. Key Experimental Protocols

Here are detailed, step-by-step protocols for key stages in the synthesis and use of chiral oxazolidinones, adapted for a larger scale.

Protocol 1: Gram-Scale Synthesis of (S)-4-Benzyl-2-oxazolidinone

This protocol is adapted from established literature procedures and is suitable for producing significant quantities of this common Evans auxiliary.[7]

Materials:

  • (S)-Phenylalaninol

  • Diethyl carbonate

  • Potassium carbonate (anhydrous, powdered)

  • Toluene

Equipment:

  • Round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap with a condenser.

  • Heating mantle with temperature controller.

Procedure:

  • To the reaction flask, add (S)-phenylalaninol (1 equivalent), diethyl carbonate (3 equivalents), and potassium carbonate (0.1 equivalents).

  • Add enough toluene to create a stirrable slurry.

  • Heat the mixture to reflux (approximately 110-120 °C). Ethanol will begin to collect in the Dean-Stark trap as a byproduct.

  • Continue heating at reflux until no more ethanol is collected (typically 4-6 hours). Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the toluene and excess diethyl carbonate.

  • The crude product will solidify upon cooling. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.

Protocol 2: Scale-Up of an Evans Asymmetric Alkylation

This protocol outlines the key considerations for performing an asymmetric alkylation on a multi-gram scale.

Materials:

  • N-Acylated oxazolidinone (e.g., (S)-4-benzyl-3-propionyl-2-oxazolidinone)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkylating agent (e.g., benzyl bromide)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnels.

  • Inert atmosphere (nitrogen or argon).

  • Low-temperature circulator.

Procedure:

  • Setup: Assemble the reactor under an inert atmosphere. Ensure all glassware is rigorously dried.

  • Charging: Charge the reactor with the N-acylated oxazolidinone (1 equivalent) and anhydrous THF.

  • Cooling: Cool the reactor contents to -78 °C using the low-temperature circulator.

  • Enolate Formation: Slowly add n-BuLi (1.05 equivalents) subsurface via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates enolate formation.

  • Stirring: Stir the mixture at -78 °C for an additional 30 minutes to ensure complete enolization.

  • Alkylation: Slowly add the alkylating agent (1.1 equivalents) via an addition funnel, again maintaining a temperature below -70 °C.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, ensuring the temperature remains low.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by crystallization to maximize diastereomeric purity. Column chromatography should be used as a secondary option if crystallization is not feasible.

Process Flow Diagram for Scale-Up Synthesis

This diagram outlines the major unit operations in a typical scale-up campaign for a product synthesized using an Evans auxiliary.

G cluster_0 Auxiliary Synthesis cluster_1 Asymmetric Synthesis amino_alcohol Amino Alcohol cyclization Cyclization (e.g., with Diethyl Carbonate) amino_alcohol->cyclization purify_aux Purification (Crystallization) cyclization->purify_aux acylation N-Acylation purify_aux->acylation Chiral Auxiliary alkylation Asymmetric Alkylation (-78°C) acylation->alkylation cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) alkylation->cleavage purify_product Final Product Purification cleavage->purify_product

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Technical Support Center: Methyl 2-oxooxazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-oxooxazolidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. As a key intermediate in the synthesis of complex molecules, including oxazolidinone antibiotics like Linezolid, its proper handling and use are critical for successful experimental outcomes.[1][2][3][4] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Section 1: Core Safety & Handling FAQs

This section addresses the fundamental precautions required when working with Methyl 2-oxooxazolidine-4-carboxylate. While not classified as acutely hazardous, adherence to standard laboratory safety protocols is essential.

Q1: What are the primary hazards associated with Methyl 2-oxooxazolidine-4-carboxylate, and what personal protective equipment (PPE) is required?

A: The primary hazards are irritation to the skin, eyes, and respiratory tract.[5][6] It is typically supplied as a white crystalline solid.[5] While not acutely toxic, fine dust can be easily inhaled.

  • Expert Rationale: The hazard statements are based on data for the pure enantiomers, which indicate irritant properties.[5][6] The main risk comes from the physical form (dust) and the chemical nature of the compound as a potential irritant.

  • Required PPE:

    • Eye Protection: Always wear safety glasses with side shields or chemical goggles.

    • Hand Protection: Use standard nitrile or latex laboratory gloves. If contact occurs, wash hands thoroughly.[7]

    • Body Protection: A standard lab coat is sufficient.

    • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[5][7] If weighing large quantities outside of a hood, a dust mask (e.g., N95) may be considered.

Q2: How should I handle an accidental spill of the solid compound?

A: For minor spills, first ensure the area is well-ventilated. Wearing your standard PPE, gently sweep the solid material to avoid creating dust.[7] Collect the material in a sealed container for proper waste disposal. Clean the affected area with soap and water.[8] Do not let the chemical enter drains.[9]

Q3: What are the first aid measures for accidental exposure?

A:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[7][8]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water.[8][9] If irritation develops or persists, consult a physician.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water.[9] Seek medical help.[7]

Section 2: Storage, Stability, and Solution Preparation FAQs

The stability and solubility of this reagent are critical for its effective use. Improper storage or solution preparation is a common source of experimental failure.

Q1: What are the recommended storage conditions for the solid compound and its solutions?

A: There is a critical distinction between storing the solid and prepared solutions.

  • Solid Compound: Store the solid material in a tightly sealed container in a refrigerator at 0-8 °C .[5][6] This minimizes degradation from atmospheric moisture over the long term.

  • Stock Solutions (in DMSO): For maximum stability, aliquot stock solutions and store them frozen. Recommended conditions are -20°C for up to one month or -80°C for up to six months .[10] It is crucial to protect these solutions from light.[10]

  • Expert Rationale: The ester and cyclic carbamate functionalities are susceptible to hydrolysis. While the solid is relatively stable at room temperature for shipping, long-term storage at refrigerated temperatures limits slow degradation.[5][6] In solution, especially with trace amounts of water in solvents like DMSO, the rate of hydrolysis increases, making frozen storage essential. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and degrade the compound.[10]

Q2: My reaction yield is low. Could my starting material have degraded? What are the primary degradation pathways?

A: Yes, degradation is a common cause of low yields. The most common degradation pathway is hydrolysis .

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic (pH > 7) or, to a lesser extent, acidic conditions. Strong alkaline conditions (e.g., pH 12-14) are sometimes used intentionally to effect this transformation.[11]

  • Oxazolidinone Ring Opening: The cyclic carbamate of the oxazolidinone ring is also susceptible to hydrolysis, particularly under strong basic conditions, which can lead to ring-opening and the formation of amino alcohol derivatives. This is generally an undesired side reaction during subsequent synthetic steps.

You can check the purity of your starting material by NMR or LC-MS to look for the presence of the hydrolyzed carboxylic acid by-product.

Q3: I'm having trouble dissolving the compound for my in vivo experiment. What is the best procedure?

A: Direct dissolution in aqueous buffers is not recommended. A co-solvent system is required. The standard and most reliable method involves first creating a concentrated stock solution in an organic solvent like DMSO.[10]

  • Expert Rationale: The molecule has poor aqueous solubility. DMSO is an excellent solvent for creating a high-concentration stock.[10] This stock can then be diluted into an aqueous vehicle containing surfactants or other solubilizing agents that keep the compound in solution at the final, lower concentration. Heat and sonication can aid dissolution if precipitation occurs during preparation.[10] Refer to the detailed protocol in Section 4 for a specific formulation.

Section 3: Troubleshooting Common Synthetic Transformations

Methyl 2-oxooxazolidine-4-carboxylate is primarily used as a synthetic intermediate. This section troubleshoots two of its most common downstream reactions.

A) Base-Mediated Hydrolysis (Saponification)

Q1: I am trying to hydrolyze the methyl ester to the carboxylic acid, but the reaction is incomplete. What should I do?

A: Incomplete hydrolysis is typically due to insufficient base, low temperature, or inadequate reaction time.

  • Causality: The hydrolysis of the ester requires a stoichiometric amount of base (e.g., LiOH, NaOH). The reaction rate is temperature-dependent.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure you are using at least 1.1-1.5 equivalents of your base.

    • Increase Temperature: If the reaction is sluggish at room temperature, gently warm the reaction mixture to 30-40 °C.

    • Solvent Choice: Ensure your solvent system (e.g., THF/Water, Methanol/Water) allows for sufficient solubility of both the starting material and the base.

    • Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. Do not proceed with workup until it is fully consumed.

Q2: My hydrolysis reaction is complete, but my isolated yield of the carboxylic acid is low after acidic workup.

A: This often points to issues during the extraction and isolation phase.

  • Causality: The product, 2-oxooxazolidine-4-carboxylic acid, is a relatively polar molecule with some water solubility.

  • Troubleshooting Steps:

    • pH of Workup: After hydrolysis, ensure you acidify the aqueous layer to a pH of ~2-3 to fully protonate the carboxylate salt.

    • Extraction Solvent: Use a polar organic solvent for extraction, such as ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

    • Multiple Extractions: Extract the aqueous layer multiple times (at least 3-5 times) to recover all the product.

    • Brine Wash: After combining the organic layers, wash with brine to remove excess water before drying with a drying agent like Na₂SO₄ or MgSO₄.

B) N-Arylation / N-Alkylation

Q1: I am attempting an N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) or N-alkylation, but the reaction is giving a complex mixture of products or a low yield.

A: This is a common challenge. The N-H of the oxazolidinone is not highly acidic, and side reactions can compete with the desired transformation.

  • Causality: The base used to deprotonate the N-H can also attack the methyl ester, leading to hydrolysis or transesterification. High temperatures can cause decomposition.[12]

  • Troubleshooting Steps:

    • Choice of Base: Use a non-nucleophilic base. For alkylations, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good starting points. For arylations, a hindered base like K₃PO₄ or Cs₂CO₃ is often required. Avoid strong, nucleophilic bases like NaOH or alkoxides if you want to preserve the ester.

    • Solvent: Use a polar aprotic solvent like DMF, DMAc, or DMSO. Ensure it is anhydrous, as water will interfere with the reaction.

    • Temperature Control: Start at room temperature and only heat if necessary. High temperatures can lead to decomposition or side reactions.[12][13] Monitor the reaction closely by TLC or LC-MS.

    • Protecting Group Strategy: If side reactions with the ester are unavoidable, consider hydrolyzing the ester to the free acid first (as described above), protecting the acid (e.g., as a t-butyl ester), performing the N-alkylation/arylation, and then deprotecting the acid. This longer route is often more reliable.

Section 4: Protocols & Data
Data Presentation

Table 1: Recommended Storage Conditions

Form Storage Temperature Duration Key Considerations
Solid 0-8 °C >1 year Keep container tightly sealed to prevent moisture absorption.
Stock Solution (in DMSO) -20 °C Up to 1 month Protect from light.[10] Avoid repeated freeze-thaw cycles.

| Stock Solution (in DMSO) | -80 °C | Up to 6 months | Protect from light.[10] Optimal for long-term solution stability. |

Table 2: Example Formulation for in vivo Studies[10]

Step Component Volume Percentage Purpose
1 DMSO 10% Primary solvent for initial dissolution.
2 PEG300 40% Co-solvent and solubility enhancer.
3 Tween-80 5% Surfactant to prevent precipitation in aqueous phase.
4 Saline (0.9% NaCl) 45% Aqueous vehicle.

This protocol yields a clear solution of at least 2.5 mg/mL.[10]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Preparation: In a fume hood, accurately weigh 14.51 mg of Methyl 2-oxooxazolidine-4-carboxylate (FW: 145.11 g/mol ).

  • Dissolution: Add the solid to a clean, dry vial. Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear, colorless solution.

  • Storage: Aliquot the solution into smaller volumes in cryovials to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C as per Table 1.[10]

Protocol 2: General Procedure for Base-Mediated Hydrolysis to 2-Oxooxazolidine-4-carboxylic acid

  • Reaction Setup: Dissolve Methyl 2-oxooxazolidine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/water.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide (LiOH·H₂O, 1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (stain with KMnO₄) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water and then acidify the aqueous solution to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Section 5: Visualization & Workflow Diagrams
Diagram 1: General Troubleshooting Workflow

This diagram provides a logical decision tree for troubleshooting a failed or low-yielding reaction involving Methyl 2-oxooxazolidine-4-carboxylate.

TroubleshootingWorkflow start Low Yield or Reaction Failure check_sm 1. Verify Starting Material (SM) Purity start->check_sm sm_ok SM Purity OK? check_sm->sm_ok sm_bad Purify or Replace SM sm_ok->sm_bad No check_cond 2. Review Reaction Conditions sm_ok->check_cond Yes sm_bad->check_sm cond_ok Conditions Correct? check_cond->cond_ok cond_bad Adjust Temp, Time, Atmosphere, or Solvent cond_ok->cond_bad No check_reagents 3. Check Reagent Stoichiometry & Quality cond_ok->check_reagents Yes cond_bad->check_cond reagents_ok Reagents OK? check_reagents->reagents_ok reagents_bad Use Fresh Reagents, Verify Stoichiometry reagents_ok->reagents_bad No analyze_side 4. Analyze By-products (LC-MS/NMR) reagents_ok->analyze_side Yes reagents_bad->check_reagents side_rxn Identify Side Reaction analyze_side->side_rxn hydrolysis Hydrolysis Detected: Use Anhydrous Conditions, Non-nucleophilic Base side_rxn->hydrolysis Ester/Ring Hydrolysis decomposition Decomposition Detected: Lower Reaction Temperature side_rxn->decomposition Degradation no_reaction No Reaction: Increase Temperature, Change Catalyst/Base side_rxn->no_reaction SM Unchanged success Optimization Successful hydrolysis->success decomposition->success no_reaction->success

Caption: A decision tree for troubleshooting common reaction failures.

Diagram 2: Competing Reaction Pathways with Base

This diagram illustrates the critical choice of base and its impact on the reaction pathway, highlighting the competition between desired N-functionalization and undesired hydrolysis.

ReactionPathways cluster_0 Reaction Conditions cluster_1 Reaction Outcomes start Methyl 2-oxooxazolidine- 4-carboxylate + Base strong_base Strong Nucleophilic Base (e.g., NaOH, LiOH) start->strong_base Select Base weak_base Weak Non-nucleophilic Base (e.g., K2CO3, Cs2CO3) start->weak_base Select Base hydrolysis Dominant Pathway: Ester Hydrolysis & Potential Ring Opening strong_base->hydrolysis n_functionalization Dominant Pathway: N-Alkylation or N-Arylation (Ester Preserved) weak_base->n_functionalization

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-oxooxazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of heterocyclic compounds is paramount. The oxazolidinone ring, a privileged scaffold in medicinal chemistry, demands rigorous characterization to ensure the desired stereochemistry and purity. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of a key synthetic intermediate, Methyl 2-oxooxazolidine-4-carboxylate. By comparing its spectral features with a closely related precursor, we offer a deeper understanding of the structural nuances revealed by NMR spectroscopy.

Understanding the Core Structure: Methyl 2-oxooxazolidine-4-carboxylate

Methyl 2-oxooxazolidine-4-carboxylate is a chiral building block frequently employed in the synthesis of various bioactive molecules. Its rigid cyclic structure imparts specific conformational constraints that are reflected in its ¹H NMR spectrum. The spectrum is characterized by distinct signals for the protons on the oxazolidinone ring and the methyl ester group.

A critical aspect of analyzing the ¹H NMR spectrum of this molecule is understanding the coupling relationships between the protons on the five-membered ring. The chemical environment of each proton is unique, leading to a predictable yet informative spectral pattern.

Experimental ¹H NMR Data and Interpretation

While a definitive, published ¹H NMR spectrum for Methyl 2-oxooxazolidine-4-carboxylate in common deuterated solvents like CDCl₃ or DMSO-d₆ proved elusive in a comprehensive literature search, data for the closely related (S)-2-oxooxazolidine-4-carboxylic acid in D₂O provides valuable insight. The esterification of the carboxylic acid to the methyl ester would primarily affect the chemical shift of the proton at the 4-position (H-4) and introduce a new singlet for the methyl group.

Based on the data for the carboxylic acid and general principles of NMR spectroscopy, the expected ¹H NMR spectrum of Methyl 2-oxooxazolidine-4-carboxylate would exhibit the following key features:

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-4~4.5 - 4.7ddJH4-H5a, JH4-H5b
H-5a~4.3 - 4.5ddJH5a-H5b, JH5a-H4
H-5b~4.2 - 4.4t or ddJH5b-H5a, JH5b-H4
NH~6.0 - 8.0br s-
-OCH₃~3.7 - 3.8s-

Causality Behind Expected Spectral Features:

  • H-4: This proton is adjacent to the stereocenter and is coupled to the two diastereotopic protons at the 5-position (H-5a and H-5b), resulting in a doublet of doublets (dd). Its chemical shift is downfield due to the deshielding effects of the adjacent ester and amide functionalities.

  • H-5a and H-5b: These protons are diastereotopic because of the chiral center at C-4. They will have different chemical shifts and will couple with each other (geminal coupling) and with H-4 (vicinal coupling), leading to complex splitting patterns, typically doublet of doublets.

  • NH Proton: The amide proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration.

  • -OCH₃ Protons: The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet.

Comparative Analysis: The Precursor N-Boc-L-serine methyl ester

To appreciate the spectral changes upon the formation of the oxazolidinone ring, a comparison with its acyclic precursor, N-Boc-L-serine methyl ester, is highly instructive.

¹H NMR Data for N-Boc-L-serine methyl ester (Predicted in CDCl₃):

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
NH5.54dJ = 6.4
H-α4.39br s-
H-βa3.96ABXJAB = 11.2, JBX = 3.6
H-βb3.89ABXJAB = 11.2, JAX = 3.6
-OCH₃3.79s-
-C(CH₃)₃1.46s-

Key Spectral Differences and Their Structural Implications:

The most significant difference is the constraint of the ring in Methyl 2-oxooxazolidine-4-carboxylate. This conformational rigidity leads to more defined and often more complex splitting patterns for the ring protons compared to the more flexible acyclic precursor. The chemical shifts of the protons attached to the serine backbone are also significantly altered upon cyclization due to the change in the electronic environment.

Experimental Protocols

General Protocol for ¹H NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert it several times to ensure a homogenous solution.

  • Insert the sample into the NMR spectrometer.

Data Acquisition Parameters:

A standard ¹H NMR experiment can be performed on a 400 MHz or higher field spectrometer. Typical acquisition parameters include:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for assigning the proton signals in the ¹H NMR spectrum of Methyl 2-oxooxazolidine-4-carboxylate.

G cluster_0 Initial Analysis cluster_1 Splitting Pattern Analysis cluster_2 Structure Confirmation a Identify Number of Signals b Integrate Peak Areas a->b Proton Ratio c Analyze Chemical Shifts (δ) b->c Chemical Environment d Determine Multiplicity (s, d, t, dd, etc.) c->d Neighboring Protons e Measure Coupling Constants (J) d->e Coupling Interactions f Assign Protons to Signals e->f Connectivity g Correlate with 2D NMR (COSY, HSQC) f->g Unambiguous Assignment

A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 2-oxooxazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of chiral building blocks is paramount. Methyl 2-oxooxazolidine-4-carboxylate, a derivative of the amino acid serine, represents a key scaffold in the synthesis of various bioactive molecules, including antibiotics and chiral auxiliaries. Its rigid, stereochemically defined structure makes it a valuable synthon, but also one whose identity and purity must be unequivocally confirmed.

This guide, departing from rigid templates, offers an in-depth exploration of the mass spectrometric behavior of Methyl 2-oxooxazolidine-4-carboxylate. As a Senior Application Scientist, my goal is to not only present data but to illuminate the causal logic behind the fragmentation patterns you will observe. We will delve into the expected mass spectral data under different ionization techniques, compare its fragmentation with relevant alternatives, and provide the detailed experimental protocols necessary to reproduce and validate these findings.

Molecular Characteristics of Methyl 2-oxooxazolidine-4-carboxylate

Before we venture into the intricacies of its mass spectra, let's establish the fundamental properties of our target molecule.

PropertyValueSource
Molecular Formula C₅H₇NO₄[1][2]
Molecular Weight 145.11 g/mol [1][2]
CAS Number 132682-22-5 ((S)-enantiomer)[1]

This foundational data is the bedrock of our mass spectrometric analysis, providing the parent mass against which all fragmentation will be compared.

Predicted Mass Spectra and Fragmentation Patterns

While a publicly available, experimentally derived mass spectrum for Methyl 2-oxooxazolidine-4-carboxylate is not readily found in common databases, we can, with a high degree of confidence, predict its fragmentation behavior based on established principles of mass spectrometry and data from closely related structures.

Electron Ionization (EI) Mass Spectrometry: A "Hard" Ionization Approach

Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Expected Key Fragments in the EI Spectrum of Methyl 2-oxooxazolidine-4-carboxylate:

m/zProposed FragmentComments
145[M]⁺The molecular ion. Expected to be of low abundance due to the instability of the cyclic ester.
114[M - OCH₃]⁺Loss of the methoxy radical from the ester. This is a common fragmentation pathway for methyl esters.
86[M - COOCH₃]⁺Loss of the carbomethoxy group, resulting in the protonated oxazolidinone ring.
70[C₃H₄NO]⁺A potential fragment arising from the cleavage of the oxazolidinone ring.
59[COOCH₃]⁺The carbomethoxy cation.

Fragmentation Pathway (EI):

The high energy of electron ionization will likely induce the initial loss of the methoxy group from the ester, a common and favorable fragmentation for methyl esters. Subsequent fragmentation would likely involve the breakdown of the oxazolidinone ring itself.

EI_Fragmentation M [C₅H₇NO₄]⁺˙ m/z 145 frag1 [C₄H₄NO₃]⁺ m/z 114 M->frag1 - •OCH₃ frag2 [C₃H₄NO₂]⁺ m/z 86 M->frag2 - •COOCH₃ frag3 [COOCH₃]⁺ m/z 59 M->frag3 other pathways

Caption: Predicted EI fragmentation of Methyl 2-oxooxazolidine-4-carboxylate.

Electrospray Ionization (ESI) Mass Spectrometry: A "Soft" Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte.

Expected Key Ions in the ESI Spectrum of Methyl 2-oxooxazolidine-4-carboxylate:

m/zProposed IonComments
146[M+H]⁺The protonated molecule. Expected to be the base peak.
168[M+Na]⁺Sodium adduct. Common in ESI, especially if there is residual sodium in the sample or solvent.

To induce fragmentation in ESI-MS, tandem mass spectrometry (MS/MS) is employed. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 146):

The fragmentation of the protonated molecule will likely proceed through pathways that involve the loss of stable neutral molecules.

ESI_Fragmentation MH [C₅H₈NO₄]⁺ [M+H]⁺ m/z 146 frag1 [C₄H₆NO₃]⁺ m/z 116 MH->frag1 - CH₂O frag2 [C₃H₄NO₂]⁺ m/z 86 MH->frag2 - CO₂ & -CH₂O

Caption: Predicted ESI-MS/MS fragmentation of protonated Methyl 2-oxooxazolidine-4-carboxylate.

Comparative Analysis with Alternative Structures

To truly understand the mass spectral signature of Methyl 2-oxooxazolidine-4-carboxylate, it is instructive to compare it with structurally similar molecules.

Acyclic Analog: N-Boc-L-serine methyl ester

This compound represents an acyclic, protected version of the serine methyl ester from which our target molecule is derived.

PropertyMethyl 2-oxooxazolidine-4-carboxylateN-Boc-L-serine methyl ester
Molecular Formula C₅H₇NO₄C₉H₁₇NO₅
Molecular Weight 145.11 g/mol 219.23 g/mol
Key Fragmentation Difference Ring-opening fragmentation pathways.Loss of the Boc protecting group (C₅H₉O₂) is a dominant pathway.

The most significant difference in the mass spectra will be the prominent loss of the tert-butoxycarbonyl (Boc) group in the N-Boc-L-serine methyl ester, a fragmentation not possible for our target molecule.

Structurally Related Heterocycle: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

This compound shares a five-membered heterocyclic core but with a different arrangement of heteroatoms. High-resolution mass spectrometry data for this compound has been reported, showing an [M-H]⁻ ion at m/z 143.0458 in negative ion mode ESI. This provides a valuable comparison for the accurate mass measurement of our target compound.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended.

Sample Preparation
  • Dissolve the sample (1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • For ESI-MS , dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • For GC-MS (EI) , dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate.

Mass Spectrometry Parameters

4.2.1. ESI-MS/MS (Positive Ion Mode)

ESI_Workflow cluster_0 LC-MS/MS System infusion Infusion via Syringe Pump (5-10 µL/min) esi_source Electrospray Ion Source Capillary Voltage: 3.5-4.5 kV Nebulizer Gas: N₂ Drying Gas: N₂ (250-350 °C) infusion->esi_source q1 Quadrupole 1 (Q1) Isolation of [M+H]⁺ (m/z 146) esi_source->q1 q2 Quadrupole 2 (q2) Collision Cell Collision Gas: Ar or N₂ Collision Energy: 10-30 eV q1->q2 q3 Quadrupole 3 (Q3) Scan for Fragment Ions q2->q3 detector Detector q3->detector

Caption: Workflow for ESI-MS/MS analysis.

4.2.2. GC-MS (EI Mode)

GCMS_Workflow cluster_1 GC-MS System gc Gas Chromatograph Injection Volume: 1 µL Inlet Temp: 250 °C Column: DB-5ms or equivalent ei_source Electron Ionization Source Electron Energy: 70 eV Source Temp: 230 °C gc->ei_source quad Quadrupole Mass Analyzer Scan Range: m/z 40-200 ei_source->quad detector Detector quad->detector

Caption: Workflow for GC-MS analysis.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometric behavior of Methyl 2-oxooxazolidine-4-carboxylate. The proposed fragmentation pathways, grounded in established chemical principles and comparisons with analogous structures, offer a robust framework for the identification and characterization of this important synthetic building block.

It is our hope that this detailed analysis will not only aid researchers in their routine characterization efforts but also stimulate further investigation into the gas-phase chemistry of this and related oxazolidinone systems. The acquisition of experimental EI and ESI-MS/MS data for this compound would be a valuable contribution to the scientific community, allowing for a direct validation of the predictions made herein.

References

Sources

A Senior Application Scientist's Guide to Chiral Separation of Oxazolidinone Analogues by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereoisomeric Purity in Oxazolidinone Antibiotics

Oxazolidinones represent a vital class of synthetic antibiotics, with linezolid being a cornerstone in treating serious infections caused by multidrug-resistant Gram-positive bacteria.[1][2] A key structural feature of these molecules is the presence of a stereogenic center, meaning they exist as enantiomers—non-superimposable mirror images. This chirality is not a trivial detail; it is fundamental to their pharmacological activity. For instance, the (S)-enantiomer of linezolid is approximately four times more potent in inhibiting bacterial growth than its (R)-enantiomer counterpart.[3][4]

This stereoselective activity mandates that drug development, quality control, and formulation processes include robust, reliable methods to separate and quantify these enantiomers. High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) has become the industry standard for achieving this enantioseparation, offering high efficiency and reproducibility.[3][4]

This guide provides a comparative analysis of established HPLC methods for the chiral resolution of oxazolidinone analogues. We will delve into the causality behind experimental choices, compare the performance of leading CSPs with supporting data, and provide a validated, step-by-step protocol for practical implementation in the laboratory.

The Mechanism of Chiral Recognition in HPLC

Direct chiral separation on an HPLC column is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral selector, which is immobilized onto the stationary phase support (the CSP). This interaction forms transient diastereomeric complexes.[5] Because these complexes have different association constants, one enantiomer is retained on the column longer than the other, resulting in their separation.

The success of this separation is quantified by three key parameters:

  • Retention Factor (k): A measure of the time a solute spends in the stationary phase relative to the mobile phase. Calculated as: k = (tR - t0) / t0.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP. Calculated as: α = k2 / k1. An α value greater than 1 is necessary for any separation.

  • Resolution (Rs): The ultimate measure of separation, accounting for both selectivity and column efficiency (peak width). Calculated as: Rs = 2(t2 - t1) / (w1 + w2). A baseline resolution of Rs ≥ 1.5 is typically desired for quantitative analysis.

cluster_0 HPLC Column (CSP) CSP Chiral Selector Racemate Racemic Mixture (R- and S-Enantiomers) Complex_S Transient Diastereomer (CSP-S) Racemate->Complex_S Interaction Complex_R Transient Diastereomer (CSP-R) Racemate->Complex_R Interaction Complex_S->CSP Weaker Binding (Elutes Faster) Separated Separated Enantiomers Complex_S->Separated Differential Elution Complex_R->CSP Stronger Binding (Elutes Slower) Complex_R->Separated Differential Elution start Start: New Oxazolidinone Analogue char 1. Analyte Characterization (Solubility, UV λmax) start->char screen_csp 2. Primary CSP Screening (Amylose & Cellulose CSPs) char->screen_csp screen_mp 3. Mobile Phase Screening (NP and POM) screen_csp->screen_mp eval Evaluate Separation (Rs, α) screen_mp->eval optim 4. Optimization (Mobile Phase Ratio, Flow, Temp.) eval->optim Partial Separation (Rs < 1.5) valid 5. Method Validation (ICH Guidelines) eval->valid Good Separation (Rs ≥ 1.5) fail No Separation? eval->fail No Separation (Rs ≈ 0) optim->valid end End: Robust Chiral Method valid->end screen_alt Secondary CSP Screening (Macrocyclic Glycopeptide CSPs) fail->screen_alt screen_alt->screen_mp

Caption: Systematic Workflow for Chiral Method Development.

Experimental Protocol: Enantiomeric Purity of Linezolid

This section provides a detailed, self-validating protocol for determining the enantiomeric purity of Linezolid using an amylose-based CSP. This method is adapted from validated procedures in the scientific literature. [6] 1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD). [7]* Chiral Column: Chiralpak AD, 250 x 4.6 mm, 10 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).

  • Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA). Linezolid reference standard and test sample.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane: 2-Propanol: TFA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm. [8]* Injection Volume: 10 µL.

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve Linezolid reference standard in mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Spiked Standard (for LOD/LOQ): Prepare a stock solution of the undesired (+) enantiomer. Spike the primary standard solution at various levels (e.g., 0.1%, 0.2%, 0.5%) to determine the limit of detection (LOD) and limit of quantification (LOQ). For Linezolid, LOD and LOQ have been reported as 123 ng/mL and 374 ng/mL, respectively. [6]* Test Sample Solution: Prepare the test sample at the same concentration as the standard solution using the mobile phase as the diluent.

4. Experimental Procedure

  • Equilibrate the HPLC system and column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution five or six times. The relative standard deviation (RSD) for the peak area of the main (S)-enantiomer should be ≤ 2.0%. The resolution (Rs) between the (S) and (R) enantiomer peaks should be ≥ 2.0.

  • Inject the test sample solution in duplicate.

  • Inject the spiked standard solutions to confirm the identity of the undesired enantiomer peak and to validate sensitivity.

5. Data Analysis and Calculations

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times from the spiked standard injection.

  • Calculate the percentage of the undesired (R)-enantiomer in the test sample using the following formula:

    % R-enantiomer = (Area_R / (Area_R + Area_S)) * 100

    Where:

    • Area_R is the peak area of the R-enantiomer.

    • Area_S is the peak area of the S-enantiomer.

Conclusion and Final Recommendations

The successful chiral separation of oxazolidinone analogues by HPLC is a critical capability for any laboratory involved in their development or quality control. The evidence strongly supports a method development strategy that prioritizes polysaccharide-based chiral stationary phases, with amylose derivatives like Chiralpak AD consistently demonstrating superior performance. Operating in either normal-phase or polar organic modes, these columns provide the high resolution and selectivity required for accurate quantification of enantiomeric purity.

When developing a new method, a systematic screening of both the CSP and mobile phase composition is paramount. By following the structured workflow presented in this guide, researchers can efficiently identify optimal conditions, leading to the development of robust, reliable, and validated chiral separation methods that ensure the safety and efficacy of these life-saving antibiotics.

References

  • Reddy, G. O., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 809-815. [Link]

  • Szabó, Z. I., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]

  • Tóth, G., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4531. [Link]

  • Ferencz, E., et al. (2021). Computer-assisted chiral HPLC method development for ozanimod on polysaccharide- based chiral stationary phases: possibilities and limitations. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. [Link]

  • Szabó, Z.I., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Szabó, Z. I., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]

  • Prajapati, M. N., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(9), 819-825. [Link]

  • Annapurna, M. M., et al. (2011). Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. Journal of Liquid Chromatography & Related Technologies, 34(19), 2185-2195. [Link]

  • Ilisz, I., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. In Chiral Separations. Humana, New York, NY. [Link]

  • Patel, R., et al. (2012). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE ESTIMATION OF LINEZOLID IN LINEZOLID GEL. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 598-600. [Link]

  • de la Torre-Alvarado, C., et al. (2019). A critical review of HPLC-based analytical methods for quantification of Linezolid. Journal of Pharmaceutical and Biomedical Analysis, 164, 357-366. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • INESSS. (2014). Linezolid Assay Using High Performance Liquid Chromatography (HPLC-DAD). Canada's Drug Agency. [Link]

  • Umstead, W. (2023). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. Chiral Technologies. [Link]

  • Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3346. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]

  • Tóth, G., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PMC - NIH. [Link]

  • Davankov, V. A., et al. (2019). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Request PDF - ResearchGate. [Link]

  • Gecse, Z., et al. (2023). Enantioseparation of α-substituted proline analogs with macrocyclic glycopeptide-based chiral stationary phases immobilized on superficially porous particles. Journal of Chromatography A, 1704, 464165. [Link]

Sources

A Senior Application Scientist's Guide to Capillary Electrophoresis for the Enantioseparation of Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern therapeutics, the oxazolidinone class of antibiotics represents a crucial line of defense against multidrug-resistant Gram-positive bacteria. The clinical efficacy of these drugs is intrinsically linked to their stereochemistry. For instance, the (S)-enantiomer of Linezolid, the first oxazolidinone approved for clinical use, is approximately four times more potent in its antibacterial activity than its (R)-enantiomer.[1] This stereospecificity underscores the absolute necessity for robust, high-resolution analytical methods to separate and quantify enantiomers, ensuring the quality, safety, and efficacy of the final pharmaceutical product.[1]

While High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the established industry standard, Capillary Electrophoresis (CE) has emerged as a powerful and compelling alternative.[1] This guide provides an in-depth comparison of CE-based methodologies for the enantioseparation of oxazolidinones, grounded in experimental data and field-proven insights. We will explore the fundamental principles, compare key chiral selectors, and provide a validated experimental workflow to empower researchers and drug development professionals in their analytical endeavors.

Capillary Electrophoresis vs. HPLC: A Strategic Comparison

The choice between CE and HPLC is not merely a matter of instrumentation but a strategic decision based on analytical goals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and highly reproducible technique, widely accepted in regulated environments for its lower detection limits, making it suitable for trace analysis.[2][3] It is the dominant method for both analytical determination and preparative-scale isolation of enantiomers.[1] However, HPLC methods can consume significant volumes of organic solvents and may require longer analysis times.

  • Capillary Electrophoresis (CE): CE presents a paradigm of efficiency and resource conservation. Its primary advantages include exceptionally high separation efficiency, leading to sharp peaks and excellent resolution, often with significantly shorter analysis times.[3][4] The consumption of reagents and samples is minimal, aligning with the principles of green chemistry.[1][3] While CE can sometimes exhibit lower sensitivity and reproducibility compared to HPLC, its unique separation mechanism and versatility make it an indispensable tool for chiral analysis.[1][4]

The Core Principle: Chiral Recognition in Capillary Electrophoresis

The enantioseparation of neutral compounds like many oxazolidinones in CE is achieved by incorporating a chiral selector into the background electrolyte (BGE). The fundamental mechanism relies on the formation of transient, non-covalent diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte.[5][6]

The key to separation lies in the differential stability of these complexes. One enantiomer will form a more stable complex with the chiral selector than the other. This difference in interaction affinity results in distinct effective mobilities for the two enantiomer-selector complexes, causing them to migrate at different velocities under the applied electric field and, thus, separate into two distinct peaks.[5]

cluster_0 Analyte Introduction cluster_1 Separation Environment (Capillary) cluster_2 Transient Complex Formation cluster_3 Differential Migration & Detection Racemate Racemic Oxazolidinone (R) + (S) Complex_R Diastereomeric Complex 1 (R)-Oxazolidinone + CS Racemate->Complex_R Interaction with CS in BGE Complex_S Diastereomeric Complex 2 (S)-Oxazolidinone + CS Racemate->Complex_S Interaction with CS in BGE CS Chiral Selector (CS) e.g., Anionic Cyclodextrin CS->Complex_R CS->Complex_S BGE Background Electrolyte (BGE) Separation {Separated Enantiomers | Peak 1 vs. Peak 2} Complex_R->Separation Different Effective Mobility Complex_S->Separation Different Effective Mobility

Caption: Chiral recognition mechanism in CE.

Selecting the Optimal Chiral Selector: The Power of Cyclodextrins

For the enantioseparation of oxazolidinones, cyclodextrins (CDs) are unequivocally the most effective and widely used class of chiral selectors.[4] These cyclic oligosaccharides possess a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with guest molecules of appropriate size and polarity.[7]

Since many oxazolidinone analogs are neutral, charged CD derivatives are required to impart electrophoretic mobility to the transient complexes. Anionic CDs, particularly sulfated derivatives, have demonstrated superior performance.[1][8] The charged groups not only facilitate migration but also enhance enantioselective interactions.

A comparative study on four oxazolidinone analogs and two related thio-derivatives using nine different anionic CDs revealed that the single isomeric heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) was the most successful selector, providing the highest resolution for five of the six enantiomeric pairs.[4][8]

Comparative Performance of Anionic Cyclodextrins

The choice of CD is critical and can significantly impact separation performance. Even subtle changes to the CD's cavity size (α-, β-, γ-CD), the type of substituent (e.g., sulfated, methylated), or its substitution pattern can lead to dramatic differences in resolution and even a reversal of the enantiomer migration order (EMO).[1] The following table summarizes the performance of various anionic CDs for the enantioseparation of a representative oxazolidinone analog.

Chiral Selector (CS)Oxazolidinone AnalogBGE ConditionsResolution (Rs)Analysis Time (approx. min)Reference
HS-β-CD Analog 150 mM Phosphate, pH 6.04.5 10[8],[4]
HDMS-β-CDAnalog 150 mM Phosphate, pH 6.03.112[1]
S-β-CD (randomly substituted)Analog 150 mM Phosphate, pH 6.01.811[1]
HS-γ-CDAnalog 150 mM Phosphate, pH 6.02.515[1]
HS-α-CDAnalog 150 mM Phosphate, pH 6.00 (No Separation)-[1]

Data synthesized from studies on various oxazolidinone analogs. "Analog 1" is used for illustrative comparison. HDMS-β-CD: Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD.

This data clearly illustrates the superior resolving power of HS-β-CD for this class of compounds. The lack of separation with HS-α-CD suggests that the cavity size is too small for effective inclusion of the oxazolidinone moiety, highlighting the importance of matching the selector's geometry to the analyte.[1]

Validated Experimental Protocol: Enantioseparation Using HS-β-CD

This section provides a detailed, self-validating protocol for the enantioseparation of a neutral oxazolidinone analog using the highly effective HS-β-CD chiral selector. The causality behind each step is explained to ensure robust and reproducible results.

Instrumentation and Materials
  • Capillary Electrophoresis System: Equipped with a UV detector (detection at 251 nm is common for Linezolid).[2]

  • Fused-Silica Capillary: 50 µm internal diameter, ~50 cm total length (~40 cm to detector).

  • Chiral Selector: Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD).

  • Reagents: Sodium phosphate monobasic, Sodium hydroxide, Hydrochloric acid, Methanol (HPLC grade), Deionized water.

  • Sample: Racemic oxazolidinone standard or sample, dissolved in a suitable solvent (e.g., Methanol/Water 50:50 v/v).

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer at pH 6.0.[4][8]

    • Weigh the appropriate amount of sodium phosphate monobasic and dissolve in deionized water.

    • Adjust the pH to 6.0 using sodium hydroxide or phosphoric acid.

    • Dissolve the HS-β-CD in the buffer to the desired concentration (e.g., 10-20 mg/mL). The optimal concentration should be determined empirically.[9]

    • Filter the final BGE through a 0.45 µm syringe filter to remove particulates.

  • Sample Solution: Prepare a stock solution of the oxazolidinone analyte at ~1 mg/mL and dilute to a working concentration of 50-100 µg/mL with the BGE or a water/methanol mixture.

Experimental Workflow

cluster_0 Method Execution Prep 1. BGE & Sample Prep - 50 mM Phosphate pH 6 - Add HS-β-CD - Dissolve Analyte Cond 2. Capillary Conditioning - Rinse with 0.1M NaOH - Rinse with Water - Rinse with BGE Prep->Cond Inject 3. Sample Injection Hydrodynamic Injection (e.g., 50 mbar for 5s) Cond->Inject Sep 4. Electrophoresis - Apply Voltage (e.g., 25 kV) - Maintain Temp (e.g., 25°C) - Normal Polarity Inject->Sep Detect 5. Detection UV Detection at 251 nm Sep->Detect Analyze 6. Data Analysis - Integrate Peaks - Calculate Resolution (Rs) - Determine Enantiomeric Purity Detect->Analyze

Caption: CE experimental workflow for enantioseparation.

Detailed Method Parameters
  • Capillary Conditioning (at the start of a new capillary/day):

    • Rinse with 0.1 M NaOH (5 min) to activate the silica wall.

    • Rinse with deionized water (5 min) to remove NaOH.

    • Rinse with BGE (10 min) to equilibrate the capillary.

  • Pre-run Conditioning (between injections):

    • Rinse with BGE (2-3 min) to ensure a consistent capillary surface and BGE composition for each run. This is critical for reproducibility.

  • Injection:

    • Hydrodynamic injection (e.g., 50 mbar for 5 seconds). This method is precise and introduces a small, well-defined plug of the sample.

  • Separation:

    • Voltage: 20-25 kV (Normal Polarity: anode at the inlet, cathode at the outlet). Higher voltage generally leads to shorter analysis times but increases Joule heating, which can degrade resolution.

    • Temperature: 25 °C. Temperature control is crucial as viscosity and mobility are temperature-dependent.

  • Data Analysis:

    • Identify and integrate the two enantiomer peaks.

    • Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) , where t is the migration time and w is the peak width at the baseline. A baseline resolution (Rs ≥ 1.5) is typically desired.

Conclusion: The Strategic Advantage of Capillary Electrophoresis

Capillary electrophoresis provides a highly efficient, rapid, and resource-conscious platform for the critical task of oxazolidinone enantioseparation. The versatility afforded by the wide array of available chiral selectors, particularly anionic cyclodextrins like HS-β-CD, allows for the fine-tuning of separation methods to achieve exceptional resolution.[1] While HPLC remains a cornerstone of pharmaceutical analysis, CE offers a complementary and often superior alternative for method development, purity testing, and quality control, where its high resolving power and speed are paramount. By understanding the fundamental principles and systematically optimizing key experimental parameters, researchers can harness the full potential of CE to ensure the stereochemical integrity of these vital antibiotics.

References

  • Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. Available at: [Link]

  • Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Bulletin 1985. Available at: [Link]

  • MDPI. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Available at: [Link]

  • Sohajda, T., et al. (2020). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 25(23), 5745. Available at: [Link]

  • Seventh Sense Research Group. (2017). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Walash, M. I., et al. (2016). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Journal of Chromatographic Science, 54(9), 1599-1606. Available at: [Link]

  • Hawach. (2024). HPLC vs Capillary Electrophoresis: Choosing the Right Technique. Hawach Scientific. Available at: [Link]

  • International Journal of Science and Research. (2023). A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. IJSR. Available at: [Link]

  • Foroughbakhshfasaei, M., et al. (2020). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1626, 461376. Available at: [Link]

  • Pál, D., et al. (2024). Cyclodextrin-Enabled Enantioselective Complexation Study of Cathinone Analogs. Molecules, 29(4), 856. Available at: [Link]

  • ResearchGate. (2017). Development and Validation of RP-HPLC Method for the Estimation of Linezolid from Bulk and Formulations. ResearchGate. Available at: [Link]

  • Scribd. Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Scribd. Available at: [Link]

  • Stoyanov, S. D., et al. (2012). Cyclodextrin stabilised emulsions and cyclodextrinosomes. Soft Matter, 8, 6796-6803. Available at: [Link]

  • Trinh, T. H., et al. (1997). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides. Analytical Biochemistry, 252(1), 116-125. Available at: [Link]

  • ResearchGate. (2010). Recent advances in enantioseparation by capillary electrophoresis using antibiotics and polysaccharides as chiral selectors A review. ResearchGate. Available at: [Link]

  • Scribd. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Scribd. Available at: [Link]

  • Gotti, R., et al. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 26(15), 4681. Available at: [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography of 2-Oxoimidazolidine-4-Carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the iterative process of lead optimization. For scaffolds of significant medicinal interest, such as the 2-oxoimidazolidine-4-carboxylic acid core, a robust and efficient pipeline for structural elucidation is not just advantageous—it is essential.

This guide, curated from the perspective of a seasoned application scientist, moves beyond rote protocol recitation. It aims to provide a comparative framework for approaching the X-ray crystallography of 2-oxoimidazolidine-4-carboxylic acid derivatives, grounded in experimental evidence and practical insights. We will dissect the nuances of crystallization, compare methodologies, and explore alternative structural techniques, empowering you to make informed decisions in your research endeavors.

The Central Challenge: From Soluble Molecule to Ordered Crystal

The journey from a synthesized 2-oxoimidazolidine-4-carboxylic acid derivative to a high-resolution crystal structure is one of controlled precipitation. The fundamental goal is to gently coax molecules from the disordered state of a solution into a highly ordered, repeating three-dimensional lattice. The presence of both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting/donating cyclic urea moiety in the core structure presents both opportunities and challenges for crystallization. These functional groups can facilitate the formation of stable, well-ordered crystal packings through predictable intermolecular interactions. However, their polarity can also lead to strong solvent interactions, potentially hindering the crystallization process.

Crystallization Methodologies: A Comparative Overview

The choice of crystallization method is a critical determinant of success. For 2-oxoimidazolidine-4-carboxylic acid derivatives, several techniques are viable, each with its own set of advantages and disadvantages. The selection of a particular method is often guided by the physicochemical properties of the specific derivative, such as its solubility profile and thermal stability.

Slow Evaporation

This is often the simplest method to implement. A near-saturated solution of the compound is allowed to stand, and as the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.

  • Advantages: Technically simple, requires minimal specialized equipment.

  • Disadvantages: Can be difficult to control the rate of evaporation, which may lead to the formation of small or poorly formed crystals. Not ideal for highly volatile solvents.

Vapor Diffusion

Vapor diffusion, in either a hanging or sitting drop format, is a widely used and highly effective technique. A small drop of the compound solution is allowed to equilibrate in a sealed chamber with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually decreases the solubility of the compound, leading to controlled crystallization.

  • Advantages: Allows for fine control over the rate of equilibration and supersaturation, often yielding high-quality crystals. Requires only a small amount of sample.

  • Disadvantages: Requires more setup than slow evaporation and is sensitive to vibrations and temperature fluctuations.

Cooling Crystallization

This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

  • Advantages: Can be highly effective for compounds with a steep solubility-temperature gradient. The cooling rate can be precisely controlled.

  • Disadvantages: Requires careful selection of a solvent in which the compound's solubility is moderately high at elevated temperatures and low at room temperature.

The following table provides a comparative summary of these common crystallization techniques:

Technique Principle Typical Solvents Advantages Disadvantages
Slow Evaporation Gradual removal of solvent to increase solute concentration.Acetonitrile, Ethanol, Ethyl AcetateSimple setup, minimal equipment.Difficult to control rate, may yield small crystals.
Vapor Diffusion Slow equilibration with a precipitant solution via the vapor phase.Aqueous buffers, organic solventsHigh control, yields high-quality crystals, small sample volume.Sensitive to environment, more complex setup.
Cooling Crystallization Decreasing temperature to reduce solute solubility.Solvents with high temperature-dependent solubilityPrecise control over cooling rate, good for specific solubility profiles.Requires careful solvent selection, potential for rapid precipitation.

Case Study: Crystallization of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

A detailed study on (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid provides a concrete example of a successful crystallization protocol.[1]

Experimental Protocol: Recrystallization from a Single Solvent
  • Synthesis and Purification: The compound was synthesized and purified to >99% purity as determined by NMR and elemental analysis. High purity is a critical prerequisite for successful crystallization.

  • Solvent Selection: Acetonitrile was chosen as the recrystallization solvent. The choice of solvent is crucial; the ideal solvent will dissolve the compound when hot but have limited solubility at room temperature.

  • Procedure: The purified compound was dissolved in hot acetonitrile to achieve a saturated solution.

  • Crystallization: The solution was allowed to cool slowly to room temperature, during which colorless, needle-like crystals formed.

  • Isolation: The crystals were isolated by filtration and dried.

This straightforward approach yielded crystals of sufficient quality for single-crystal X-ray diffraction analysis.

Data Collection and Refinement: From Diffraction Pattern to Molecular Structure

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. The quality of this data is highly dependent on the instrumentation used.

In-house Diffractometers vs. Synchrotron Sources
  • In-house Diffractometers: Modern laboratory-based diffractometers are powerful tools capable of resolving the structures of most well-diffracting small molecules. They offer the convenience of accessibility and are often sufficient for routine structure determination. The data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid was collected on an in-house instrument.[1]

  • Synchrotron Sources: For challenging cases, such as weakly diffracting crystals or very small crystals, synchrotron radiation provides a significant advantage due to its much higher X-ray flux. This can enable the collection of high-resolution data from samples that would be intractable with an in-house source.

The collected diffraction data is then processed and the crystal structure is solved and refined. The quality of the final structure is assessed using several metrics, most notably the R-factor (or R1), which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit. For small molecule structures, an R1 value below 5% is considered excellent. The refinement of the (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid structure converged at an R1 of 2.44%, indicating a high-quality structural model.[1]

The following table summarizes the key crystallographic data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid:

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions a = 6.2275(4) Å, b = 8.3963(5) Å, c = 24.9490(14) Å
Resolution 0.86 Å
R-factor (R1) 2.44%
Goodness-of-fit 1.087

Data from Molbank, 2024, M1835.[1]

The Impact of Substituents on Crystal Packing

Beyond X-ray Crystallography: Alternative Structural Methods

While X-ray crystallography is the gold standard for atomic-resolution structure determination, it is not always feasible, particularly if the compound fails to crystallize. In such cases, alternative techniques can provide valuable structural insights.

Solid-State NMR (ssNMR)

For compounds that form microcrystalline powders but not single crystals suitable for X-ray diffraction, solid-state NMR can be a powerful tool. It provides information about the local chemical environment of each atom in the solid state and can be used to determine internuclear distances and torsion angles. When combined with computational modeling, ssNMR can lead to a complete three-dimensional structure.

  • Advantages: Does not require single crystals, can be used to study polymorphism and amorphous solids.

  • Disadvantages: Less direct than X-ray crystallography, structure determination can be more complex and time-consuming.

Microcrystal Electron Diffraction (MicroED)

A rapidly emerging technique, MicroED, can determine high-resolution structures from nanocrystals that are far too small for X-ray diffraction. This method uses an electron beam instead of X-rays to collect diffraction data.

  • Advantages: Requires only extremely small crystals, can be used on samples that appear to be amorphous powders.

  • Disadvantages: Requires specialized equipment (a transmission electron microscope), data processing can be more challenging than for X-ray data.

The following diagram illustrates the general workflow for X-ray crystallography and its relationship to these alternative techniques.

Workflow for Structural Elucidation

Conclusion and Future Outlook

The structural elucidation of 2-oxoimidazolidine-4-carboxylic acid derivatives is a critical step in harnessing their therapeutic potential. While X-ray crystallography remains the definitive method, a successful outcome hinges on the careful selection and optimization of the crystallization strategy. This guide has provided a comparative overview of common techniques, supported by a detailed experimental protocol for a representative member of this class.

For researchers facing challenges with crystallization, the exploration of alternative methods such as solid-state NMR and MicroED offers promising avenues for obtaining crucial structural information. As these techniques continue to mature and become more accessible, they will undoubtedly play an increasingly important role in the structural biologist's and medicinal chemist's toolkit.

The path from compound synthesis to a refined crystal structure is often non-linear and requires a blend of systematic screening and informed intuition. By understanding the principles and comparative strengths of the available methodologies, researchers can navigate this path more efficiently and accelerate the journey from novel compound to potential therapeutic.

References

  • Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. [Link]

  • Nowell, H., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(1), M1835. [Link]

  • Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157. [Link]

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1257-1262. [Link]

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587–1592. [Link]

  • Wiench, J. W., et al. (2010). Solid State NMR Spectroscopy. Analytical Chemistry, 82(12), 4781-4800. [Link]

  • Fucke, K., et al. (2012). How good are the crystallisation methods for co-crystals? A comparative study of piroxicam. CrystEngComm, 14(19), 6439-6447. [Link]

  • Amomboing, A. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2293-2321. [Link]

  • Gedank, R. (n.d.). Recrystallization and Crystallization. University of Rochester. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

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A Comparative Guide to the Biological Activity of Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Oxazolidinones, a class of synthetic antibiotics, have emerged as a critical line of defense, particularly against resistant Gram-positive pathogens. This guide provides an in-depth comparison of the biological activities of key oxazolidinone derivatives, offering experimental insights and data to inform research and development.

The Oxazolidinone Core: Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis, a fundamental process for bacterial survival.[1][2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[2][4] This action prevents the formation of the initiation complex, a crucial first step in protein synthesis, thereby halting bacterial growth.[1][5] The unique binding site and mechanism mean that cross-resistance with other protein synthesis inhibitors is uncommon.[3]

The core mechanism involves the oxazolidinone molecule lodging in the A-site of the 50S subunit, physically obstructing the correct positioning of aminoacyl-tRNA.[4][6] This prevents the formation of a peptide bond and the subsequent elongation of the polypeptide chain.

MOA Figure 1: Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit Protein Functional Protein 30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Inhibition PTC->Inhibition Oxazolidinone Oxazolidinone Oxazolidinone->PTC Binds to A-site within PTC aa_tRNA Aminoacyl-tRNA aa_tRNA->PTC Prevents entry Inhibition->aa_tRNA Blocks Binding

Caption: Oxazolidinone binds to the 50S ribosomal subunit, blocking protein synthesis.

Comparative In Vitro Antibacterial Activity

The true measure of an antibiotic's utility lies in its spectrum of activity and its potency against clinically relevant pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for prominent oxazolidinone derivatives against a panel of Gram-positive bacteria. A lower MIC value indicates greater potency.

Bacterial Species Linezolid MIC₉₀ (µg/mL) Tedizolid MIC₉₀ (µg/mL) Sutezolid MIC₉₀ (µg/mL) Delpazolid MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)20.5N/AN/A
Staphylococcus aureus (MRSA)20.5N/AN/A
Streptococcus pyogenes20.5N/AN/A
Streptococcus agalactiae20.5N/AN/A
Enterococcus faecalis (VSE)20.5N/AN/A
Enterococcus faecium (VRE)20.5N/AN/A
Mycobacterium intracellulare>32>32432
Mycobacterium avium>32>32832
Mycobacterium kansasii120.252

Data synthesized from multiple sources.[7][8][9] MIC₉₀ represents the concentration required to inhibit 90% of isolates.

Analysis & Interpretation:

  • Tedizolid: Consistently demonstrates superior potency against common Gram-positive cocci, being approximately four-fold more potent than linezolid.[7][10] This enhanced activity extends to linezolid-intermediate strains.[7]

  • Sutezolid & Delpazolid: These derivatives show significant promise against slowly growing mycobacteria, a challenging class of pathogens. Sutezolid, in particular, exhibits the strongest in vitro activity against M. intracellulare and M. avium, with MIC values 4- to 8-fold lower than linezolid.[8][9] Delpazolid shows better activity against M. fortuitum compared to linezolid.[11]

Structure-Activity Relationships (SAR)

The biological activity of oxazolidinones is intrinsically linked to their chemical structure. Specific modifications to the core scaffold can dramatically influence potency, spectrum, and resistance profiles.

  • A-Ring (Oxazolidinone Ring): The (S)-configuration at the C-5 position is essential for antibacterial activity.[12] Modifications to the C-5 side chain are critical; while the initial 5-hydroxymethyl groups were less potent, combining them with a potent ABCD ring system, as in tedizolid's precursor (TR-700), resulted in excellent activity.[6]

  • B-Ring (N-Aryl Ring): A meta-fluoro substitution on this ring generally increases biological activity.[4] Further substitutions can enhance potency, especially those containing an aryl or heteroaryl ring.[6]

  • C-Ring (Side Chain): The nature of the side chain at the N-3 position of the oxazolidinone ring significantly impacts the compound's properties. For example, the morpholine ring in linezolid is a key feature.[13]

Caption: Key structural features of oxazolidinones that dictate their biological activity.

Mechanisms of Resistance

While oxazolidinones are potent, bacterial resistance is an ever-present threat. Understanding these mechanisms is crucial for developing next-generation derivatives.

  • Target Site Mutations: The most common mechanism involves mutations in the 23S rRNA gene, which alters the drug's binding site on the 50S ribosome.[14][15] Mutations in ribosomal proteins L3 and L4 can also contribute to resistance.[14][15]

  • Transferable Resistance Genes: The acquisition of mobile genetic elements carrying resistance genes like cfr (chloramphenicol-florfenicol resistance) and optrA poses a significant clinical challenge.[2][14] The cfr gene encodes a methyltransferase that modifies the 23S rRNA, reducing drug binding.[6]

  • Active Efflux: Some bacteria can develop efflux pumps that actively remove the drug from the cell, preventing it from reaching its ribosomal target.[14][15][16]

Evaluating Biological Activity: Experimental Protocols

Standardized, reproducible assays are the bedrock of comparative analysis. Here are step-by-step protocols for key experiments.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol, based on CLSI guidelines, determines the lowest concentration of an antibiotic that prevents visible bacterial growth.[17][18][19]

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the oxazolidinone derivative in a liquid growth medium. The MIC is read as the lowest drug concentration with no visible turbidity after incubation.

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the oxazolidinone derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no drug).

    • Sterility Control: A well containing only broth (no drug, no inoculum).

    • Quality Control: Include a reference strain (e.g., S. aureus ATCC 29213) with a known MIC range for the tested antibiotics.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow Figure 3: Broth Microdilution MIC Assay Workflow start Start prep_drug Prepare 2-fold Serial Drug Dilutions in Plate start->prep_drug prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_drug->inoculate dilute_inoculum Dilute Suspension to Final Inoculum Density prep_inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include Growth, Sterility, & QC Controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read Visually Read MIC: Lowest Concentration with No Growth incubate->read end End read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: Cytotoxicity Assessment via MTT Assay

This colorimetric assay is widely used to assess the effect of a compound on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[21][22]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[22] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[21]

Methodology:

  • Cell Seeding:

    • Seed mammalian cells (e.g., HepG2, HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well.[23]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the oxazolidinone derivatives in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[24]

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[23][24]

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[23]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[23]

  • Absorbance Reading:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[21][23]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to untreated control cells.

    • Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The oxazolidinone class continues to be a vital component of the antibacterial arsenal, particularly with the rise of derivatives like tedizolid and sutezolid that offer enhanced potency and expanded spectra of activity.[8][10] Tedizolid's four-fold greater potency against key Gram-positive pathogens makes it a compelling alternative to linezolid.[7][10] Meanwhile, the potent antimycobacterial activity of sutezolid opens new avenues for treating challenging infections.[8][9]

Future research should focus on developing derivatives that can overcome existing resistance mechanisms, particularly those mediated by the cfr gene.[6] Exploring novel modifications to the C-5 side chain and the B-ring may yield compounds with improved safety profiles and even broader antibacterial spectra. The continued application of standardized comparative methods will be paramount in identifying and advancing the most promising candidates in the fight against antimicrobial resistance.

References

  • Comparative in vitro activity of tedizolid compared to linezolid and 5... - ResearchGate. Available from: [Link]

  • In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - NIH. Available from: [Link]

  • Comparison of the in vitro activity of linezolid, tedizolid, sutezolid, and delpazolid against rapidly growing mycobacteria isolated in Beijing, China - PubMed. Available from: [Link]

  • In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PubMed. Available from: [Link]

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  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]

  • MIC (Broth Microdilution) Testing - YouTube. Available from: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. Available from: [Link]

  • Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed. Available from: [Link]

  • Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PubMed. Available from: [Link]

  • Linezolid Is a Specific Inhibitor of 50S Ribosomal Subunit Formation in Staphylococcus Aureus Cells - Digital Commons@ETSU. Available from: [Link]

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A Comparative Guide to Chiral Auxiliaries: Methyl 2-oxooxazolidine-4-carboxylate vs. The Field

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of asymmetric induction. This guide provides an in-depth technical comparison of Methyl 2-oxooxazolidine-4-carboxylate, a serine-derived chiral auxiliary, with other established alternatives, most notably the widely acclaimed Evans' oxazolidinones. We will delve into the practical aspects of their application, from synthesis and acylation to diastereoselective reactions and cleavage, supported by experimental data to inform your selection of the optimal chiral auxiliary for your synthetic campaign.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to an achiral substrate. This chiral appendage then directs a subsequent chemical transformation, such as alkylation or an aldol reaction, to occur with a high degree of facial selectivity, leading to the formation of one diastereomer in preference to others. Following the stereoselective reaction, the auxiliary is cleaved from the product and can, in principle, be recovered and reused. The effectiveness of a chiral auxiliary is judged by several key criteria:

  • Ease of Synthesis and Availability: The auxiliary should be readily accessible in enantiomerically pure form from inexpensive starting materials.

  • High Diastereoselectivity: It must induce a high degree of stereocontrol in the desired chemical transformation.

  • Predictable Stereochemical Outcome: The stereochemistry of the major product should be predictable based on the structure of the auxiliary and the reaction mechanism.

  • Facile Cleavage: The removal of the auxiliary should proceed under mild conditions without racemization of the newly formed stereocenter.

  • High Recovery Yield: The ability to recover and reuse the chiral auxiliary is crucial for the overall efficiency and cost-effectiveness of the synthesis.

This guide will compare Methyl 2-oxooxazolidine-4-carboxylate against these critical parameters, with a particular focus on its performance relative to the well-established Evans' auxiliaries.

Methyl 2-oxooxazolidine-4-carboxylate: The Serine-Derived Auxiliary

Methyl 2-oxooxazolidine-4-carboxylate is a chiral auxiliary derived from the readily available and inexpensive amino acid, serine. This structural feature presents an intrinsic appeal from a green chemistry and cost-efficiency perspective.

Synthesis of Methyl 2-oxooxazolidine-4-carboxylate

The synthesis of both (S)- and (R)-Methyl 2-oxooxazolidine-4-carboxylate can be achieved from the corresponding enantiomers of serine methyl ester hydrochloride. A common method involves the reaction with a carbonylating agent. For instance, reacting L-serine methyl ester hydrochloride with S,S'-dimethyldithiocarbonate in water provides (S)-2-oxooxazolidine-4-carboxylic acid, which can then be esterified.[1]

Synthesis_MOOC L-Serine Methyl Ester HCl L-Serine Methyl Ester HCl Methyl (S)-2-oxooxazolidine-4-carboxylate Methyl (S)-2-oxooxazolidine-4-carboxylate L-Serine Methyl Ester HCl->Methyl (S)-2-oxooxazolidine-4-carboxylate  1. S,S'-dimethyldithiocarbonate, H2O  2. Esterification

Caption: Synthesis of Methyl (S)-2-oxooxazolidine-4-carboxylate.

Application in Asymmetric Synthesis: A Hypothetical Workflow

While extensive literature details the application of Evans' auxiliaries, specific examples of diastereoselective alkylation using N-acylated Methyl 2-oxooxazolidine-4-carboxylate are less prevalent. However, based on established methodologies for other oxazolidinone auxiliaries, a standard workflow can be proposed.

Step 1: N-Acylation

The first step involves the acylation of the nitrogen atom of the oxazolidinone ring. This is typically achieved by deprotonation with a strong base like n-butyllithium followed by quenching with an acyl chloride, or through Lewis acid catalysis with an acid anhydride.[2]

Step 2: Diastereoselective Enolate Formation and Alkylation

The N-acyl oxazolidinone is then deprotonated at the α-carbon of the acyl group using a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a rigid chelated (Z)-enolate. The subsequent alkylation with an electrophile (e.g., benzyl bromide) is expected to proceed with high diastereoselectivity, with the electrophile approaching from the less sterically hindered face of the enolate.

Alkylation_Workflow cluster_0 N-Acylation cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Recovery MOOC Methyl 2-oxooxazolidine- 4-carboxylate N-Acyl_MOOC N-Acyl Derivative MOOC->N-Acyl_MOOC  Acyl Chloride or Anhydride Enolate (Z)-Enolate N-Acyl_MOOC->Enolate  LDA or NaHMDS Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product  Electrophile (R-X) Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation.

Step 3: Cleavage of the Auxiliary

After the alkylation, the chiral auxiliary is removed to yield the desired chiral carboxylic acid. Common cleavage methods include hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) or reductive cleavage with lithium borohydride (LiBH₄) to afford the corresponding alcohol.

Evans' Auxiliaries: The Gold Standard

The oxazolidinone auxiliaries developed by David A. Evans are among the most widely used and effective chiral auxiliaries in asymmetric synthesis.[3] They are typically derived from readily available amino alcohols like valinol and phenylalaninol.

A Proven Track Record in Asymmetric Alkylation

The diastereoselective alkylation of N-acyl Evans' auxiliaries is a well-documented and highly reliable transformation. The stereochemical outcome is dictated by the chelated (Z)-enolate, where the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Table 1: Comparison of Diastereoselectivity in Asymmetric Alkylation

Chiral AuxiliaryAcyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionylBenzyl BromideLDA>99:1Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
(4S)-4-Isopropyl-2-oxazolidinonePropionylAllyl IodideNaHMDS98:2Williams, D. R. et al. J. Chem. Educ.2008 , 85, 695.[2]
(4R)-4-Benzyl-2-oxazolidinonePropionylMethyl IodideNaHMDS91:9Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.

Head-to-Head Comparison: Methyl 2-oxooxazolidine-4-carboxylate vs. Evans' Auxiliaries

A direct, data-supported comparison is challenging due to the limited published data on the use of N-acylated Methyl 2-oxooxazolidine-4-carboxylate in asymmetric alkylation reactions. However, we can extrapolate and analyze the potential advantages and disadvantages of each system based on their structural features and the general principles of asymmetric induction.

Stereocontrol Element
  • Methyl 2-oxooxazolidine-4-carboxylate: The primary stereodirecting element is the carboxymethyl group at the C4 position. The relatively smaller size of this group compared to the bulky isopropyl or benzyl groups in common Evans' auxiliaries might lead to lower diastereoselectivity in some cases. The ester functionality could also potentially coordinate with the metal cation of the enolate, influencing the transition state geometry in a manner different from the alkyl or aryl substituents of Evans' auxiliaries.

  • Evans' Auxiliaries: The bulky substituents at the C4 (and sometimes C5) position provide excellent steric hindrance, leading to high levels of facial discrimination and consistently high diastereoselectivities. The stereochemical outcome is well-understood and predictable.

Synthesis and Cost
  • Methyl 2-oxooxazolidine-4-carboxylate: Derived from serine, an inexpensive and abundant amino acid, this auxiliary has a potential cost advantage. The synthesis is relatively straightforward.[1]

  • Evans' Auxiliaries: While derived from common amino alcohols, the synthesis can involve multiple steps. However, many Evans' auxiliaries are commercially available, albeit at a higher cost than the starting materials for the serine-derived auxiliary.

Cleavage and Product Diversity

Both classes of auxiliaries can be cleaved under similar conditions to yield carboxylic acids, alcohols, or amides. The presence of the methyl ester in the serine-derived auxiliary might offer additional handles for chemical modification, although it could also be susceptible to cleavage under certain reaction conditions.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the key steps in utilizing an Evans' auxiliary are presented below. These can serve as a template for developing procedures for the Methyl 2-oxooxazolidine-4-carboxylate system.

Protocol: N-Propionylation of (4S)-4-Benzyl-2-oxazolidinone
  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol: Diastereoselective Alkylation with Benzyl Bromide
  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add sodium hexamethyldisilazide (NaHMDS) (1.05 eq, as a solution in THF) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the major diastereomer by flash column chromatography.

Protocol: Cleavage of the Chiral Auxiliary (LiOH/H₂O₂)
  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the addition of an aqueous solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract with ethyl acetate.

  • The aqueous layer contains the recovered chiral auxiliary, which can be extracted with an organic solvent after basification.

  • The combined organic layers from the acidic extraction contain the chiral carboxylic acid. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Conclusion and Future Outlook

Evans' oxazolidinones have rightfully earned their place as a cornerstone of asymmetric synthesis due to their high and predictable diastereoselectivity across a wide range of reactions. Their performance is well-documented and reliable.

Methyl 2-oxooxazolidine-4-carboxylate presents an attractive alternative, primarily due to its origin from the inexpensive and readily available amino acid, serine. While the current body of literature lacks extensive data on its performance in key asymmetric transformations like alkylation, the foundational chemistry of oxazolidinone auxiliaries suggests it should be a viable and effective chiral directing group.

For the practicing chemist, the choice between these auxiliaries will likely depend on the specific requirements of the synthesis:

  • For well-established transformations where high diastereoselectivity is paramount and cost is a secondary concern, Evans' auxiliaries remain the go-to choice.

  • For large-scale syntheses where cost-effectiveness is a major driver, or in exploratory studies where the unique electronic and steric properties of the carboxymethyl group might offer different selectivity, Methyl 2-oxooxazolidine-4-carboxylate is a compelling candidate worthy of investigation.

Further research is needed to fully elucidate the performance of serine-derived chiral auxiliaries and to provide the direct comparative data that will allow chemists to make fully informed decisions. The development of chiral auxiliaries from abundant, renewable feedstocks like amino acids is a crucial direction for the future of sustainable organic synthesis.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P
  • Evans, D. A.; et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Williams, D. R.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. J. Chem. Educ.2008 , 85 (5), 695. [Link]

  • Evans, D. A.; et al. Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016 , 6, 30498-30551. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

  • Palomo, C.; Oiarbide, M.; García, J. M. The Evans Aldol Reaction: A Powerful and Versatile Tool in Asymmetric Synthesis. Chem. Soc. Rev.2004 , 33, 65-75. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones: (2S,3S)-3-Hydroxy-3-(2-propenyl)-2-methyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester. Org. Synth.1998 , 76, 91. [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Lett.2011 , 52 (33), 4332-4335. [Link]

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Safety Operating Guide

Navigating the Disposal of Methyl 2-oxooxazolidine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, in-depth procedural information for the safe disposal of methyl 2-oxooxazolidine-4-carboxylate, a heterocyclic compound featuring both an oxazolidinone core and a carboxylate ester functional group. By understanding the chemical nature of this compound and the associated regulatory landscape, laboratories can ensure the safety of their personnel and the protection of the environment.

Hazard Assessment and Chemical Profile

Methyl 2-oxooxazolidine-4-carboxylate, in both its (S) and (R) enantiomeric forms, is a white crystalline solid at room temperature.[1][2] While a comprehensive toxicological profile is not extensively documented in publicly available literature, safety data for this compound and structurally similar molecules indicate that it should be handled with care.

According to supplier safety information, methyl 2-oxooxazolidine-4-carboxylate is classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A closely related compound, TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE, is also classified as harmful if swallowed.[3] Therefore, it is prudent to treat methyl 2-oxooxazolidine-4-carboxylate as a potentially hazardous substance.

Table 1: Hazard Profile of Methyl 2-oxooxazolidine-4-carboxylate

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation[1][2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[1][2]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation[1][2]
Acute Oral Toxicity (by analogy)GHS07WarningH302: Harmful if swallowed[3]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be outfitted with the correct PPE. The following should be considered the minimum requirement when handling methyl 2-oxooxazolidine-4-carboxylate or its waste products:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Spill Management and Decontamination

In the event of a spill, the primary objective is to contain the material and prevent its spread.

For Solid Spills:

  • Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should be collected as hazardous waste.

For Solution Spills:

  • Containment: If the compound is in solution, contain the spill using absorbent pads or booms.

  • Absorption: Absorb the liquid with an inert absorbent material.

  • Collection: Transfer the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area as described for solid spills.

Disposal Procedures

The disposal of methyl 2-oxooxazolidine-4-carboxylate must be carried out in accordance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Characterization

The first step is to determine if the waste is considered hazardous under RCRA. Based on the available hazard information (irritant), it is likely that this compound would not be a listed hazardous waste. However, it is the generator's responsibility to make a final determination. If the waste is mixed with other substances, the entire mixture must be evaluated.

Step 2: Segregation and Containerization

  • Solid Waste: Unused or waste methyl 2-oxooxazolidine-4-carboxylate should be collected in a clearly labeled, sealed container. The label should include the chemical name, "Hazardous Waste," and the associated hazards (e.g., "Irritant").

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible waste container. Do not mix with incompatible waste streams. Carboxylate esters are generally incompatible with strong acids, bases, and oxidizing agents.

  • Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of as non-hazardous waste, or recycled, depending on institutional policies.

Step 3: On-Site Accumulation

Laboratories are considered satellite accumulation areas and must adhere to specific EPA guidelines for storing hazardous waste. These include:

  • Keeping waste containers closed except when adding or removing waste.

  • Storing containers in a designated, secure area.

  • Ensuring containers are in good condition and compatible with the waste.

Step 4: Final Disposal

The ultimate disposal of methyl 2-oxooxazolidine-4-carboxylate waste should be handled by a licensed hazardous waste disposal company. The recommended method of disposal is incineration at a permitted facility.[3] This ensures the complete destruction of the organic compound.

Disposal Workflow Diagram

DisposalWorkflow cluster_assessment Hazard & Waste Assessment cluster_procedure Disposal Procedure Start Waste Generation Assess Characterize Waste (RCRA Guidelines) Start->Assess Hazardous Hazardous Waste Assess->Hazardous Yes NonHazardous Non-Hazardous Waste Assess->NonHazardous No Segregate Segregate & Containerize (Label Clearly) Hazardous->Segregate Store Store in Satellite Accumulation Area Segregate->Store Arrange Arrange for Pickup by Licensed Waste Vendor Store->Arrange Incinerate Incineration at a Permitted Facility Arrange->Incinerate

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-oxooxazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The oxazolidinone scaffold is a cornerstone in medicinal chemistry, forming the basis of critical therapeutics.[1][2] Methyl 2-oxooxazolidine-4-carboxylate, a key building block in this class, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols for structurally related molecules.

Hazard Profile: An Evidence-Based Assessment

Based on GHS classifications for structurally similar compounds, researchers should handle Methyl 2-oxooxazolidine-4-carboxylate as a substance with the potential for the following hazards. This conservative approach ensures a high margin of safety.

Potential Hazard Classification & Rationale Primary Sources
Acute Oral Toxicity Harmful if swallowed (Equivalent to GHS Category 4). This is a common classification for related heterocyclic compounds.[3][4][5]ECHEMI[3], Chemos GmbH & Co.KG[4], PubChem[5]
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction . Oxazolidinone structures can act as skin irritants or sensitizers.[3][4]ECHEMI[3], Chemos GmbH & Co.KG[4]
Eye Irritation Causes serious eye irritation . Direct contact of chemical dust or splash with eyes is likely to cause significant irritation.[3][4][5][6]ECHEMI[3], AK Scientific, Inc.[6], Chemos GmbH & Co.KG[4], PubChem[5]
Respiratory Irritation May cause respiratory irritation . Inhalation of the compound as a dust or aerosol can irritate the respiratory tract.[5][6][7]AK Scientific, Inc.[6], Advanced ChemBlocks[7], PubChem[5]

Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential. The selection of each component is deliberately chosen to mitigate the specific hazards identified above.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation[3][4]. Therefore, robust eye protection is mandatory.

  • Protocol: Wear tightly fitting, chemical splash-resistant safety goggles that conform to government standards such as OSHA 29 CFR 1910.133 or EU EN166.[6][8]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. Goggles are essential to form a protective barrier. For operations with a significant splash risk (e.g., handling large volumes of solutions), the use of a full-face shield over safety goggles is required.[8]

Skin Protection: Impermeable Barriers

Given the risk of skin irritation and potential sensitization, preventing all skin contact is paramount.[3][4] This involves a two-pronged approach: glove selection and protective clothing.

Gloves: Selecting the Right Material

The choice of glove material is critical and must be based on chemical compatibility. While specific breakthrough data for Methyl 2-oxooxazolidine-4-carboxylate is unavailable, we can make an informed decision based on its ester and cyclic carbamate functionalities.

  • Recommended: Nitrile gloves are the standard for splash protection against a wide range of chemicals in a laboratory setting. They offer good resistance to acids, bases, oils, and many organic solvents, making them a suitable first choice for incidental contact.[9]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[10]

    • For incidental contact or handling small quantities, use a disposable nitrile glove with a minimum thickness of 5 mil.

    • If direct contact or splash occurs, immediately remove and dispose of the gloves using the proper removal technique to avoid contaminating your skin.[10] Wash hands thoroughly afterward.

    • For prolonged handling or immersion, consult specific chemical resistance charts from the glove manufacturer. Do not wear disposable gloves for extended periods of chemical contact.

Protective Clothing

  • Protocol: Wear a clean, buttoned laboratory coat at all times. For procedures involving larger quantities (>50g or >100mL), supplement this with a chemically resistant apron and sleeves.

  • Causality: A lab coat provides a removable barrier to protect your personal clothing and underlying skin from contamination. Contaminated clothing should be removed immediately and decontaminated before reuse.[3][11]

Respiratory Protection: Ensuring Clean Air

Inhalation of dust or aerosols may cause respiratory irritation.[5][6] The primary method of control should always be engineering controls.

  • Protocol:

    • Primary Control: Always handle solid Methyl 2-oxooxazolidine-4-carboxylate and its concentrated solutions inside a certified chemical fume hood.[8][12] This provides the most effective protection.

    • Secondary Control: If a fume hood is not available and there is a risk of generating dust (e.g., during weigh-out) or aerosols, a NIOSH-approved respirator is required. Use a respirator equipped with an N95 filter for dusts or an organic vapor cartridge for solutions.[12]

  • Causality: Engineering controls, like a fume hood, remove the hazard at the source. Respirators are a secondary, personal layer of defense and require proper fit-testing and training to be effective.

Operational and Disposal Plan

Safe operations extend beyond PPE. The following procedural steps are designed to create a self-validating system of safety from the moment the chemical is handled to its final disposal.

Engineering Controls
  • Ventilation: All work must be conducted in a well-ventilated area, preferably a chemical fume hood with a face velocity appropriate for chemical handling.[6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[8][12]

Safe Handling Procedures
  • Preparation: Before handling, ensure all required PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing (Solid): Conduct all weighing operations within a fume hood or a ventilated balance enclosure to contain any dust.

  • Transfers: When transferring the chemical, whether as a solid or in solution, do so slowly and carefully to prevent splashing or aerosol generation.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[4][6]

Spill Response Protocol

In the event of a spill, a calm and systematic response is crucial.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess & Protect: Don appropriate PPE, including respiratory protection if powders are airborne.

  • Contain: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[13] For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean: Carefully sweep or scoop the contained material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, towels) as hazardous waste according to institutional guidelines.

Caption: Workflow for handling a chemical spill.

Waste Disposal
  • Protocol: All waste containing Methyl 2-oxooxazolidine-4-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6][13]

  • Causality: Improper disposal can lead to environmental contamination. Do not mix this waste with other streams unless directed by your institution's environmental health and safety office.[13] Leave chemicals in their original containers for disposal where possible to ensure proper identification.

By adhering to this comprehensive guide, researchers can confidently handle Methyl 2-oxooxazolidine-4-carboxylate, ensuring personal safety and fostering a secure and productive research environment.

References

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020).
  • Safety Data Sheet: 2-Oxazolidinone. (2021). Chemos GmbH & Co.KG. [Link]

  • Methylisothiazolinone. PubChem, National Center for Biotechnology Information. [Link]

  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Gloves Chemical Resistance Chart. Safety-Gloves. [Link]

  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Cole-Parmer. [Link]

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. [Link]

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